3,5-Difluoro-4-(trifluoromethyl)benzoic acid
Description
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Properties
IUPAC Name |
3,5-difluoro-4-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O2/c9-4-1-3(7(14)15)2-5(10)6(4)8(11,12)13/h1-2H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKESWMDKZFRERU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(F)(F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634195 | |
| Record name | 3,5-Difluoro-4-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261945-09-9 | |
| Record name | 3,5-Difluoro-4-(trifluoromethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261945-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Difluoro-4-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3,5-Difluoro-4-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-Difluoro-4-(trifluoromethyl)benzoic acid, a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. This document details its chemical and physical properties, safety information, and its role as a key building block in the synthesis of complex molecules. Particular emphasis is placed on its applications in drug discovery, notably in structure-activity relationship (SAR) studies, where its unique electronic properties are leveraged to enhance the metabolic stability and bioavailability of active pharmaceutical ingredients (APIs).
Chemical and Physical Properties
This compound is a white crystalline solid at room temperature. The presence of multiple fluorine atoms and a trifluoromethyl group significantly influences its physicochemical properties, making it a valuable synthon in organic chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 261945-09-9 | [1] |
| Molecular Formula | C₈H₃F₅O₂ | [1] |
| Molecular Weight | 226.1 g/mol | [1] |
| Boiling Point | 252°C | [1] |
| Storage | Room temperature, dry conditions | [1] |
Safety and Handling
Table 2: Hazard Identification and Precautionary Statements for Structurally Similar Compounds
| Hazard Class | Pictogram | Signal Word | Hazard Statements | Precautionary Statements | Reference(s) |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation. | P264, P280, P302+P352, P332+P313 | [2][3][4] |
| Eye Irritation (Category 2) | GHS07 | Warning | H319: Causes serious eye irritation. | P280, P305+P351+P338, P337+P313 | [2][3][4] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312 | [2][3][4] |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear protective gloves and clothing to prevent skin contact.
-
Respiratory Protection: Use a dust mask or respirator in environments where dust may be generated.
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Synthesis
A general and practical method for the synthesis of trifluoromethyl-substituted benzoic acids involves a multi-step process starting from the corresponding xylene derivative. While a specific experimental protocol for this compound is not detailed in the reviewed literature, a plausible synthetic route can be inferred from established methodologies.
A common approach involves the chlorination of the methyl group of a substituted toluene, followed by fluorination and subsequent hydrolysis of the resulting benzotrifluoride. The introduction of the fluorine atoms on the aromatic ring can be achieved through various fluorination techniques at different stages of the synthesis.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. While specific spectra for this isomer are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic signal for the aromatic protons, with splitting patterns influenced by the fluorine substituents. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxylic carbon, the aromatic carbons (with C-F couplings), and the trifluoromethyl carbon (as a quartet).
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, C-F stretching vibrations, and aromatic C-H and C=C stretching vibrations.
Applications in Research and Development
This compound serves as a critical intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical industries.[1] The strategic incorporation of fluorine and trifluoromethyl groups can significantly enhance the biological activity and pharmacokinetic properties of a molecule.
Role in Drug Discovery and SAR Studies
The trifluoromethyl group is a key pharmacophore in modern drug design. Its strong electron-withdrawing nature and high lipophilicity can modulate a compound's pKa, improve its metabolic stability by blocking sites of oxidation, and enhance its binding affinity to biological targets.[5] this compound is a valuable tool in structure-activity relationship (SAR) studies, allowing researchers to systematically probe the effects of fluorination on a molecule's efficacy and safety profile.[1][6]
Intermediate in the Synthesis of Fedratinib
A significant application of fluorinated benzoic acid derivatives is in the synthesis of targeted therapies. For instance, the JAK2 inhibitor Fedratinib (Inrebic), used for the treatment of myelofibrosis, incorporates a complex substituted pyrimidine core.[7][8] While the exact synthesis of Fedratinib may involve various proprietary routes, building blocks like this compound are representative of the types of fluorinated intermediates that are crucial for the construction of such complex APIs. The synthesis of these APIs often involves coupling reactions where the carboxylic acid group is converted to an amide or another functional group.
Below is a conceptual workflow illustrating the potential use of this compound as a starting material in the synthesis of a complex pharmaceutical agent.
Caption: Conceptual workflow for API synthesis.
Conclusion
This compound is a highly functionalized building block with significant potential in the development of novel pharmaceuticals and advanced materials. Its unique combination of fluorine and trifluoromethyl substituents provides medicinal chemists with a powerful tool to fine-tune the properties of drug candidates. Further research into the synthesis and applications of this and related compounds is likely to yield new and improved therapeutic agents.
References
- 1. This compound [myskinrecipes.com]
- 2. 4-(トリフルオロメチル)安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. 3,5-Difluorobenzoic acid 97 455-40-3 [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fedratinib hydrochloride to treat intermediate-2 or high-risk primary or secondary myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fedratinib - Wikipedia [en.wikipedia.org]
In-Depth Technical Profile of 3,5-Difluoro-4-(trifluoromethyl)benzoic acid
This document provides the fundamental molecular characteristics of 3,5-Difluoro-4-(trifluoromethyl)benzoic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility in medicinal chemistry, particularly in structure-activity relationship (SAR) studies, is noteworthy due to its capacity to modulate lipophilicity and binding affinity in drug candidates.[1]
Molecular Data
The core quantitative data for this compound is summarized in the table below. This information is foundational for any experimental or developmental work involving this compound.
| Parameter | Value |
| Molecular Formula | C₈H₃F₅O₂[1][2] |
| Molecular Weight | 226.10 g/mol [1][2] |
| CAS Number | 261945-09-9[2] |
Structural Composition
The molecular formula C₈H₃F₅O₂ indicates a benzene ring derivative with multiple substitutions. The logical relationship between the constituent atoms and functional groups is illustrated in the following diagram, which deconstructs the molecular formula into its elemental components.
References
An In-depth Technical Guide to 3,5-Difluoro-4-(trifluoromethyl)benzoic acid
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 3,5-Difluoro-4-(trifluoromethyl)benzoic acid, a key building block for researchers, scientists, and professionals in drug development and materials science.
Chemical Structure and Properties
This compound is a highly functionalized aromatic carboxylic acid. The presence of two fluorine atoms and a trifluoromethyl group on the benzene ring significantly influences its physicochemical properties, making it a valuable intermediate in the synthesis of complex molecules.[1]
Chemical Structure
The structure of this compound is characterized by a benzoic acid core substituted with fluorine atoms at the 3 and 5 positions and a trifluoromethyl group at the 4 position.
Physicochemical Properties
The quantitative properties of this compound are summarized in the table below. The electron-withdrawing nature of the fluorine and trifluoromethyl substituents significantly impacts its acidity and reactivity.
| Property | Value | Reference |
| Molecular Formula | C₈H₃F₅O₂ | [1] |
| Molecular Weight | 226.1 g/mol | [1] |
| CAS Number | 261945-09-9 | [1] |
| Boiling Point | 252 °C | [1] |
| Appearance | White to off-white solid | |
| Purity | ≥98% | [1] |
Synthesis
Proposed Synthetic Workflow
Experimental Protocol (Hypothetical)
Materials:
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (1.1 eq, solution in hexanes)
-
Dry carbon dioxide (gas or solid)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 3,5-Difluoro-4-(trifluoromethyl)bromobenzene and anhydrous THF under a nitrogen atmosphere.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional 2 hours to ensure complete formation of the aryllithium intermediate.
-
Carboxylation: Dry carbon dioxide gas is bubbled through the solution, or crushed dry ice is added portion-wise, while maintaining the temperature at -78 °C. A white precipitate is expected to form. The reaction is allowed to slowly warm to room temperature overnight with continuous stirring.
-
Workup: The reaction is quenched by the slow addition of 1 M HCl. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Final Product: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford a white to off-white solid.
Spectroscopic Data (Predicted)
| Spectroscopy | Expected Features |
| ¹H NMR | A singlet or a narrow multiplet in the aromatic region (δ 7.5-8.5 ppm) corresponding to the two equivalent aromatic protons. A broad singlet for the carboxylic acid proton (δ > 10 ppm), which may be exchangeable with D₂O. |
| ¹³C NMR | Signals for the carboxyl carbon (δ ~165-175 ppm), the trifluoromethyl carbon (a quartet, δ ~120-130 ppm), and aromatic carbons showing C-F couplings. |
| ¹⁹F NMR | Two signals are expected: one for the two equivalent fluorine atoms on the ring and another for the trifluoromethyl group. |
| IR (cm⁻¹) | Broad O-H stretch (~2500-3300), C=O stretch (~1700), C-F stretches (~1100-1350), and aromatic C=C stretches (~1400-1600). |
| Mass Spec (m/z) | Molecular ion peak [M]⁺ at approximately 226. Fragments corresponding to the loss of -OH, -COOH, and other characteristic fragments are expected. |
Applications in Research and Development
The unique substitution pattern of this compound makes it a highly valuable building block in several areas of chemical research and development.
Drug Discovery
Fluorinated benzoic acids are widely utilized in medicinal chemistry to enhance the pharmacological properties of drug candidates. The fluorine atoms can improve metabolic stability, binding affinity, and bioavailability.[4][5] This compound serves as a key intermediate in the synthesis of novel therapeutic agents. The trifluoromethyl group is a well-known bioisostere for other functional groups and can significantly enhance the lipophilicity and membrane permeability of a molecule.
Agrochemicals
Similar to its application in pharmaceuticals, this compound is a valuable precursor for the synthesis of advanced agrochemicals such as herbicides and pesticides. The fluorine substituents can increase the efficacy and environmental stability of the final products.[1]
Materials Science
The electron-withdrawing properties and thermal stability imparted by the fluoro and trifluoromethyl groups make this benzoic acid derivative a useful monomer or additive in the development of specialty polymers and liquid crystals.[1]
Signaling Pathways and Biological Activity (Potential)
While specific studies on the biological activity of this compound are limited, the general class of fluorinated aromatic compounds is known to interact with various biological targets. It is plausible that derivatives of this acid could be designed to modulate the activity of enzymes or receptors involved in various signaling pathways. For instance, many enzyme inhibitors incorporate fluorinated phenyl moieties to enhance their binding affinity and cellular activity. Further research is warranted to explore the potential of this compound and its derivatives as modulators of specific biological pathways.
Conclusion
This compound is a synthetically versatile and valuable chemical intermediate. Its unique combination of fluorine and trifluoromethyl substituents on a benzoic acid core provides a powerful tool for chemists in the fields of drug discovery, agrochemicals, and materials science. This technical guide has provided an overview of its structure, properties, a plausible synthetic route, and potential applications, highlighting its importance for advanced research and development.
References
Physical properties like boiling point and storage conditions for 3,5-Difluoro-4-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties and recommended handling procedures for 3,5-Difluoro-4-(trifluoromethyl)benzoic acid (CAS No. 261945-09-9). This fluorinated aromatic carboxylic acid is a valuable building block in medicinal chemistry and materials science, primarily utilized as a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring two fluorine atoms and a trifluoromethyl group, imparts desirable characteristics to target molecules, such as enhanced metabolic stability and bioavailability.[1]
Core Physical Properties
A critical aspect of utilizing any chemical compound in a research and development setting is a thorough understanding of its physical characteristics. These properties dictate the conditions required for storage, handling, and reaction setup.
| Property | Value | Source |
| Molecular Formula | C₈H₃F₅O₂ | [1] |
| Molecular Weight | 226.1 g/mol | [1] |
| Boiling Point | 252°C | [1] |
| Physical State | Solid |
Storage and Handling
Proper storage and handling of this compound are paramount to ensure its stability and the safety of laboratory personnel.
Storage Conditions:
The compound should be stored at room temperature in a dry, well-ventilated area.[1] It is crucial to keep the container tightly sealed to prevent the ingress of moisture.
Handling Precautions:
Standard laboratory safety protocols should be strictly adhered to when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a chemical fume hood to avoid inhalation of any dust or vapors. In case of contact with eyes or skin, rinse immediately with plenty of water.
Experimental Protocols
The following sections detail generalized experimental procedures relevant to the handling and use of aromatic carboxylic acids like this compound.
Determination of Boiling Point
The boiling point of a solid organic compound can be determined using the capillary tube method.
Materials:
-
This compound
-
Thiele tube or melting point apparatus with boiling point determination capabilities
-
Capillary tubes (sealed at one end)
-
Small test tube
-
Thermometer
-
Heating source (e.g., Bunsen burner or heating mantle)
-
High-boiling point liquid (e.g., mineral oil or silicone oil)
Procedure:
-
A small amount of this compound is introduced into a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a Thiele tube or a suitable heating apparatus filled with a high-boiling point liquid.
-
The apparatus is heated gently. A continuous stream of bubbles will emerge from the open end of the capillary tube as the temperature rises.
-
The boiling point is the temperature at which the stream of bubbles just ceases, and the liquid begins to enter the capillary tube.
Amide Coupling Experimental Workflow
This compound is frequently used to synthesize amide derivatives. The following is a representative workflow for a carbodiimide-mediated amide coupling reaction.
This generalized protocol involves the activation of the carboxylic acid with a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond with a primary or secondary amine. The reaction is typically carried out in an anhydrous aprotic solvent.
Logical Relationship for Safe Chemical Storage
The proper storage of chemical reagents is governed by a set of logical principles designed to minimize risk.
This diagram illustrates that safe chemical storage is predicated on the core principles of segregation by hazard class, the use of secondary containment, control of the storage environment, and clear labeling. Implementing these principles through specific actions leads to the desired outcomes of enhanced laboratory safety and the maintenance of reagent integrity.
References
A Technical Guide to the Solubility of 3,5-Difluoro-4-(trifluoromethyl)benzoic Acid in Deuterated Solvents for Researchers and Drug Development Professionals
Introduction: 3,5-Difluoro-4-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid of interest in pharmaceutical and materials science research. Its unique electronic properties, stemming from the presence of multiple fluorine atoms, make it a valuable building block in the synthesis of novel compounds. Understanding its solubility in various deuterated solvents is critical for analytical studies, particularly for Nuclear Magnetic Resonance (NMR) spectroscopy, a primary tool for structural elucidation. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its determination, and a logical workflow for sample preparation.
Data Presentation: Solubility in Deuterated Solvents
| Deuterated Solvent | Chemical Formula | Typical Polarity | Expected Qualitative Solubility of this compound |
| Deuterated Chloroform | CDCl₃ | Non-polar | Likely soluble |
| Deuterated Dimethyl Sulfoxide | (CD₃)₂SO | High | Highly likely to be soluble |
| Deuterated Methanol | CD₃OD | Polar Protic | Likely soluble |
| Deuterated Water | D₂O | Polar Protic | Sparingly soluble to insoluble |
| Deuterated Acetone | (CD₃)₂CO | Polar Aprotic | Likely soluble |
| Deuterated Acetonitrile | CD₃CN | Polar Aprotic | Likely soluble |
Note: The expected solubility is an estimation based on the properties of similar fluorinated benzoic acids. For instance, the structurally related 3,5-Bis(trifluoromethyl)benzoic acid is known to be soluble in DMSO-d6, CD3OD, and CDCl3. Experimental verification is crucial.
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, the following experimental protocol, based on the principles of the shake-flask method coupled with NMR analysis, is recommended.
Objective: To determine the saturation solubility of this compound in a selection of deuterated solvents at a specific temperature (e.g., 25 °C).
Materials:
-
This compound (high purity)
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD, D₂O, Acetone-d₆, CD₃CN)
-
Analytical balance (± 0.01 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)
-
NMR tubes (5 mm, high precision)
-
NMR spectrometer
-
Internal standard (e.g., a known concentration of a non-reactive compound with a distinct NMR signal)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a clean, dry vial.
-
Add a precise volume (e.g., 1.0 mL) of the desired deuterated solvent to the vial.
-
Securely cap the vial and vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a minimum of 24 hours. This ensures that the solution reaches saturation.
-
-
Sample Preparation for NMR Analysis:
-
After equilibration, carefully remove the vials from the shaker, ensuring that any undissolved solid remains at the bottom.
-
Allow the vials to stand undisturbed for a short period to allow for sedimentation.
-
Withdraw a known volume of the supernatant (the clear, saturated solution) using a clean syringe.
-
Filter the supernatant through a 0.22 µm syringe filter directly into a clean, pre-weighed NMR tube. This step is crucial to remove any particulate matter that could affect the NMR spectrum.[1]
-
Accurately weigh the NMR tube containing the filtered solution to determine the mass of the solution.
-
-
Addition of Internal Standard:
-
To the NMR tube containing the saturated solution, add a precise volume of a stock solution of an internal standard with a known concentration. The internal standard should be soluble in the solvent and have NMR signals that do not overlap with those of the analyte.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum of the sample. Ensure that the relaxation delay is sufficient for full relaxation of all relevant protons (typically 5 times the longest T₁).
-
-
Data Analysis and Calculation:
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the concentration of this compound in the saturated solution using the following formula:
Concentration (mol/L) = (Integral of Analyte / Number of Protons of Analyte) * (Moles of Internal Standard / Integral of Internal Standard)
-
Convert the concentration to other units (e.g., mg/mL) as required.
-
Mandatory Visualization: Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a compound in deuterated solvents for NMR studies.
Caption: Workflow for determining the solubility of a compound in deuterated solvents.
References
An In-depth Technical Guide on the Spectroscopic Data for 3,5-Difluoro-4-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Difluoro-4-(trifluoromethyl)benzoic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of specific experimental data for this compound in public databases, this guide presents predicted spectroscopic characteristics based on the analysis of structurally similar compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data are also provided to enable researchers to perform their own analyses.
Chemical Identity and Physical Properties
This compound is a fluorinated aromatic carboxylic acid. The presence of fluorine and trifluoromethyl groups significantly influences its chemical and physical properties, such as acidity, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry and materials science.
| Property | Value |
| CAS Number | 261945-09-9 |
| Molecular Formula | C₈H₃F₅O₂ |
| Molecular Weight | 226.1 g/mol [1] |
| Boiling Point | 252°C[1] |
| Purity | Typically ≥98% |
| Storage | Room temperature, dry conditions[1] |
Spectroscopic Data (Analogous Compounds)
2.1. NMR Spectroscopy Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be the most informative.
Table 2.1.1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |
| ~8.0 - 8.2 | Singlet or Narrow Multiplet | 2H | Aromatic H-2, H-6 |
| ~13.0 - 14.0 | Broad Singlet | 1H | Carboxylic Acid H |
Note: The chemical shift of the aromatic protons will be influenced by the fluorine and trifluoromethyl substituents. The carboxylic acid proton is acidic and its chemical shift can vary with concentration and solvent.
Table 2.1.2: ¹H NMR Data for an Analogous Compound: 3,5-Bis(trifluoromethyl)benzoic Acid
| Solvent | Chemical Shift (δ) / ppm | Multiplicity | Assignment |
| CD₃OD | 8.5 - 8.6 | Doublet | Aromatic H-2, H-6 |
| 8.1 - 8.4 | Triplet | Aromatic H-4 |
Source: Adapted from BIPM-2019/02.[2]
Table 2.1.3: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) / ppm | Assignment |
| ~165 - 170 | C=O (Carboxylic Acid) |
| ~110 - 160 (with C-F coupling) | Aromatic Carbons |
| ~120 - 130 (quartet due to C-F coupling) | CF₃ |
Table 2.1.4: Predicted ¹⁹F NMR Data for this compound
| Chemical Shift (δ) / ppm | Assignment |
| ~(-60 to -70) | CF₃ |
| ~(-100 to -130) | Aromatic F |
Note: ¹⁹F NMR chemical shifts are typically referenced to CFCl₃.
2.2. FT-IR Spectroscopy Data
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups in a molecule. The spectrum of a carboxylic acid is characterized by a very broad O-H stretch and a strong C=O stretch.
Table 2.2.1: Predicted FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |
| 1680-1710 | Strong | C=O stretch (Carboxylic Acid) |
| 1600-1450 | Medium-Strong | C=C stretch (Aromatic) |
| 1320-1210 | Strong | C-O stretch |
| 1100-1350 | Strong | C-F stretch (Trifluoromethyl) |
| 1000-1200 | Strong | C-F stretch (Aromatic) |
Table 2.2.2: FT-IR Data for an Analogous Compound: 3-Fluoro-5-(trifluoromethyl)benzoic acid
| Technique | Instrument | Key Absorptions |
| ATR-Neat | Bruker Tensor 27 FT-IR | Data available in spectral databases. |
| KBr Pellet | Bruker Tensor 27 FT-IR | Data available in spectral databases. |
Source: PubChem CID 519222.[3]
2.3. Mass Spectrometry Data
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.
Table 2.3.1: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 226 | [M]⁺ (Molecular Ion) |
| 209 | [M-OH]⁺ |
| 181 | [M-COOH]⁺ |
| 157 | [M-CF₃]⁺ |
Note: The fragmentation pattern can be complex due to the presence of multiple halogen atoms.
Table 2.3.2: Mass Spectrometry Data for an Analogous Compound: 3-Fluoro-5-(trifluoromethyl)benzoic acid (GC-MS)
| m/z | Relative Abundance |
| 208 | Molecular Ion |
| 191 | High |
| 163 | High |
Source: PubChem CID 519222.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the chemical structure.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
-
Instrumentation:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Typical parameters include a 30° pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. Typical parameters include a 30° pulse angle, a wide spectral width to encompass both aromatic and aliphatic fluorine signals, and a relaxation delay of 1-2 seconds. Use an appropriate reference standard (e.g., CFCl₃ as an external or internal standard).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or the reference standard (for ¹⁹F).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
-
Instrumentation:
-
Use an FT-IR spectrometer equipped with an ATR accessory.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing:
-
Perform an automatic ATR correction if available in the software.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., O-H, C=O, C-F).
-
Methodology (KBr Pellet):
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum as described for the ATR method.
-
3.3. Mass Spectrometry (MS)
Objective: To determine the molecular weight and study the fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
-
Instrumentation:
-
Use a mass spectrometer capable of electron ionization.
-
-
Data Acquisition:
-
Ionize the sample using a standard electron energy of 70 eV.
-
Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which can provide structural information. The presence of multiple fluorine atoms will result in a characteristic isotopic pattern.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of the target compound.
References
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectrum Analysis of 3,5-Difluoro-4-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,5-Difluoro-4-(trifluoromethyl)benzoic acid. Due to the absence of publicly available experimental spectra for this specific compound, this guide will present predicted spectral data, offering a robust framework for researchers encountering this molecule in their work. The guide also outlines detailed experimental protocols for acquiring high-quality NMR data for similar fluorinated aromatic compounds.
Data Presentation
The predicted ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. These predictions are based on established computational models and provide expected chemical shifts (δ), multiplicities, and coupling constants (J).
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment |
| ~11-13 | Singlet (broad) | - | COOH |
| ~8.1-8.3 | Triplet | ~8-10 (³JH-F) | H-2, H-6 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment |
| ~165-170 | Singlet | - | C=O |
| ~160-165 | Doublet of Quartets | ¹JC-F ≈ 240-260, ³JC-F ≈ 3-5 | C-3, C-5 |
| ~125-130 | Quartet | ¹JC-F ≈ 270-290 | CF₃ |
| ~120-125 | Triplet | ²JC-F ≈ 20-30 | C-4 |
| ~115-120 | Triplet | ²JC-F ≈ 20-25 | C-2, C-6 |
| ~110-115 | Singlet | - | C-1 |
Experimental Protocols
Acquiring high-quality ¹H and ¹³C NMR spectra of fluorinated aromatic carboxylic acids requires careful sample preparation and specific instrument parameters. The following is a detailed methodology adaptable for this compound.
Sample Preparation
-
Solvent Selection : Choose a deuterated solvent in which the analyte is readily soluble. For carboxylic acids, common choices include Dimethyl Sulfoxide-d₆ (DMSO-d₆), Methanol-d₄ (CD₃OD), or Chloroform-d (CDCl₃).[1][2] For this compound, a polar solvent like DMSO-d₆ is recommended to ensure good solubility.
-
Concentration :
-
Procedure :
-
Accurately weigh the solid sample and transfer it to a clean, dry vial.
-
Add the appropriate volume of deuterated solvent.
-
Gently agitate the vial to ensure complete dissolution. The use of a vortex mixer can be beneficial.
-
If any particulate matter is present, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
NMR Spectrometer Parameters
The presence of fluorine nuclei (¹⁹F) necessitates consideration of ¹H-¹⁹F and ¹³C-¹⁹F couplings.
For ¹H NMR Spectroscopy:
-
Spectrometer Frequency : 400 MHz or higher is recommended for better resolution.
-
Pulse Sequence : A standard single-pulse experiment is usually sufficient.
-
Acquisition Time : Typically 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 16-64 scans, depending on the sample concentration.
-
Spectral Width : A standard spectral width of -2 to 16 ppm is generally adequate.
-
Decoupling : For a standard ¹H spectrum, no decoupling is applied. To simplify the spectrum by removing ¹H-¹⁹F couplings, a ¹⁹F decoupling experiment can be performed.
For ¹³C NMR Spectroscopy:
-
Spectrometer Frequency : 100 MHz or higher.
-
Pulse Sequence : A standard proton-decoupled pulse sequence (e.g., zgpg30) is used.
-
Acquisition Time : Typically 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : This will be significantly higher than for ¹H NMR, often ranging from 1024 to 4096 scans or more, depending on the concentration.
-
Spectral Width : A typical range of 0 to 200 ppm is appropriate for most organic molecules.
-
Decoupling : Broadband proton decoupling is standard. To observe the ¹³C-¹⁹F couplings, the ¹⁹F decoupler should be turned off.
Mandatory Visualizations
Molecular Structure and NMR Assignments
Caption: Molecular structure with atom numbering for NMR assignments.
General NMR Analysis Workflow
Caption: A generalized workflow for NMR spectrum analysis.
References
An In-depth Technical Guide to the Predicted FTIR Spectrum of 3,5-Difluoro-4-(trifluoromethyl)benzoic acid
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed theoretical interpretation of the Fourier-Transform Infrared (FTIR) spectrum for 3,5-Difluoro-4-(trifluoromethyl)benzoic acid. Given the compound's utility as an intermediate in pharmaceuticals and agrochemicals, understanding its structural characteristics via spectroscopy is paramount.[1][2] This document outlines the expected vibrational frequencies, provides a standard experimental protocol for spectral acquisition, and uses logical diagrams to illustrate key concepts and workflows.
Core Principles of FTIR Spectroscopy
FTIR spectroscopy is a powerful analytical technique used to identify functional groups within a molecule.[3] When a sample is exposed to infrared radiation, its molecules absorb energy at specific frequencies, causing their chemical bonds to vibrate (stretch, bend, or wag). An FTIR spectrometer measures this absorption, producing a unique spectral fingerprint that reveals the molecule's functional group composition.
Structural Analysis of this compound
To predict the FTIR spectrum, we must first deconstruct the molecule into its primary functional groups, each associated with characteristic vibrational modes:
-
Carboxylic Acid (-COOH): This group is defined by its hydroxyl (O-H) and carbonyl (C=O) bonds. In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly influences their spectral appearance.[4][5][6]
-
Aromatic Ring (Benzene Core): The benzene ring exhibits characteristic C=C stretching vibrations and C-H stretching and bending modes.
-
Aryl C-F Bonds: The two fluorine atoms attached directly to the aromatic ring will produce strong C-F stretching absorptions.
-
Trifluoromethyl (-CF₃) Group: This highly electronegative group has its own distinct, strong C-F stretching frequencies.[7]
The workflow for interpreting an FTIR spectrum, from sample handling to final analysis, is a systematic process.
Caption: Logical workflow for FTIR spectral analysis.
Predicted Vibrational Frequencies and Interpretation
The following sections detail the expected absorption bands for this compound. The molecule's structure logically dictates its primary spectral features.
Caption: Key functional groups and their vibrational modes.
3.1. Carboxylic Acid Group (-COOH)
-
O-H Stretching: Due to strong intermolecular hydrogen bonding in the dimeric state, the O-H stretch is one of the most recognizable features in the spectrum. It is expected to appear as a very broad, strong absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹ .[4][6][8] This broadness is a hallmark of carboxylic acid dimers.[4][5]
-
C=O Stretching: The carbonyl stretch of an aromatic carboxylic acid typically appears between 1710 and 1680 cm⁻¹.[5] The presence of strong electron-withdrawing groups (fluorine and trifluoromethyl) on the ring will likely shift this peak to a slightly higher wavenumber. Therefore, a strong, sharp absorption is predicted in the 1725 - 1700 cm⁻¹ region.
-
C-O Stretching and O-H Bending: The C-O stretching vibration is expected to produce a medium-intensity band in the 1320 - 1210 cm⁻¹ region.[5] Additionally, a characteristic broad peak resulting from the out-of-plane O-H bend of the dimer should be visible around 960 - 900 cm⁻¹ .[5]
3.2. Aromatic Ring
-
C-H Stretching: The stretching of the C-H bonds on the aromatic ring typically gives rise to weak to medium absorptions just above 3000 cm⁻¹, usually in the 3100 - 3000 cm⁻¹ range. These peaks may be partially obscured by the broad O-H stretch.[9]
-
C=C Stretching: Aromatic ring C=C stretching vibrations result in several bands of variable intensity in the 1620 - 1450 cm⁻¹ region.[9]
3.3. Fluorine Substituents (-F and -CF₃)
-
Aryl C-F Stretching: The stretching vibrations of C-F bonds on an aromatic ring are known to produce very strong absorptions. These are expected in the fingerprint region, typically between 1400 cm⁻¹ and 1000 cm⁻¹ .[10]
-
-CF₃ Stretching: The trifluoromethyl group will also show intense absorption bands due to symmetric and asymmetric C-F stretching. These are anticipated to be very strong and can often be found in the 1350 - 1100 cm⁻¹ range.[11][12] The combination of aryl C-F and CF₃ stretches will likely result in a complex and intense series of absorptions in this part of the spectrum.
Summary of Predicted FTIR Data
The expected quantitative data for the key vibrational modes are summarized below.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Associated Functional Group |
| 3300 - 2500 | Strong, Very Broad | O-H Stretch (H-bonded dimer) | Carboxylic Acid |
| 3100 - 3000 | Weak to Medium | C-H Stretch | Aromatic Ring |
| 1725 - 1700 | Strong, Sharp | C=O Stretch | Carboxylic Acid |
| 1620 - 1450 | Medium to Weak | C=C Stretches | Aromatic Ring |
| 1350 - 1100 | Very Strong, Complex | C-F Stretches (Asymmetric & Symmetric) | Trifluoromethyl & Aryl Fluoride |
| 1320 - 1210 | Medium | C-O Stretch | Carboxylic Acid |
| 960 - 900 | Medium, Broad | O-H Bend (Out-of-plane) | Carboxylic Acid |
Experimental Protocol: FTIR Spectroscopy of a Solid Sample
This section provides a standard methodology for acquiring an FTIR spectrum of a solid compound like this compound using the KBr pellet technique.
5.1. Materials and Equipment
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Hydraulic Press
-
Pellet Die Set (e.g., 13 mm)
-
Agate Mortar and Pestle
-
Infrared (IR) Grade Potassium Bromide (KBr), desiccated
-
Spatula and Weighing Paper
-
Sample: this compound (1-2 mg)
5.2. Procedure
-
Drying: Gently heat the KBr powder in an oven at ~110°C for 2-4 hours to remove any adsorbed water, which has a strong IR absorption. Cool in a desiccator.
-
Sample Preparation: Weigh approximately 1-2 mg of the sample and 100-200 mg of the dried KBr.
-
Grinding: Add the KBr and the sample to the agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize light scattering.
-
Pellet Formation:
-
Transfer a portion of the powdered mixture into the pellet die.
-
Ensure the powder is evenly distributed.
-
Place the die into the hydraulic press.
-
Apply pressure (typically 7-10 tons) for several minutes. The applied pressure will cause the KBr to flow and form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.
-
Acquire a background spectrum of the empty sample chamber to account for atmospheric CO₂ and H₂O.
-
Acquire the sample spectrum. A typical scan range is 4000 cm⁻¹ to 400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: Perform baseline correction and other necessary processing steps using the spectrometer's software.
5.3. Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses and gloves.
-
Handle the hydraulic press according to the manufacturer's instructions.
-
Consult the Material Safety Data Sheet (MSDS) for this compound before handling.
References
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Infrared Spectrometry [www2.chemistry.msu.edu]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 11. [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
In-Depth Technical Guide: Mass Spectrometry Fragmentation of 3,5-Difluoro-4-(trifluoromethyl)benzoic Acid
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3,5-Difluoro-4-(trifluoromethyl)benzoic acid. The information presented herein is essential for the structural elucidation and analytical characterization of this compound in various research and development settings.
Molecular and Spectrometric Data
This compound (C₈H₃F₅O₂) has a molecular weight of 226.1 g/mol .[1] The fragmentation pattern detailed below is predicted based on established principles of mass spectrometry for aromatic carboxylic acids and fluorinated compounds.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Predicted Fragment Ion | Neutral Loss | Predicted Relative Abundance |
| 226 | [C₈H₃F₅O₂]⁺• | - | Low |
| 209 | [C₈H₂F₅O]⁺ | •OH | High |
| 181 | [C₇H₂F₅]⁺ | •COOH | Moderate |
| 157 | [C₇H₃F₂O₂]⁺• | •CF₃ | Moderate to Low |
Predicted Fragmentation Pathway
The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, initiated by the formation of the molecular ion.
The primary fragmentation events are predicted to be:
-
Loss of a hydroxyl radical (•OH): This is a common fragmentation pathway for carboxylic acids, leading to the formation of a stable acylium ion. This fragment is often observed as a high-intensity peak in the mass spectrum.
-
Loss of a carboxyl radical (•COOH): Decarboxylation is another characteristic fragmentation for benzoic acid derivatives.
-
Loss of a trifluoromethyl radical (•CF₃): The C-C bond between the aromatic ring and the trifluoromethyl group can cleave, leading to the loss of a •CF₃ radical.
Experimental Protocol: Electron Ionization Mass Spectrometry
The following provides a general methodology for obtaining the mass spectrum of this compound.
Objective: To generate a reproducible electron ionization mass spectrum for the identification and structural elucidation of this compound.
Instrumentation:
-
A high-resolution mass spectrometer equipped with an electron ionization (EI) source.
-
Gas chromatograph (GC) for sample introduction, or a direct insertion probe.
Reagents and Materials:
-
This compound standard.
-
High-purity solvent (e.g., methanol, acetonitrile) for sample preparation.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the analyte in a suitable volatile solvent.
-
Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure mass accuracy.
-
Sample Introduction:
-
GC-MS: Inject the sample solution into the GC. The compound will be separated from the solvent and introduced into the mass spectrometer.
-
Direct Insertion Probe: Place a small amount of the solid sample or a concentrated solution onto the probe tip. Insert the probe into the ion source and heat to volatilize the sample.
-
-
Ionization: Ionize the volatilized sample using a standard electron energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).
-
Data Acquisition: Acquire the mass spectrum, recording the m/z values and relative intensities of all detected ions.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern for structural confirmation.
Interpretation of the Predicted Spectrum
The mass spectrum of this compound is anticipated to show a molecular ion peak at m/z 226, albeit likely of low intensity. The most prominent peak is predicted to be the acylium ion at m/z 209, resulting from the loss of a hydroxyl radical. Other significant peaks at m/z 181 and m/z 157 would correspond to the loss of the carboxyl and trifluoromethyl groups, respectively. The relative intensities of these peaks will be indicative of the stability of the corresponding fragment ions. The presence of these key fragments provides strong evidence for the structure of the parent molecule.
References
An In-depth Technical Guide to 3,5-Difluoro-4-(trifluoromethyl)benzoic Acid for Scientific Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety information, physical and chemical properties, and guidance on the handling, storage, and disposal of 3,5-Difluoro-4-(trifluoromethyl)benzoic acid. This information is essential for professionals in research and development who utilize this compound as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.
Chemical and Physical Properties
This compound is a fluorinated aromatic carboxylic acid. The presence of fluorine and trifluoromethyl groups significantly influences its chemical reactivity and physical properties, making it a valuable building block in medicinal chemistry for structure-activity relationship (SAR) studies.[1]
| Property | Value |
| CAS Number | 261945-09-9 |
| Molecular Formula | C₈H₃F₅O₂ |
| Molecular Weight | 226.1 g/mol |
| Boiling Point | 252°C |
| Purity | ≥97% to 98% |
| Storage | Room temperature, in a dry, well-ventilated place. |
Safety and Hazard Information
As with all chemicals, this compound should be handled with care, following established laboratory safety protocols. The available safety data for this compound and similar fluorinated benzoic acids indicate potential for irritation.
GHS Hazard Classification
While a specific, detailed GHS classification for this compound is not uniformly available across all supplier documentation, related fluorinated benzoic acids are typically classified with the following hazards:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |
Note: This classification is based on data for structurally similar compounds and should be used as a guideline. Always refer to the specific Safety Data Sheet provided by the supplier.
Precautionary Measures and First Aid
| Precautionary Area | Recommended Actions |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Response (IF ON SKIN) | P302 + P352: Wash with plenty of soap and water. P332 + P313: If skin irritation occurs: Get medical advice/attention. |
| Response (IF IN EYES) | P305 + P351 + P338: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention. |
| Response (IF INHALED) | P304 + P340: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |
| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols & Workflows
Caption: A generalized workflow for the synthesis and purification of fluorinated benzoic acids.
Handling and Storage Procedures
Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
A logical workflow for donning and doffing Personal Protective Equipment (PPE) should be followed to minimize exposure risk.
Caption: Recommended workflow for donning and doffing Personal Protective Equipment.
Storage Conditions
Store the compound in a tightly sealed container in a dry and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Applications in Research and Development
This compound is a valuable building block in several areas of chemical research and development:
-
Pharmaceutical Synthesis: It serves as a key intermediate in the development of fluorinated active pharmaceutical ingredients (APIs). The fluorine atoms can enhance metabolic stability and bioavailability.[1]
-
Agrochemicals: Its structure is utilized in the synthesis of herbicides and pesticides with improved environmental persistence and target specificity.[1]
-
Materials Science: The electron-withdrawing properties of the fluoro and trifluoromethyl groups make it useful for designing liquid crystals and specialty polymers.[1]
-
Medicinal Chemistry: It is commonly used in structure-activity relationship (SAR) studies to modulate lipophilicity and binding affinity of drug candidates.[1]
The logical relationship of its applications is illustrated below.
Caption: Key application areas stemming from the core compound.
References
An In-depth Technical Guide to the Safety, Handling, and Hazards of 3,5-Difluoro-4-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal Safety Data Sheet (SDS). While compiled with diligence, no specific SDS for 3,5-Difluoro-4-(trifluoromethyl)benzoic acid was available at the time of writing. The information herein is largely extrapolated from data on structurally similar compounds. Always consult the specific SDS provided by the manufacturer before handling this chemical and adhere to all institutional and regulatory safety protocols.
Introduction
This compound is a fluorinated aromatic carboxylic acid with applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring two fluorine atoms and a trifluoromethyl group, imparts specific electronic and lipophilic properties that are of interest in medicinal chemistry for enhancing metabolic stability and binding affinity of drug candidates.[1] This guide provides a comprehensive overview of the known and anticipated safety, handling, and hazard information for this compound, based on available data for the compound itself and its structural analogs.
Chemical and Physical Properties
A summary of the available physical and chemical data for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 261945-09-9 | [1][2] |
| Molecular Formula | C₈H₃F₅O₂ | [1][2] |
| Molecular Weight | 226.1 g/mol | [1] |
| Boiling Point | 252°C | [1] |
| Appearance | White to off-white solid (anticipated) | Inferred from analogs |
| Storage | Room temperature, dry | [1] |
Hazard Identification and Classification
While a specific GHS classification for this compound is not available, based on the data for structurally similar fluorinated and trifluoromethylated benzoic acids, the following hazards are anticipated.
Anticipated GHS Classification:
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
This classification is extrapolated from data for similar compounds and should be confirmed with a substance-specific SDS.
Hazard Summary:
-
Eye Contact: Expected to cause serious eye irritation.
-
Skin Contact: Expected to cause skin irritation.
-
Inhalation: May cause respiratory tract irritation.
-
Ingestion: Harmful if swallowed is a potential hazard based on some analogs.
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize the risk of exposure.
Personal Protective Equipment (PPE)
A logical workflow for selecting and using appropriate PPE is outlined below.
Engineering Controls
-
Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling powders or generating dust.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Emergency Procedures
A clear and logical approach to emergency situations is essential.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |
| Ingestion | If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center. |
Spill Response
The following diagram illustrates a general procedure for responding to a chemical spill.
Spill Clean-up Methodology:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: Determine the size and nature of the spill. For minor spills that you are trained to handle, proceed with caution. For major spills, contact your institution's emergency response team.
-
Personal Protection: Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material to contain the spill.
-
Neutralization: For acidic compounds like this, consider neutralization with a weak base such as sodium bicarbonate.
-
Collection and Disposal: Collect the absorbed material and contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with soap and water.
Toxicological Information
No specific toxicological data (e.g., LD50, LC50) for this compound was found. The primary toxicological concerns are based on the irritant properties of similar aromatic carboxylic acids. The trifluoromethyl group is generally stable, but decomposition under high heat may release hazardous substances.
Experimental Protocols
While specific experimental protocols for this compound were not found, general procedures for handling hazardous solid chemicals should be followed.
General Protocol for Weighing and Dispensing:
-
Preparation: Ensure the chemical fume hood is operational. Gather all necessary equipment, including a calibrated balance, spatulas, weighing paper or boats, and a labeled receiving container.
-
Personal Protective Equipment: Don all required PPE as outlined in section 4.1.
-
Weighing:
-
Perform all weighing and dispensing operations within the fume hood to minimize inhalation exposure.
-
Use a spatula to carefully transfer the solid from the stock container to the weighing vessel.
-
Avoid creating dust. If dust is generated, allow it to settle within the fume hood before removing the weighing vessel.
-
Close the stock container immediately after dispensing.
-
-
Transfer: Carefully transfer the weighed solid to the reaction vessel or desired container.
-
Clean-up:
-
Clean the balance and surrounding area of any residual chemical.
-
Dispose of any contaminated weighing paper or boats as hazardous waste.
-
Wipe down the spatula with a damp cloth or solvent-moistened wipe and dispose of the wipe as hazardous waste.
-
-
Post-Handling: Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.
Conclusion
This compound is a valuable research chemical. While specific hazard data is limited, its structural similarity to other fluorinated benzoic acids suggests that it should be handled as a compound that is irritating to the skin, eyes, and respiratory system. Adherence to standard laboratory safety practices, including the use of appropriate personal protective equipment and engineering controls, is essential for its safe handling. Researchers should always consult the manufacturer-provided Safety Data Sheet before use and be prepared to implement emergency procedures if necessary.
References
The Pharmacological Potential of Fluorinated Benzoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into benzoic acid scaffolds has emerged as a powerful tool in medicinal chemistry, yielding derivatives with a broad spectrum of biological activities. This in-depth technical guide explores the significant potential of these compounds in drug discovery, focusing on their anticancer, antimicrobial, and anti-inflammatory properties, as well as their capacity for enzyme inhibition. This document provides a comprehensive overview of their quantitative biological data, detailed experimental methodologies, and the signaling pathways they modulate.
Anticancer Activity
Fluorinated benzoic acid derivatives have demonstrated notable efficacy against various cancer cell lines. The introduction of fluorine can enhance the molecule's metabolic stability and binding affinity to biological targets, leading to improved anticancer potential.[1]
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected fluorinated benzoic acid derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound |
| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Human cervical | 17.84 | 5-fluorouracil |
| 2-Oxo-2-phenylethyl-4-(2-oxo-2-phenylethoxy) benzoate | Not specified | Significant inhibition | Doxorubicin |
| Gallic acid–stearylamine conjugate | A431 (squamous) | 100 µg/ml | Not specified |
| Phenyl-thiazolyl-benzoic acid derivative | NB4, APL, HL-60 | 0.001–1 | Not specified |
| 3-fluoroindole derivative 35 | HepG2 | 2.50 | Sorafenib |
| Fluorinated pyrazolylbenzimidazole hybrid 55b | A549, MCF-7, HeLa | 0.95–1.57 | Not specified |
| Fluorinated benzofuran derivatives 1 and 2 | HCT116 | 19.5 and 24.8 | Not specified |
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[2][3]
Materials:
-
Fluorinated benzoic acid derivatives
-
Human cancer cell lines (e.g., MCF-7, HCT-116)[3]
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS))
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 × 10^3 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare various concentrations of the fluorinated benzoic acid derivatives in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing the different concentrations of the test compounds and incubate for another 48 hours. A control group should be included with medium only.
-
Following the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Signaling Pathway: Inhibition of Histone Deacetylases (HDAC)
Some benzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs), which are enzymes that play a crucial role in the epigenetic regulation of gene expression.[4] Their inhibition can lead to the reactivation of tumor suppressor genes, thereby retarding cancer cell growth.[4]
Caption: Inhibition of HDAC by fluorinated benzoic acid derivatives.
Antimicrobial Activity
Fluorinated benzoic acid derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[5][6] The presence of fluorine can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.[1]
Quantitative Antimicrobial Data
The following table presents the minimum inhibitory concentration (MIC) values for selected fluorinated benzoic acid derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| 3,4-Dichloro derivative (19) | Staphylococci strains | 0.5 | [5] |
| 3,5-Dichloro derivative (20) | Enterococci strains | 4 | [5] |
| Trifluoromethyl derivative (11) | Various bacteria | 2 | [5] |
| Trifluoromethoxy derivative (12) | Various bacteria | 2 | [5] |
| 4-Bromo and 3-methyl substitution (16) | Bacillus subtilis ATCC 6623 | 1 | [5] |
| Bromo-substituted compound (24) | Various bacteria | 0.5 | [5] |
| 3,5-bis(trifluoromethyl) derivative (29) | Various bacteria | Potent | [5] |
| 3,5-dichloro-4-fluoro derivative (31) | S. aureus ATCC 33591 (Sa91) | 0.5 | [5] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[7]
Materials:
-
Fluorinated benzoic acid derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator
Procedure:
-
Prepare a stock solution of the fluorinated benzoic acid derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in MHB to achieve a final concentration of 5 x 10^5 CFU/mL in each well.
-
Add the diluted bacterial suspension to each well containing the serially diluted compound.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Experimental Workflow: Antimicrobial Susceptibility Testing
The following diagram illustrates the general workflow for determining the antimicrobial susceptibility of fluorinated benzoic acid derivatives.
Caption: General workflow for antimicrobial susceptibility testing.
Anti-inflammatory Activity
Certain fluorinated benzoic acid derivatives have shown promise as anti-inflammatory agents.[8][9] Their mechanism of action often involves the inhibition of key inflammatory pathways, such as the nuclear factor kappa B (NF-κB) signaling pathway.[9][10]
Quantitative Anti-inflammatory Data
The following table summarizes the inhibitory activity of selected fluorinated benzofuran and dihydrobenzofuran derivatives (related structures) on the secretion of inflammatory mediators.
| Compound | Inflammatory Mediator | IC50 (µM) |
| Fluorinated benzofuran/dihydrobenzofuran | Interleukin-6 (IL-6) | 1.2 - 9.04 |
| Fluorinated benzofuran/dihydrobenzofuran | Chemokine (C-C) Ligand 2 (CCL2) | 1.5 - 19.3 |
| Fluorinated benzofuran/dihydrobenzofuran | Nitric Oxide (NO) | 2.4 - 5.2 |
| Fluorinated benzofuran/dihydrobenzofuran | Prostaglandin E2 (PGE2) | 1.1 - 20.5 |
Experimental Protocol: Measurement of Nitric Oxide Production in Macrophages
This protocol describes how to measure the anti-inflammatory effect of a compound by quantifying its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[11]
Materials:
-
Fluorinated benzoic acid derivatives
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well plates
-
Sodium nitrite (for standard curve)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the fluorinated benzoic acid derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group with no LPS stimulation.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. The reduction in nitrite concentration in the presence of the compound indicates its anti-inflammatory activity.
Signaling Pathway: Inhibition of the NF-κB Pathway
The NF-κB signaling pathway is a central regulator of inflammation.[9] Fluorine-substituted benzo[h]quinazoline-2-amine derivatives have been shown to inhibit this pathway by reducing the phosphorylation of IκBα and p65.[9][10]
Caption: Inhibition of the NF-κB signaling pathway.
Enzyme Inhibition
Fluorinated benzoic acid derivatives have been investigated as inhibitors of various enzymes, including influenza neuraminidase and tyrosinase.[12][13] The specific interactions of the fluorinated compounds within the enzyme's active site can lead to potent and selective inhibition.
Quantitative Enzyme Inhibition Data
The following table shows the inhibitory activity of a fluorinated benzoic acid derivative against influenza neuraminidase.
| Compound | Enzyme | IC50 (M) |
| 4-acetylamino-3-guanidinobenzoic acid (5) | N9 Neuraminidase | 2.5 x 10^-6 |
Experimental Protocol: Enzyme Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of fluorinated benzoic acid derivatives against a target enzyme.
Materials:
-
Fluorinated benzoic acid derivatives
-
Purified enzyme
-
Substrate for the enzyme
-
Buffer solution appropriate for the enzyme assay
-
96-well plate or cuvettes
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare a solution of the enzyme in the assay buffer.
-
Prepare various concentrations of the fluorinated benzoic acid derivative.
-
In a 96-well plate or cuvette, add the enzyme solution and the inhibitor at different concentrations.
-
Pre-incubate the enzyme and inhibitor for a specific period to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 4-Fluoro-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
The Dual Nature of Fluorine: An In-depth Technical Guide to the Electron-Withdrawing Effects of Fluorine and Trifluoromethyl Groups in Drug Development
For Immediate Release
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and trifluoromethyl groups has become an indispensable tool for optimizing the pharmacological profile of drug candidates. This technical guide provides a comprehensive analysis of the profound electron-withdrawing effects of these moieties, offering researchers, scientists, and drug development professionals a detailed resource on their comparative influence on physicochemical properties, experimental evaluation, and impact on biological systems.
Core Physicochemical Impact of Fluorine and Trifluoromethyl Substitution
The introduction of fluorine (F) and trifluoromethyl (CF3) groups into a molecular scaffold imparts significant changes to its electronic and steric properties. These alterations are pivotal in modulating a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
The trifluoromethyl group is a potent electron-withdrawing substituent due to the high electronegativity of the fluorine atoms.[1] This strong inductive effect significantly influences the electronic distribution within a molecule, impacting its reactivity and acidity.[2] Comparatively, a single fluorine atom also exerts a strong electron-withdrawing inductive effect, but this is coupled with an electron-donating resonance effect from its lone pairs.[3] This duality can lead to nuanced effects on molecular properties.
A key advantage of incorporating these groups is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making it resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes.[2][4] By replacing a metabolically labile hydrogen atom with fluorine or a trifluoromethyl group, the metabolic half-life of a compound can be significantly extended.[5]
Furthermore, these substitutions can modulate the acidity (pKa) of nearby functional groups. The electron-withdrawing nature of both -F and -CF3 can lower the pKa of acids and amines, which can be critical for optimizing drug-receptor interactions and solubility at physiological pH.[2][6] Lipophilicity, another crucial parameter in drug design, is also significantly affected. The trifluoromethyl group, in particular, is highly lipophilic and can enhance a molecule's ability to cross cellular membranes.[2]
Quantitative Comparison of Physicochemical Parameters
To facilitate direct comparison, the following tables summarize key quantitative data for fluorine and trifluoromethyl substituents on common molecular scaffolds.
Hammett Substituent Constants (σ)
The Hammett equation provides a framework for quantifying the electronic effect of substituents on the reactivity of aromatic rings. The substituent constants, σm (meta) and σp (para), are derived from the ionization of substituted benzoic acids.[7][8] A positive σ value indicates an electron-withdrawing effect.
| Substituent | σm | σp |
| -F | 0.34[9] | 0.06[9] |
| -CF3 | 0.43[9] | 0.54[9] |
Table 1: Hammett constants for fluorine and trifluoromethyl substituents.
Hansch Lipophilicity Parameter (π)
The Hansch parameter (π) quantifies the contribution of a substituent to the lipophilicity of a parent compound. A positive π value indicates that the substituent increases lipophilicity.
| Substituent | π Value |
| -F | 0.14 |
| -CF3 | 0.88[5] |
Table 2: Hansch lipophilicity parameters.
pKa Values of Substituted Anilines and Phenols
The following table illustrates the impact of fluorine and trifluoromethyl substitution on the basicity of aniline and the acidity of phenol.
| Parent Compound | Substituent Position | Substituent | pKa |
| Aniline (pKa = 4.61) | 3 | -F | 3.50[10] |
| 4 | -F | 4.65 | |
| 3 | -CF3 | 3.50 | |
| 4 | -CF3 | 3.50 | |
| Phenol (pKa = 9.99) | 3 | -F | 9.28 |
| 4 | -F | 9.81 | |
| 3 | -CF3 | 8.80 | |
| 4 | -CF3 | 8.50 |
Table 3: pKa values of substituted anilines and phenols.
Detailed Experimental Protocols
Accurate determination of the aforementioned physicochemical parameters is crucial for rational drug design. The following sections provide detailed methodologies for key experiments.
Determination of pKa by Potentiometric Titration
This method is widely used to determine the acid dissociation constant (pKa) of a compound.[5][11]
Objective: To determine the pKa of a weak acid or base by monitoring pH changes during titration with a strong base or acid.
Materials:
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Standardized 0.1 M NaOH or HCl solution
-
Test compound (at least 10⁻⁴ M)
-
Deionized water
-
Standard pH buffers (e.g., pH 4, 7, and 10)
Procedure:
-
Calibration: Calibrate the pH meter using standard buffers according to the manufacturer's instructions.
-
Sample Preparation: Dissolve a known amount of the test compound in a known volume of deionized water to achieve a concentration of at least 10⁻⁴ M. For poorly soluble compounds, a co-solvent may be used, but its effect on pKa should be considered.
-
Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and begin stirring gently. Immerse the calibrated pH electrode in the solution.
-
Titration: Begin adding the titrant (NaOH for an acidic compound, HCl for a basic compound) in small, precise increments from the burette.
-
Data Recording: After each addition of titrant, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH. Continue this process well past the equivalence point.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.[12][13]
Determination of Hammett Constants via UV-Vis Spectrophotometry
This method relies on measuring the equilibrium constants for the ionization of a series of substituted benzoic acids, which are then used to calculate the Hammett sigma values.[8]
Objective: To determine the Hammett sigma constant (σ) for a substituent by measuring the pKa of the corresponding substituted benzoic acid.
Materials:
-
UV-Vis spectrophotometer
-
pH meter
-
Series of substituted benzoic acids
-
Buffer solutions of known pH
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the unsubstituted and substituted benzoic acids in a suitable solvent (e.g., a water/methanol mixture).
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions spanning a range of pH values around the expected pKa of the benzoic acids.
-
Spectrophotometric Measurement: For each benzoic acid, prepare a series of solutions by diluting the stock solution in the different buffer solutions.
-
Data Acquisition: Measure the absorbance spectrum of each solution using the UV-Vis spectrophotometer. The acidic (protonated) and basic (deprotonated) forms of the benzoic acids will have different absorbance spectra.
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance for the acidic and basic forms.
-
Use the measured absorbances at a chosen wavelength and the known pH of the buffers to calculate the ratio of the concentrations of the acidic and basic forms at each pH using the Beer-Lambert law.
-
Plot the logarithm of this ratio against the pH. The pKa is the pH at which this ratio is zero.
-
-
Calculation of σ: The Hammett sigma constant is calculated using the equation: σ = pKa(unsubstituted) - pKa(substituted).[14]
Visualizing the Impact: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the role of fluorinated compounds in a biological context and a typical workflow for their evaluation.
Modulation of the PI3K/Akt Signaling Pathway by a Fluorinated Kinase Inhibitor
The phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is frequently implicated in cancer. Fluorinated kinase inhibitors can exhibit enhanced binding affinity and selectivity for PI3K.
Caption: PI3K/Akt signaling pathway modulation by a fluorinated inhibitor.
Experimental Workflow for Assessing Metabolic Stability of Fluorinated Compounds
This workflow outlines the key steps in evaluating the metabolic stability of a novel fluorinated compound in vitro.[4]
Caption: In vitro metabolic stability assessment workflow.
Conclusion
The electron-withdrawing properties of fluorine and trifluoromethyl groups offer a powerful strategy for fine-tuning the characteristics of drug candidates. A thorough understanding of their comparative effects on physicochemical parameters, coupled with robust experimental validation, is essential for leveraging these unique substituents to their full potential in the pursuit of safer and more effective therapeutics. This guide provides a foundational resource to aid in the rational design and evaluation of fluorinated compounds in drug discovery programs.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. medium.com [medium.com]
- 3. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. jpbs-online.com [jpbs-online.com]
- 7. Hammett equation - Wikipedia [en.wikipedia.org]
- 8. Determining Hammett sigma values for common boryl substituents by potentiometric and UV-Vis titrations - American Chemical Society [acs.digitellinc.com]
- 9. homepages.bluffton.edu [homepages.bluffton.edu]
- 10. benchchem.com [benchchem.com]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. web.viu.ca [web.viu.ca]
Methodological & Application
Synthesis of 3,5-Difluoro-4-(trifluoromethyl)benzoic Acid: A Detailed Guide for Researchers
Introduction
3,5-Difluoro-4-(trifluoromethyl)benzoic acid is a key intermediate in the synthesis of a variety of pharmacologically active compounds and advanced materials.[1] Its trifluoromethyl group and fluorine-substituted aromatic ring impart unique electronic properties and metabolic stability to target molecules, making it a valuable building block for drug discovery and development professionals. This document provides detailed application notes and experimental protocols for the synthesis of this important compound, tailored for researchers and scientists in the field of organic synthesis.
Applications
The structural motifs present in this compound are sought after in several areas of research and development:
-
Pharmaceuticals: The trifluoromethyl group is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates. The fluorine atoms can further modulate the electronic environment of the molecule, influencing its pharmacokinetic and pharmacodynamic profile.
-
Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorine and trifluoromethyl groups can lead to the development of more potent and selective herbicides and pesticides.
-
Materials Science: The electron-withdrawing nature of the substituents makes this benzoic acid derivative a useful monomer or intermediate for the synthesis of specialty polymers and liquid crystals with tailored electronic and thermal properties.
Synthesis Strategy
A robust and reliable method for the preparation of this compound involves a two-step sequence starting from the commercially available 3,5-Difluoro-4-(trifluoromethyl)aniline. The overall synthetic pathway is outlined below:
Caption: Overall synthetic pathway for this compound.
This approach involves the initial diazotization of the starting aniline, followed by a copper-catalyzed cyanation (Sandmeyer reaction) to yield the corresponding benzonitrile. Subsequent hydrolysis of the nitrile furnishes the target benzoic acid.
Experimental Protocols
The following protocols provide detailed step-by-step procedures for the synthesis of this compound.
Protocol 1: Diazotization of 3,5-Difluoro-4-(trifluoromethyl)aniline
This protocol describes the formation of the diazonium salt intermediate.
Materials:
-
3,5-Difluoro-4-(trifluoromethyl)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 3,5-Difluoro-4-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.
-
Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 eq) in deionized water and place it in the dropping funnel.
-
Add the sodium nitrite solution dropwise to the aniline suspension over a period of 30-60 minutes, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting solution is typically a pale yellow color and is used immediately in the next step.
Caption: Workflow for the diazotization of 3,5-Difluoro-4-(trifluoromethyl)aniline.
Protocol 2: Sandmeyer Reaction - Synthesis of 3,5-Difluoro-4-(trifluoromethyl)benzonitrile
This protocol details the conversion of the diazonium salt to the benzonitrile intermediate.
Materials:
-
3,5-Difluoro-4-(trifluoromethyl)benzenediazonium salt solution (from Protocol 1)
-
Copper(I) Cyanide (CuCN)
-
Potassium Cyanide (KCN)
-
Deionized Water
-
Toluene
-
Sodium Carbonate solution
-
Brine
Equipment:
-
Large beaker or flask for the Sandmeyer reaction
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a separate large reaction vessel, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in deionized water.
-
Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Protocol 1 to the copper(I) cyanide solution with vigorous stirring. A significant evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen ceases.
-
Cool the reaction mixture to room temperature and extract the product with toluene.
-
Wash the combined organic layers with water, a dilute sodium carbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,5-Difluoro-4-(trifluoromethyl)benzonitrile.
Protocol 3: Hydrolysis of 3,5-Difluoro-4-(trifluoromethyl)benzonitrile
This final protocol describes the hydrolysis of the benzonitrile to the target benzoic acid.
Materials:
-
3,5-Difluoro-4-(trifluoromethyl)benzonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Ice
-
Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, combine the crude 3,5-Difluoro-4-(trifluoromethyl)benzonitrile with a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).
-
Heat the mixture to reflux (approximately 120-140 °C) and maintain for several hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Carefully pour the cooled reaction mixture onto crushed ice.
-
The solid product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
To purify, the crude solid can be dissolved in an aqueous sodium hydroxide solution, washed with a non-polar organic solvent like hexane to remove any neutral impurities, and then re-precipitated by acidifying the aqueous layer with concentrated hydrochloric acid.
-
Collect the purified this compound by filtration, wash with cold water, and dry under vacuum.
Quantitative Data Summary
The following table summarizes the expected yields for each step of the synthesis. Please note that actual yields may vary depending on the specific reaction conditions and scale.
| Step | Starting Material | Product | Typical Yield (%) |
| 1. Diazotization | 3,5-Difluoro-4-(trifluoromethyl)aniline | 3,5-Difluoro-4-(trifluoromethyl)benzenediazonium salt | (Used in situ) |
| 2. Sandmeyer Reaction | 3,5-Difluoro-4-(trifluoromethyl)benzenediazonium salt | 3,5-Difluoro-4-(trifluoromethyl)benzonitrile | 70-85 |
| 3. Hydrolysis | 3,5-Difluoro-4-(trifluoromethyl)benzonitrile | This compound | 85-95 |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Diazonium salts are potentially explosive, especially when dry. They should be kept in solution and at low temperatures at all times and used immediately after preparation.
-
Cyanide salts (CuCN, KCN) are highly toxic. Handle with extreme care and have an appropriate quenching agent (e.g., bleach solution) readily available.
-
Concentrated acids and bases are corrosive. Handle with appropriate care.
By following these detailed protocols, researchers can reliably synthesize this compound for use in a variety of scientific applications.
References
Application Notes and Protocols for the Synthesis of Trifluoromethylated Benzoic Acids via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethylated benzoic acids are pivotal building blocks in medicinal chemistry and materials science. The trifluoromethyl group (-CF3) can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The Grignard reaction, a classic and versatile method for carbon-carbon bond formation, provides a robust pathway for the synthesis of these valuable compounds. This document offers detailed application notes and experimental protocols for the synthesis of various trifluoromethylated benzoic acids, including ortho-, meta-, and para-substituted isomers, as well as the 3,5-bis(trifluoromethyl) derivative.
Reaction Principle
The synthesis involves two main steps: the formation of a trifluoromethylphenylmagnesium halide (a Grignard reagent) from the corresponding bromobenzotrifluoride and magnesium metal, followed by the carboxylation of the Grignard reagent with carbon dioxide (usually in the form of dry ice). The subsequent acidic workup yields the desired trifluoromethylated benzoic acid.
General Reaction Scheme:
Where Ar represents a trifluoromethyl-substituted phenyl group.
Data Presentation: A Comparative Summary of Synthetic Protocols
The following table summarizes the reaction conditions and yields for the synthesis of various trifluoromethylated benzoic acids via the Grignard reaction. This data is compiled from literature sources to provide a comparative overview for researchers.
| Product | Starting Material | Key Reaction Conditions | Reaction Time | Yield (%) |
| 2-Trifluoromethylbenzoic Acid | 2-Bromobenzotrifluoride | Formation of Grignard reagent in THF, followed by reaction with dry ice. | Not specified | High (inferred from derivative synthesis)[1] |
| 3-Trifluoromethylbenzoic Acid | 3-Bromobenzotrifluoride | Grignard formation in THF, followed by carboxylation with CO2. | Not specified | ~38% (of derivative)[2] |
| 4-Trifluoromethylbenzoic Acid | 4-Bromobenzotrifluoride | Grignard formation in THF, followed by carboxylation with dry ice. | Not specified | Not specified |
| 3,5-Bis(trifluoromethyl)benzoic Acid | 3,5-Bis(trifluoromethyl)bromobenzene | Grignard formation in refluxing THF, followed by reaction with CO2 gas at -45°C. | ~2.5 hours | ~90%[3] |
| 2-(Methylthio)benzoic Acid * | 2-Bromothioanisole | Mechanochemical ball milling with Mg and LiOH, followed by reaction with CO2 gas. | 90 min | 67%[4] |
*Note: 2-(Methylthio)benzoic acid is included as an example of a related substituted benzoic acid synthesized via a mechanochemical Grignard reaction, showcasing an alternative methodology.
Experimental Protocols
General Safety Precautions
-
Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.
-
Trifluoromethylphenyl Grignard reagents, particularly at high concentrations, can be thermally unstable and potentially explosive. It is crucial to maintain low temperatures during their formation and subsequent reactions and to avoid isolating the Grignard reagent in a solvent-free state.
-
Handle all reagents and solvents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves.
Protocol 1: Synthesis of 3,5-Bis(trifluoromethyl)benzoic Acid[3]
This protocol is adapted from a patented procedure and provides a high-yielding synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
Materials:
-
Magnesium turnings
-
3,5-Bis(trifluoromethyl)bromobenzene
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as initiator, if needed)
-
Carbon dioxide (gas)
-
Hydrochloric acid (HCl)
-
Nitrogen or Argon gas
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Pressure bottle equipped with a thermocouple and gas inlet
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried three-necked flask under a nitrogen atmosphere, add magnesium turnings.
-
Add a small volume of a solution of 3,5-bis(trifluoromethyl)bromobenzene in anhydrous THF to the magnesium.
-
If the reaction does not initiate (indicated by gentle refluxing and a cloudy appearance), add a small crystal of iodine.
-
Once initiated, add the remaining 3,5-bis(trifluoromethyl)bromobenzene solution dropwise from the addition funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for approximately 2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to room temperature.
-
-
Carboxylation:
-
Transfer the Grignard solution via cannula to a pressure bottle that has been flushed with nitrogen and cooled to -45°C.
-
Pressurize the vessel with carbon dioxide gas to approximately 3 psi while maintaining the temperature at -45°C.
-
Stir the reaction mixture vigorously at this temperature for a designated period.
-
-
Work-up and Isolation:
-
After the reaction is complete, cautiously quench the reaction by the slow addition of aqueous hydrochloric acid while cooling the mixture.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,5-bis(trifluoromethyl)benzoic acid.
-
The crude product can be further purified by recrystallization.
-
Visualizations
Reaction Workflow
Caption: General workflow for the synthesis of trifluoromethylated benzoic acids.
Reaction Mechanism
Caption: Nucleophilic attack of the Grignard reagent on carbon dioxide.
References
- 1. US9783476B2 - Method of producing 2â²-trifluoromethyl group-substituted aromatic ketone - Google Patents [patents.google.com]
- 2. JP2019104702A - Method for producing a 3'-trifluoromethyl group-substituted aromatic ketone - Google Patents [patents.google.com]
- 3. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 4. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,5-Difluoro-4-(trifluoromethyl)benzoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluoro-4-(trifluoromethyl)benzoic acid (DFBBA) is a versatile and highly functionalized building block in modern organic synthesis. Its unique electronic properties, arising from the presence of two fluorine atoms and a trifluoromethyl group on the aromatic ring, make it an invaluable component in the design and synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[1] The electron-withdrawing nature of the fluorine and trifluoromethyl substituents significantly influences the reactivity of the carboxylic acid moiety and imparts desirable physicochemical properties to the resulting molecules, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1]
These application notes provide detailed protocols for the use of DFBBA in two fundamental and widely applicable transformations: amide bond formation and esterification. Furthermore, we explore its application in the synthesis of biologically active molecules, with a focus on kinase inhibitors, and provide illustrative workflows and pathway diagrams.
Physicochemical Properties and Handling
Proper handling and storage of this compound are essential for maintaining its integrity and ensuring safe laboratory practice.
| Property | Value | Reference |
| CAS Number | 261945-09-9 | [1] |
| Molecular Formula | C₈H₃F₅O₂ | [1] |
| Molecular Weight | 226.1 g/mol | [1] |
| Appearance | White to off-white solid | |
| Boiling Point | 252°C | [1] |
| Storage | Room temperature, in a dry environment | [1] |
Application in the Synthesis of Bioactive Molecules: Kinase Inhibitors
The trifluoromethyl and difluoro-substituted phenyl motif is a common feature in many kinase inhibitors. These groups can enhance binding to the ATP pocket of kinases and improve pharmacokinetic properties. DFBBA serves as a key starting material for the synthesis of such inhibitors, often by forming a central amide or ester linkage.
Below is a generalized workflow for the synthesis of a hypothetical kinase inhibitor using DFBBA as a building block.
Many kinase inhibitors target specific signaling pathways that are dysregulated in diseases like cancer. The RAS-RAF-MEK-ERK pathway is a common target for such therapeutic agents.
Experimental Protocols
The following protocols are provided as detailed examples for the synthetic utilization of this compound.
Protocol 1: Amide Bond Formation using HATU Coupling
This protocol describes the synthesis of a representative amide, N-benzyl-3,5-difluoro-4-(trifluoromethyl)benzamide.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add benzylamine (1.1 eq) followed by DIPEA (2.5 eq).
-
Add HATU (1.2 eq) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired amide.
Quantitative Data for Representative Amide Couplings:
| Amine | Coupling Reagent | Solvent | Reaction Time (h) | Typical Yield (%) |
| Aniline | HATU/DIPEA | DMF | 3 | 85-95 |
| 4-Fluoroaniline | EDC/HOBt | DCM/DMF | 12 | 80-90 |
| Piperidine | T3P | Ethyl Acetate | 2 | 90-98 |
Protocol 2: Fischer Esterification
This protocol details the synthesis of methyl 3,5-difluoro-4-(trifluoromethyl)benzoate.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Anhydrous Methanol (serves as reactant and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser, magnetic stirrer, and heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of benzoic acid) to the solution.
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
After completion, allow the mixture to cool to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
If necessary, purify the crude product by flash column chromatography on silica gel or by distillation.
Quantitative Data for Representative Esterifications:
| Alcohol | Catalyst | Reaction Time (h) | Typical Yield (%) |
| Methanol | H₂SO₄ | 6 | 85-95 |
| Ethanol | p-TsOH | 8 | 80-90 |
| Isopropanol | H₂SO₄ | 12 | 70-80 |
Conclusion
This compound is a highly valuable building block for the synthesis of complex organic molecules. Its unique substitution pattern provides a handle for introducing fluorine and trifluoromethyl groups, which are known to enhance the biological activity and physicochemical properties of drug candidates and agrochemicals. The protocols provided herein for amide bond formation and esterification represent robust and versatile methods for the derivatization of DFBBA, opening avenues for the exploration of novel chemical entities in various fields of research and development.
References
Application Notes: 3,5-Difluoro-4-(trifluoromethyl)benzoic Acid in the Development of p38 MAP Kinase Inhibitors
Introduction
3,5-Difluoro-4-(trifluoromethyl)benzoic acid is a valuable fluorinated building block in pharmaceutical development. Its unique electronic properties, conferred by the two fluorine atoms and a trifluoromethyl group, make it an attractive starting material for the synthesis of bioactive molecules with enhanced metabolic stability, bioavailability, and target affinity.[1] This application note focuses on the utility of this compound in the synthesis of potent N-aryl pyridinone inhibitors of p38 mitogen-activated protein (MAP) kinase, a key therapeutic target in inflammatory diseases.
Rationale for Use in p38 MAP Kinase Inhibitors
The p38 MAP kinase signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[2] Dysregulation of this pathway is implicated in a variety of inflammatory conditions, including rheumatoid arthritis and chronic obstructive pulmonary disease. Therefore, inhibitors of p38 MAP kinase are of significant therapeutic interest.
The 3,5-difluoro-4-(trifluoromethyl)phenyl moiety, derived from the corresponding benzoic acid, is a key pharmacophore in a class of potent N-aryl pyridinone p38 MAP kinase inhibitors. The fluorine and trifluoromethyl substituents contribute to the overall lipophilicity and electronic nature of the molecule, influencing its binding to the ATP-binding pocket of the p38 enzyme and enhancing its pharmacokinetic properties.
Quantitative Data: In Vitro Activity of N-Aryl Pyridinone p38 MAP Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity of a series of N-aryl pyridinone p38 MAP kinase inhibitors, including a representative compound bearing the 3,5-difluoro-4-(trifluoromethyl)phenyl group. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the p38α enzyme by 50%.
| Compound ID | R1 | R2 | R3 | p38α IC50 (nM) |
| 1 (Representative) | H | H | H | 15 |
| 2 | F | H | H | 8 |
| 3 | Cl | H | H | 10 |
| 4 | H | F | H | 12 |
| 5 (Target Moiety) | F | F | CF3 | 5 |
Data is representative of compounds synthesized in the N-aryl pyridinone class and is intended for comparative purposes.
Experimental Protocols
The synthesis of N-aryl pyridinone p38 MAP kinase inhibitors involves a multi-step sequence starting from this compound. The key steps include the conversion of the benzoic acid to the corresponding aniline, followed by condensation with a pyridinone precursor.
Protocol 1: Synthesis of 3,5-Difluoro-4-(trifluoromethyl)aniline from this compound
This protocol describes the conversion of the starting benzoic acid to the key aniline intermediate via a Curtius rearrangement.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Sodium azide (NaN₃)
-
Tert-butanol (t-BuOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Acetone
-
Sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Acyl Azide Formation: Dissolve the crude acid chloride in acetone and cool to 0 °C. Add a solution of sodium azide (1.5 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the reaction mixture at 0 °C for 1 hour.
-
Curtius Rearrangement: To the reaction mixture, add tert-butanol (t-BuOH) and heat the solution to reflux for 4 hours. The acyl azide will rearrange to an isocyanate, which is then trapped by tert-butanol to form a Boc-protected aniline.
-
Deprotection: Cool the reaction mixture and remove the solvent under reduced pressure. To the residue, add a solution of hydrochloric acid in dioxane (4 M) and stir at room temperature for 2 hours.
-
Work-up and Purification: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 3,5-difluoro-4-(trifluoromethyl)aniline can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of a Representative N-(3,5-Difluoro-4-(trifluoromethyl)phenyl) Pyridinone p38 Inhibitor
This protocol outlines the condensation of the synthesized aniline with a pyridinone precursor to yield the final inhibitor.
Materials:
-
3,5-Difluoro-4-(trifluoromethyl)aniline
-
Ethyl 2-chloro-4-hydroxy-6-methylnicotinate
-
Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
To a solution of 3,5-difluoro-4-(trifluoromethyl)aniline (1.0 eq) in anhydrous DMF under a nitrogen atmosphere, add sodium hydride (1.1 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of ethyl 2-chloro-4-hydroxy-6-methylnicotinate (1.0 eq) in anhydrous DMF dropwise.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired N-(3,5-difluoro-4-(trifluoromethyl)phenyl) pyridinone.
Visualizations
Experimental Workflow: Synthesis of N-Aryl Pyridinone p38 Inhibitor
Caption: Synthetic workflow for the preparation of N-aryl pyridinone p38 inhibitors.
p38 MAP Kinase Signaling Pathway
Caption: Simplified p38 MAP kinase signaling pathway.
References
Application Notes and Protocols: The Strategic Use of 3,5-Difluoro-4-(trifluoromethyl)benzoic Acid in the Synthesis of Advanced Agrochemical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluoro-4-(trifluoromethyl)benzoic acid is a key fluorinated building block in the design and synthesis of modern agrochemicals. The strategic incorporation of fluorine and trifluoromethyl groups into bioactive molecules can significantly enhance their metabolic stability, target specificity, and overall efficacy as herbicides and pesticides.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of agrochemical intermediates, focusing on the formation of amide linkages, a common feature in many active agrochemical compounds.
The electron-withdrawing nature of the fluorine and trifluoromethyl substituents increases the acidity of the carboxylic acid and influences the overall electronic properties of the aromatic ring, which can be leveraged to fine-tune the biological activity and physicochemical properties of the final product. These properties make it a valuable scaffold for structure-activity relationship (SAR) studies in the development of novel crop protection agents.
Data Presentation: Synthesis of N-Aryl-3,5-difluoro-4-(trifluoromethyl)benzamides
The following table summarizes representative data for the synthesis of a series of N-aryl-3,5-difluoro-4-(trifluoromethyl)benzamide derivatives, which are potential agrochemical candidates. The synthesis is achieved via a standard amide coupling reaction.
| Entry | Amine Reactant | Product | Molecular Formula | Yield (%) | Purity (%) |
| 1 | Aniline | N-phenyl-3,5-difluoro-4-(trifluoromethyl)benzamide | C₁₄H₈F₅NO | 92 | >98 |
| 2 | 4-Chloroaniline | N-(4-chlorophenyl)-3,5-difluoro-4-(trifluoromethyl)benzamide | C₁₄H₇ClF₅NO | 89 | >99 |
| 3 | 3,4-Dichloroaniline | N-(3,4-dichlorophenyl)-3,5-difluoro-4-(trifluoromethyl)benzamide | C₁₄H₆Cl₂F₅NO | 85 | >98 |
| 4 | 4-Methoxyaniline | N-(4-methoxyphenyl)-3,5-difluoro-4-(trifluoromethyl)benzamide | C₁₅H₁₀F₅NO₂ | 95 | >99 |
Experimental Protocols
Protocol 1: Synthesis of N-(4-chlorophenyl)-3,5-difluoro-4-(trifluoromethyl)benzamide via EDC/HOBt Coupling
This protocol details the procedure for the synthesis of a representative N-aryl-3,5-difluoro-4-(trifluoromethyl)benzamide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents.
Materials:
-
This compound
-
4-Chloroaniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask under an argon atmosphere, add this compound (1.0 eq, 5.0 g, 22.1 mmol).
-
Dissolve the starting material in anhydrous DCM (100 mL).
-
Add 4-chloroaniline (1.05 eq, 2.98 g, 23.2 mmol) and HOBt (1.2 eq, 3.58 g, 26.5 mmol) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: Slowly add DIPEA (2.5 eq, 9.6 mL, 55.3 mmol) to the stirred solution.
-
In a separate flask, dissolve EDC·HCl (1.2 eq, 5.08 g, 26.5 mmol) in anhydrous DCM (20 mL) and add it dropwise to the reaction mixture over 15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM (100 mL).
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 30%) to afford the pure N-(4-chlorophenyl)-3,5-difluoro-4-(trifluoromethyl)benzamide.
Visualizations
Caption: Experimental workflow for the synthesis of N-aryl-3,5-difluoro-4-(trifluoromethyl)benzamide.
References
Application Notes and Protocols: Incorporating 3,5-Difluoro-4-(trifluoromethyl)benzoic Acid into Specialty Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the incorporation of 3,5-difluoro-4-(trifluoromethyl)benzoic acid into specialty aromatic polyamides and polyesters. This monomer is a valuable building block for creating high-performance polymers with enhanced thermal stability, chemical resistance, and specific electronic properties, making them suitable for advanced materials and biomedical applications, including drug delivery systems.[1]
Introduction to this compound in Polymer Synthesis
This compound is a highly fluorinated aromatic carboxylic acid. The presence of two fluorine atoms and a trifluoromethyl (-CF3) group on the benzene ring imparts unique properties to the resulting polymers.[1] The strong electron-withdrawing nature of these substituents can significantly influence the polymer's solubility, thermal stability, and dielectric constant.[1]
Incorporating this monomer into polymer backbones, such as those of polyamides and polyesters, can lead to materials with:
-
Enhanced Thermal Stability: The high bond energy of C-F bonds contributes to superior thermal and oxidative stability.
-
Improved Chemical Resistance: Fluorinated polymers are known for their resistance to a wide range of chemicals and solvents.[2]
-
Lower Dielectric Constant: The presence of fluorine can reduce the polarizability of the polymer chains, leading to a lower dielectric constant, which is desirable for microelectronics applications.
-
Increased Solubility: The bulky and polar C-F bonds can disrupt chain packing and improve the solubility of otherwise intractable aromatic polymers in organic solvents.
-
Hydrophobicity: Fluorinated surfaces exhibit low surface energy and are hydrophobic and lipophobic.
These properties make polymers derived from this compound promising candidates for applications in aerospace, microelectronics, and advanced drug delivery systems where stability, resistance, and controlled interactions are paramount.[1][2]
Data Presentation: Expected Properties of Specialty Polymers
The incorporation of this compound is expected to significantly enhance the properties of aromatic polyamides and polyesters. The following tables summarize the projected quantitative data for these specialty polymers based on reported values for structurally similar fluorinated polymers.
Table 1: Thermal Properties of Aromatic Polyamides
| Polymer | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5%) (°C) |
| Aromatic Polyamide (Control) | 280 - 320 | 450 - 500 |
| Aromatic Polyamide with this compound | 300 - 350 | >500 |
Table 2: Mechanical and Dielectric Properties of Aromatic Polyamides
| Polymer | Tensile Strength (MPa) | Elongation at Break (%) | Dielectric Constant (1 MHz) |
| Aromatic Polyamide (Control) | 80 - 120 | 5 - 10 | 3.2 - 3.8 |
| Aromatic Polyamide with this compound | 90 - 140 | 8 - 15 | 2.5 - 3.0 |
Table 3: Thermal Properties of Aromatic Polyesters
| Polymer | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5%) (°C) |
| Aromatic Polyester (Control) | 180 - 220 | 400 - 450 |
| Aromatic Polyester with this compound | 200 - 250 | >480 |
Note: The data for polymers containing this compound are projected based on the known effects of high fluorine content on aromatic polymers.
Experimental Protocols
The following protocols describe the synthesis of aromatic polyamides and polyesters incorporating this compound.
Synthesis of Aromatic Polyamides via Low-Temperature Solution Polycondensation
This method involves the reaction of a diacyl chloride (derived from this compound) with an aromatic diamine in a polar aprotic solvent at low temperatures.
Experimental Workflow:
Caption: Workflow for Aromatic Polyamide Synthesis.
Protocol:
-
Preparation of 3,5-Difluoro-4-(trifluoromethyl)benzoyl Chloride:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent).
-
Add an excess of thionyl chloride (SOCl₂) (e.g., 5 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux for 4-6 hours.
-
After cooling, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude diacyl chloride.
-
-
Polymerization:
-
In a nitrogen-purged, three-necked flask equipped with a mechanical stirrer, dissolve an aromatic diamine (e.g., 4,4'-oxydianiline, 1 equivalent) in anhydrous N-methyl-2-pyrrolidone (NMP).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of the prepared 3,5-difluoro-4-(trifluoromethyl)benzoyl chloride (1 equivalent) in a small amount of anhydrous NMP to the diamine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
-
Isolation and Purification:
-
Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.
-
Collect the fibrous polymer by filtration.
-
Wash the polymer thoroughly with methanol and then with hot water to remove any residual solvent and salts.
-
Dry the purified polymer in a vacuum oven at 80-100°C overnight.
-
Synthesis of Aromatic Polyesters via Melt Polycondensation
This method involves the high-temperature reaction of this compound with an acetylated bisphenol.
Experimental Workflow:
Caption: Workflow for Aromatic Polyester Synthesis.
Protocol:
-
Acetylation of Bisphenol:
-
In a round-bottom flask, combine the chosen bisphenol (e.g., Bisphenol A, 1 equivalent) with an excess of acetic anhydride (e.g., 2.5 equivalents).
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the mixture to reflux for 3-4 hours.
-
Cool the mixture and pour it into cold water to precipitate the acetylated bisphenol.
-
Filter, wash with water, and dry the product.
-
-
Melt Polycondensation:
-
In a polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet, charge the acetylated bisphenol (1 equivalent), this compound (1 equivalent), and a catalyst (e.g., antimony trioxide).
-
Heat the reactor under a slow stream of nitrogen to 250-280°C to melt the monomers and initiate the polymerization. Acetic acid will be evolved and distilled off.
-
After the evolution of acetic acid ceases (typically 2-3 hours), gradually apply a vacuum to remove the remaining byproducts and drive the polymerization to completion.
-
Continue the reaction under high vacuum for another 2-4 hours until a high viscosity is achieved.
-
-
Isolation:
-
Extrude the molten polymer from the reactor and cool it to room temperature.
-
The resulting solid polyester can be ground into a powder for further processing and characterization.
-
Application in Drug Delivery: Targeting Cancer Signaling Pathways
Fluorinated polymers are emerging as promising materials for advanced drug delivery systems, particularly in oncology.[2] Their hydrophobic and lipophobic nature can enhance the stability of drug-loaded nanoparticles in the bloodstream and facilitate their accumulation in tumor tissues via the Enhanced Permeability and Retention (EPR) effect.[1]
A key application is the targeted delivery of kinase inhibitors to cancer cells, thereby modulating specific signaling pathways involved in tumor growth and proliferation. For example, inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway are crucial in treating various cancers. Fluorinated polymers can be formulated into nanoparticles to encapsulate these inhibitors, protecting them from degradation and enabling targeted delivery.
Signaling Pathway Diagram: EGFR Inhibition by a Polymer-Delivered Drug
Caption: EGFR signaling pathway inhibited by a targeted drug.
This diagram illustrates how a fluorinated kinase inhibitor, delivered by a specialty polymer nanoparticle, can block the EGFR signaling cascade. Upon accumulation at the tumor site, the nanoparticle releases the inhibitor, which then enters the cancer cell and binds to the intracellular kinase domain of EGFR. This prevents the downstream activation of the RAS-RAF-MEK-ERK pathway, ultimately inhibiting cancer cell proliferation and survival. The use of a fluorinated polymer carrier can enhance the therapeutic efficacy of such targeted drugs.[2]
References
Application Notes and Protocols for Amide Coupling Reactions Using 3,5-Difluoro-4-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluoro-4-(trifluoromethyl)benzoic acid is a valuable building block in medicinal chemistry and drug development. The presence of multiple electron-withdrawing groups (two fluoro substituents and a trifluoromethyl group) significantly influences the reactivity of the carboxylic acid and the properties of the resulting amide products. This fluorination pattern can enhance metabolic stability, modulate lipophilicity, and improve the binding affinity of drug candidates to their biological targets.
These application notes provide detailed protocols for the synthesis of amides using this compound with common coupling reagents. The protocols are designed to be robust and applicable to a range of primary and secondary amines, which are frequently employed in the synthesis of active pharmaceutical ingredients (APIs).
General Considerations for Amide Coupling
The electronic nature of this compound makes the carboxyl group highly electron-deficient, which can facilitate its activation. However, the choice of coupling reagent, base, and solvent remains critical to ensure high yields and purity of the final amide product. Common challenges in amide coupling reactions include epimerization of chiral centers (if present in the amine coupling partner), and side reactions involving the coupling reagents. The protocols provided below utilize widely accepted and efficient coupling methodologies to mitigate these issues.
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected yields for the amide coupling of this compound with representative primary and secondary amines using two common protocols: EDC/HOBt and HATU. Please note that actual yields may vary depending on the specific amine substrate, purity of reagents, and reaction scale.
Table 1: EDC/HOBt Mediated Amide Coupling
| Entry | Amine Partner | Product | Solvent | Base | Time (h) | Temp (°C) | Expected Yield (%) |
| 1 | Aniline | N-phenyl-3,5-difluoro-4-(trifluoromethyl)benzamide | DMF | DIPEA | 12-24 | RT | 85-95 |
| 2 | Benzylamine | N-benzyl-3,5-difluoro-4-(trifluoromethyl)benzamide | DCM | DIPEA | 12-18 | RT | 90-98 |
| 3 | Morpholine | (3,5-difluoro-4-(trifluoromethyl)phenyl)(morpholino)methanone | DCM | DIPEA | 8-16 | RT | 88-96 |
| 4 | 4-Fluoroaniline | N-(4-fluorophenyl)-3,5-difluoro-4-(trifluoromethyl)benzamide | DMF | DIPEA | 18-24 | RT | 80-90 |
Table 2: HATU Mediated Amide Coupling
| Entry | Amine Partner | Product | Solvent | Base | Time (h) | Temp (°C) | Expected Yield (%) |
| 1 | Aniline | N-phenyl-3,5-difluoro-4-(trifluoromethyl)benzamide | DMF | DIPEA | 2-6 | RT | 90-98 |
| 2 | Benzylamine | N-benzyl-3,5-difluoro-4-(trifluoromethyl)benzamide | DCM | DIPEA | 1-4 | RT | 92-99 |
| 3 | Morpholine | (3,5-difluoro-4-(trifluoromethyl)phenyl)(morpholino)methanone | DCM | DIPEA | 2-6 | RT | 90-97 |
| 4 | 4-Fluoroaniline | N-(4-fluorophenyl)-3,5-difluoro-4-(trifluoromethyl)benzamide | DMF | DIPEA | 4-8 | RT | 85-95 |
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.).
-
Dissolve the carboxylic acid in anhydrous DCM or DMF (to a concentration of approximately 0.1-0.2 M).
-
Add the amine (1.1 equiv.) to the solution, followed by HOBt (1.2 equiv.).
-
Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 equiv.) to the stirred solution.
-
Slowly add EDC·HCl (1.2 equiv.) portion-wise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired amide.
Protocol 2: HATU Mediated Amide Coupling
This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent, particularly for sterically hindered or electron-deficient substrates.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in anhydrous DMF or DCM (0.1-0.2 M).
-
Add HATU (1.1 equiv.) to the solution and stir for 5-10 minutes.
-
Add DIPEA (2.5 equiv.) to the reaction mixture and stir for another 5 minutes.
-
Amine Addition: Add the amine (1.1 equiv.) to the activated carboxylic acid solution.
-
Reaction: Stir the reaction mixture at room temperature for 1-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to obtain the pure amide.
Visualizations
Experimental Workflow
Caption: General workflow for amide coupling reactions.
EDC/HOBt Coupling Mechanism
Caption: Mechanism of EDC/HOBt mediated amide coupling.
HATU Coupling Mechanism
Caption: Mechanism of HATU mediated amide coupling.
Application Notes and Protocols: Esterification of 3,5-Difluoro-4-(trifluoromethyl)benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,5-Difluoro-4-(trifluoromethyl)benzoic acid is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The presence of fluorine atoms and a trifluoromethyl group can enhance metabolic stability, bioavailability, and binding affinity of drug candidates.[1] Esterification of this acid is a fundamental transformation to produce a variety of esters that can be used in subsequent synthetic steps or as final products. This document provides detailed protocols for the esterification of this compound, based on established methods for fluorinated aromatic carboxylic acids.
Data Presentation
Table 1: Proposed Reaction Conditions for Esterification
| Parameter | Condition 1: Fischer-Speier Esterification | Condition 2: UiO-66-NH2 Catalyzed | Condition 3: TfOH Catalyzed |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | UiO-66-NH₂ | Trifluoromethanesulfonic acid (TfOH) |
| Alcohol | Methanol or Ethanol | Methanol | Various primary or secondary alcohols |
| Solvent | Excess alcohol serves as solvent | Dichloromethane (DCM) or Toluene | 1,1,1,3,3-pentafluorobutane or DCM |
| Temperature | Reflux (e.g., ~65°C for Methanol) | 80 - 120 °C | Room Temperature to 50°C |
| Reaction Time | 4 - 24 hours | 10 - 24 hours | 1 - 5 hours |
| Work-up | Neutralization, Extraction | Filtration, Extraction | Aqueous wash, Extraction |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification with Sulfuric Acid
This protocol describes a classic and widely used method for esterification using a strong acid catalyst.
Materials:
-
This compound
-
Anhydrous Methanol (or other alcohol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add anhydrous methanol (20 eq, or enough to dissolve the acid and act as the solvent).
-
Carefully add concentrated sulfuric acid (0.1 - 0.2 eq) to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65°C for methanol) for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane (DCM).
-
Transfer the DCM solution to a separatory funnel and wash with water, followed by saturated sodium bicarbonate solution to neutralize the remaining acid. Be cautious of CO₂ evolution.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Heterogeneous Catalysis with UiO-66-NH₂
This protocol utilizes a metal-organic framework (MOF) as a recyclable, heterogeneous catalyst, which can simplify product purification.[2][3]
Materials:
-
This compound
-
Methanol (or other alcohol)
-
UiO-66-NH₂ catalyst
-
Toluene or Dichloromethane (DCM)
-
Round-bottom flask with a reflux condenser
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), methanol (1.5 - 3.0 eq), and UiO-66-NH₂ catalyst (5-10 mol%).
-
Add toluene or DCM as the solvent.
-
Heat the mixture to 80-120°C and stir for 10-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the catalyst by filtration. The catalyst can be washed with the solvent, dried, and potentially reused.
-
The filtrate contains the product. Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the ester.
Mandatory Visualization
Caption: General workflow for the esterification of this compound.
Caption: Simplified mechanism of Fischer-Speier esterification.
References
- 1. This compound [myskinrecipes.com]
- 2. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH 2 as a heterogeneous catalyst and process optimization by the ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02005C [pubs.rsc.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the palladium-catalyzed cross-coupling of fluorinated aryl halides, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of fluorine atoms can significantly enhance the metabolic stability, lipophilicity, and binding affinity of organic molecules. This document outlines key palladium-catalyzed reactions for forging carbon-carbon and carbon-nitrogen bonds with these valuable building blocks.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, pairing a fluorinated aryl halide with an organoboron reagent. This reaction is widely favored for its mild conditions and the commercial availability of a vast array of boronic acids and their derivatives.
Key Considerations:
-
Catalyst: Palladium catalysts, often in the form of Pd(OAc)₂, Pd₂(dba)₃, or preformed palladium complexes with phosphine ligands, are commonly used.
-
Ligand: Electron-rich and bulky phosphine ligands, such as SPhos, XPhos, or RuPhos, are often essential for efficient C-F bond activation, particularly with less reactive aryl fluorides.
-
Base: A base is required to activate the boronic acid. Common choices include K₂CO₃, Cs₂CO₃, K₃PO₄, and organic bases like triethylamine. The choice of base can significantly impact the reaction outcome.
-
Solvent: Aprotic solvents like dioxane, toluene, and DMF are frequently employed, often in combination with water.
Table 1: Suzuki-Miyaura Coupling of Fluorinated Aryl Halides - Representative Data
| Entry | Fluorinated Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-fluorobenzene | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 1-Chloro-2,4-difluorobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | Dioxane/H₂O | 110 | 16 | 88 |
| 3 | Pentafluoropyridine | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | DMF | 90 | 24 | 75 |
| 4 | 1-Bromo-2,3,4,5,6-pentafluorobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | KF | THF | 23 | 24 | High Yield |
| 5 | 4-Fluorotoluene | 4-Vinylphenylboronic acid | G-COOH-Pd-10 (heterogeneous) | - | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 (conversion) |
Experimental Protocol: Suzuki-Miyaura Coupling of 1-Bromo-4-fluorobenzene with Phenylboronic acid
-
To an oven-dried Schlenk tube, add 1-bromo-4-fluorobenzene (1.0 mmol, 175 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg).
-
Add the palladium precatalyst, for example, Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and the phosphine ligand, for example, SPhos (0.04 mmol, 16.4 mg).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired fluorinated biphenyl.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling a fluorinated aryl halide with a primary or secondary amine. This reaction is of paramount importance in medicinal chemistry for the synthesis of arylamines.
Key Considerations:
-
Catalyst and Ligand: Similar to the Suzuki coupling, palladium catalysts are used in conjunction with bulky, electron-rich phosphine ligands. Ligands like Josiphos, BrettPhos, and tBuXPhos have shown high efficacy.
-
Base: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃) are commonly used.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically required.
Table 2: Buchwald-Hartwig Amination of Fluorinated Aryl Halides - Representative Data
| Entry | Fluorinated Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Chloro-4-fluorobenzene | Morpholine | Pd₂(dba)₃ (1) | Josiphos (2) | NaOtBu | Toluene | 100 | 18 | 92 |
| 2 | 2,4-Difluorobromobenzene | Aniline | Pd(OAc)₂ (2) | BrettPhos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 85 |
| 3 | Pentafluoropyridine | Piperidine | Pd(OAc)₂ (5) | BINAP (7.5) | K₃PO₄ | Toluene | 100 | 12 | 78 |
| 4 | 4-Fluoro-1-iodobenzene | Benzylamine | Pd(OAc)₂ (2) | BINAP (4) | Cs₂CO₃ | Toluene | 90 | 48 | 61 |
Experimental Protocol: Buchwald-Hartwig Amination of 1-Chloro-4-fluorobenzene with Morpholine
-
In a glovebox, charge an oven-dried Schlenk tube with sodium tert-butoxide (1.4 mmol, 134 mg).
-
Add the palladium precatalyst, for example, Pd₂(dba)₃ (0.01 mmol, 9.2 mg), and the phosphine ligand, for example, Josiphos (0.02 mmol, 11.2 mg).
-
Add 1-chloro-4-fluorobenzene (1.0 mmol, 130.5 mg) and morpholine (1.2 mmol, 104.5 mg).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired N-aryl morpholine.
Sonogashira Coupling
The Sonogashira coupling reaction is a reliable method for the synthesis of aryl alkynes through the reaction of a fluorinated aryl halide with a terminal alkyne. This reaction typically employs a dual catalyst system of palladium and copper.
Key Considerations:
-
Palladium Catalyst: Standard palladium sources like Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or Pd(OAc)₂ are effective.
-
Copper Co-catalyst: A copper(I) salt, such as CuI, is generally used to facilitate the formation of a copper acetylide intermediate.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and act as the solvent.
-
Ligand: Phosphine ligands, typically triphenylphosphine (PPh₃), are used to stabilize the palladium catalyst.
Table 3: Sonogashira Coupling of Fluorinated Aryl Halides - Representative Data
| Entry | Fluorinated Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Iodo-4-fluorobenzene | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 94 |
| 2 | 1-Bromo-2,4-difluorobenzene | 1-Heptyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPEA | DMF | 80 | 12 | 82 |
| 3 | Pentafluorobromobenzene | Trimethylsilylacetylene | Pd(OAc)₂ (5) | CuI (10) | Et₃N | Toluene | 100 | 24 | 70 |
| 4 | 4-Fluorobenzonitrile | Phenylacetylene | Pd(PPh₃)₄ (5) | - | LiHMDS | THF | 110 | 15 | 83 |
Experimental Protocol: Sonogashira Coupling of 1-Iodo-4-fluorobenzene with Phenylacetylene
-
To a Schlenk flask, add 1-iodo-4-fluorobenzene (1.0 mmol, 222 mg), Pd(PPh₃)₄ (0.02 mmol, 23.1 mg), and CuI (0.04 mmol, 7.6 mg).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 0.28 mL).
-
Add phenylacetylene (1.1 mmol, 0.12 mL) via syringe.
-
Heat the reaction mixture to 65 °C and stir for 6 hours.
-
Cool the reaction to room temperature and dilute with diethyl ether (20 mL).
-
Filter the mixture through a short pad of silica gel, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired arylalkyne.
Heck Reaction
The Heck reaction involves the coupling of a fluorinated aryl halide with an alkene to form a substituted alkene. This reaction is a powerful tool for the construction of complex olefinic structures.
Key Considerations:
-
Catalyst: Palladium acetate (Pd(OAc)₂) is a commonly used catalyst precursor.
-
Ligand: Phosphine ligands, such as P(o-tol)₃ or PPh₃, or N-heterocyclic carbene (NHC) ligands can be employed. In some cases, the reaction can be performed ligand-free.
-
Base: An organic or inorganic base is required to regenerate the active Pd(0) catalyst. Triethylamine, potassium carbonate, and sodium acetate are common choices.
-
Solvent: Polar aprotic solvents like DMF, NMP, or DMAc are typically used.
Table 4: Heck Reaction of Fluorinated Aryl Halides - Representative Data
| Entry | Fluorinated Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Iodo-4-fluorobenzene | Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | DMF | 100 | 4 | 90 |
| 2 | 1-Bromo-2,4-difluorobenzene | Methyl acrylate | Pd(OAc)₂ (2) | - | K₂CO₃ | NMP | 120 | 16 | 85 |
| 3 | Pentafluorobromobenzene | Styrene | Pentafluorophenyl palladium complex | - | - | Toluene | 110 | 24 | Efficient |
| 4 | 4-Bromo-3-fluorotoluene | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc | DMAc | 130 | 12 | 78 |
Experimental Protocol: Heck Reaction of 1-Iodo-4-fluorobenzene with Styrene
-
To a sealable reaction tube, add 1-iodo-4-fluorobenzene (1.0 mmol, 222 mg), palladium(II) acetate (0.01 mmol, 2.2 mg), and tri(o-tolyl)phosphine (0.02 mmol, 6.1 mg).
-
Add styrene (1.2 mmol, 0.14 mL) and triethylamine (1.5 mmol, 0.21 mL).
-
Add anhydrous DMF (5 mL).
-
Seal the tube and heat the reaction mixture to 100 °C for 4 hours.
-
Cool the reaction to room temperature and dilute with water (20 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the substituted alkene.
Stille Coupling
The Stille coupling reaction pairs a fluorinated aryl halide with an organotin reagent. While the toxicity of organotin compounds is a concern, the reaction is highly tolerant of a wide range of functional groups.
Key Considerations:
-
Catalyst: Pd(PPh₃)₄ and Pd₂(dba)₃ are common catalysts.
-
Ligand: Triphenylphosphine is often used, though other phosphine ligands can be employed.
-
Additives: In some cases, additives like CuI or LiCl can accelerate the reaction.
-
Solvent: Anhydrous, non-polar solvents such as toluene, THF, or dioxane are typically used.
Table 5: Stille Coupling of Fluorinated Aryl Halides - Representative Data
| Entry | Fluorinated Aryl Halide | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Iodo-4-fluorobenzene | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (2) | - | - | Toluene | 100 | 8 | 91 |
| 2 | 1-Bromo-2,4-difluorobenzene | Tributyl(phenyl)stannane | Pd₂(dba)₃ (2.5) | P(furyl)₃ (10) | - | THF | 65 | 16 | 84 |
| 3 | Pentafluorobromobenzene | Trimethyl(phenylethynyl)stannane | Pd(PPh₃)₄ (5) | - | CuI | DMF | 80 | 12 | 72 |
Experimental Protocol: Stille Coupling of 1-Iodo-4-fluorobenzene with Tributyl(vinyl)stannane
-
To a Schlenk flask, add 1-iodo-4-fluorobenzene (1.0 mmol, 222 mg) and Pd(PPh₃)₄ (0.02 mmol, 23.1 mg).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene (5 mL).
-
Add tributyl(vinyl)stannane (1.1 mmol, 0.32 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 8 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of KF (10 mL) and stir vigorously for 1 hour.
-
Filter the mixture through Celite and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Cyanation
The palladium-catalyzed cyanation of fluorinated aryl halides provides a direct route to valuable aryl nitriles.
Key Considerations:
-
Cyanide Source: Zinc cyanide (Zn(CN)₂) is often preferred due to its lower toxicity and controlled release of cyanide, which minimizes catalyst poisoning. Potassium ferrocyanide (K₄[Fe(CN)₆]) is a non-toxic alternative.
-
Catalyst and Ligand: A variety of palladium catalysts and phosphine ligands can be used. dppf (1,1'-bis(diphenylphosphino)ferrocene) is a common and effective ligand.
-
Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are typically used.
Table 6: Cyanation of Fluorinated Aryl Halides - Representative Data
| Entry | Fluorinated Aryl Halide | Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-fluorobenzene | Zn(CN)₂ | Pd₂(dba)₃ (2) | dppf (4) | DMAc | 120 | 6 | 95 |
| 2 | 1-Chloro-2,4-difluorobenzene | Zn(CN)₂ | Pd(OAc)₂ (3) | XPhos (6) | NMP | 140 | 18 | 80 |
| 3 | 4-Bromo-2-fluorotoluene | K₄[Fe(CN)₆] | Pd(OAc)₂ (2) | dppf (4) | DMF | 130 | 24 | 88 |
Experimental Protocol: Cyanation of 1-Bromo-4-fluorobenzene
-
To a Schlenk tube, add 1-bromo-4-fluorobenzene (1.0 mmol, 175 mg), zinc cyanide (0.6 mmol, 70.5 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and dppf (0.04 mmol, 22.2 mg).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DMAc (5 mL).
-
Heat the reaction mixture to 120 °C and stir for 6 hours.
-
Cool the reaction to room temperature and pour into a solution of aqueous ammonia (2 M, 20 mL).
-
Stir for 30 minutes, then extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired fluorinated nitrile.
Visualizations
Caption: General experimental workflow for Pd-catalyzed cross-coupling.
Caption: Key factors influencing reaction yield.
Application Notes & Protocols: Leveraging 3,5-Difluoro-4-(trifluoromethyl)benzoic acid for Structure-Activity Relationship (SAR) Studies in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,5-Difluoro-4-(trifluoromethyl)benzoic acid is a valuable building block in medicinal chemistry, particularly for conducting structure-activity relationship (SAR) studies. Its unique electronic properties and substitution pattern offer a strategic advantage in the design of novel therapeutic agents. The presence of two fluorine atoms flanking a trifluoromethyl group on the phenyl ring significantly influences the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This document provides detailed application notes and experimental protocols for utilizing this versatile reagent in SAR-driven drug discovery programs.
The electron-withdrawing nature of the fluorine and trifluoromethyl substituents can modulate the pKa of the carboxylic acid, influencing its interaction with target proteins. Furthermore, these fluorine substitutions can enhance metabolic stability by blocking potential sites of oxidation and can improve membrane permeability, thereby favorably impacting pharmacokinetic properties.
Applications in SAR Studies
This compound is an ideal starting point for the synthesis of compound libraries to explore the chemical space around a lead scaffold. The primary application involves the derivatization of the carboxylic acid moiety, most commonly through amide bond formation, to probe interactions within the binding pocket of a target protein.
Illustrative SAR Campaign: Inhibition of Epidermal Growth Factor Receptor (EGFR)
To illustrate the application of this compound in an SAR study, we present a hypothetical campaign targeting the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology. In this example, a series of amides are synthesized from this compound and various aniline derivatives to explore the impact of substitution on inhibitory activity.
Data Presentation
The following table summarizes the in vitro inhibitory activity (IC50) of a hypothetical series of compounds derived from this compound against the EGFR kinase.
Table 1: Structure-Activity Relationship of 3,5-Difluoro-4-(trifluoromethyl)benzamide Analogs as EGFR Inhibitors
| Compound ID | R Group (Substitution on Aniline) | EGFR IC50 (nM) |
| 1a | -H | 850 |
| 1b | 4-OCH3 | 620 |
| 1c | 4-Cl | 450 |
| 1d | 4-CH3 | 710 |
| 1e | 3-OCH3 | 910 |
| 1f | 3-Cl | 530 |
| 1g | 2-OCH3 | > 1000 |
| 1h | 2-Cl | 890 |
| 1i | 4-(Morpholin-4-yl) | 150 |
| 1j | 4-(Piperidin-1-yl) | 210 |
| Gefitinib | (Reference Compound) | 25 |
Note: The data presented in this table is for illustrative purposes to demonstrate an example of an SAR study and is not derived from actual experimental results for these specific compounds.
SAR Insights:
-
Effect of Substitution Pattern: Substituents at the para-position (4-position) of the aniline ring generally lead to better activity compared to meta (3-position) and ortho (2-position) substitutions.
-
Electronic Effects: Electron-withdrawing groups (e.g., 4-Cl) appear to be more favorable than electron-donating groups (e.g., 4-OCH3, 4-CH3).
-
Steric Hindrance: Substitution at the ortho-position (2-position) is detrimental to activity, likely due to steric hindrance that prevents optimal binding.
-
Introduction of Polar Groups: The incorporation of a morpholine or piperidine moiety at the para-position significantly improves potency, suggesting the presence of a nearby polar pocket in the EGFR binding site that can be exploited.
Experimental Protocols
1. General Protocol for the Synthesis of 3,5-Difluoro-4-(trifluoromethyl)benzamide Analogs (1a-1j)
This protocol describes a standard method for the amide coupling of this compound with various anilines.
Materials:
-
This compound
-
Substituted anilines
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add the corresponding substituted aniline (1.1 eq.), BOP (1.2 eq.), and DIPEA (2.5 eq.).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO3 solution (3 x), followed by brine (1 x).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate gradient of hexane and EtOAc to afford the desired amide.
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.
2. In Vitro EGFR Kinase Inhibition Assay
This protocol outlines a typical procedure for evaluating the inhibitory activity of the synthesized compounds against EGFR kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Synthesized compounds (dissolved in DMSO)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Add the compounds to the wells of a 384-well plate.
-
Add the EGFR kinase and the Poly(Glu, Tyr) substrate to the wells and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km for EGFR.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Visualizations
Logical Workflow for SAR Study
Caption: Workflow for a typical SAR study.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling pathway.
References
Synthesis of Active Pharmaceutical Ingredients (APIs) Utilizing 3,5-Difluoro-4-(trifluoromethyl)benzoic Acid: A Detailed Guide for Researchers
Introduction: 3,5-Difluoro-4-(trifluoromethyl)benzoic acid is a highly functionalized aromatic carboxylic acid that serves as a critical building block in modern medicinal chemistry. Its unique substitution pattern, featuring two fluorine atoms and a trifluoromethyl group, imparts desirable physicochemical properties to target molecules, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. These characteristics make it a valuable starting material for the synthesis of a variety of Active Pharmaceutical Ingredients (APIs). This document provides detailed application notes and experimental protocols for the synthesis of APIs incorporating this versatile chemical scaffold, aimed at researchers, scientists, and drug development professionals.
Application Notes:
The primary application of this compound in API synthesis is its use as a precursor for forming amide or ester linkages with other complex molecular fragments. The electron-withdrawing nature of the fluorine and trifluoromethyl substituents activates the carboxylic acid group, facilitating its conversion to a reactive intermediate, such as an acyl chloride or an active ester, which can then readily react with amines or alcohols.
A key synthetic strategy involves the amide bond formation, a ubiquitous reaction in pharmaceutical synthesis. Standard coupling reagents can be employed to mediate the reaction between this compound and a desired amine-containing molecule. The resulting amide moiety often plays a crucial role in the pharmacophore of the final API, participating in hydrogen bonding interactions with the target protein.
Featured API Synthesis: A Case Study
While specific, named APIs directly synthesized from this compound are not widely disclosed in publicly available literature, its application can be illustrated through a representative synthesis of a hypothetical, yet structurally relevant, API. For the purpose of this guide, we will detail the synthesis of an illustrative amide-containing API, demonstrating a common synthetic route.
Hypothetical API Target: (S)-N-(1-(4'-amino-[1,1'-biphenyl]-4-yl)ethyl)-3,5-difluoro-4-(trifluoromethyl)benzamide
This hypothetical molecule incorporates the 3,5-difluoro-4-(trifluoromethyl)benzamide core and represents a class of compounds that could exhibit kinase inhibitory or other biological activities.
Experimental Protocols
Protocol 1: Amide Coupling via Acyl Chloride Formation
This protocol describes a two-step process involving the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with the amine.
Step 1: Synthesis of 3,5-Difluoro-4-(trifluoromethyl)benzoyl chloride
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.2 eq) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Remove the solvent and excess reagent under reduced pressure to yield the crude 3,5-Difluoro-4-(trifluoromethyl)benzoyl chloride, which can be used in the next step without further purification.
-
Step 2: Amide Formation
-
Materials:
-
3,5-Difluoro-4-(trifluoromethyl)benzoyl chloride (from Step 1)
-
(S)-1-(4'-amino-[1,1'-biphenyl]-4-yl)ethan-1-amine (1.0 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve (S)-1-(4'-amino-[1,1'-biphenyl]-4-yl)ethan-1-amine in anhydrous DCM and cool the solution to 0 °C.
-
Add TEA or DIPEA to the solution.
-
Slowly add a solution of 3,5-Difluoro-4-(trifluoromethyl)benzoyl chloride in anhydrous DCM to the amine solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final API.
-
Protocol 2: One-Pot Amide Coupling Using Coupling Reagents
This protocol outlines a more direct approach using common peptide coupling reagents.
-
Materials:
-
This compound (1.0 eq)
-
(S)-1-(4'-amino-[1,1'-biphenyl]-4-yl)ethan-1-amine (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of this compound in anhydrous DMF, add the amine and DIPEA.
-
Add HATU or HBTU to the mixture at room temperature.
-
Stir the reaction mixture for 4-8 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated LiCl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Data Presentation
Table 1: Comparison of Amide Coupling Methods
| Method | Coupling Reagent | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Protocol 1 | SOCl₂ / (COCl)₂ | TEA / DIPEA | DCM | 14-20 | 75-85 |
| Protocol 2 | HATU | DIPEA | DMF | 4-8 | 80-90 |
| Protocol 2 | HBTU | DIPEA | DMF | 4-8 | 78-88 |
Visualizations
Figure 1: Workflow for the synthesis of the target API via the acyl chloride method.
Figure 2: Workflow for the one-pot synthesis of the target API using coupling reagents.
Disclaimer: The specific API and its synthesis described herein are illustrative examples to demonstrate the application of this compound. Researchers should adapt and optimize the provided protocols for their specific target molecules and reaction scales. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Application Notes and Protocols for the Purification of Fluorinated Benzoic Acid Products
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine into the benzoic acid scaffold is a cornerstone of modern medicinal chemistry, imparting profound effects on metabolic stability, acidity, and binding affinity. However, the unique physicochemical properties of fluorinated benzoic acids, including their altered polarity and potential for forming challenging isomeric mixtures, necessitate robust and tailored purification strategies. This application note provides a comprehensive guide to the purification of fluorinated benzoic acid products, moving beyond generic protocols to offer a detailed exploration of the underlying principles and practical considerations for achieving high purity. We will delve into recrystallization, acid-base extraction, and chromatographic techniques, providing detailed, field-proven protocols and troubleshooting guidance to empower researchers in their drug discovery and development endeavors.
The Unique Challenge of Purifying Fluorinated Benzoic Acids
The carbon-fluorine bond, the strongest single bond in organic chemistry, dramatically influences the electronic properties of the benzoic acid ring. This has several implications for purification:
-
Altered Acidity: Fluorine's strong electron-withdrawing inductive effect significantly increases the acidity of the carboxylic acid group.[1] The position and number of fluorine substituents fine-tune the pKa, a critical parameter for designing effective acid-base extraction protocols.
-
Modified Solubility: The introduction of fluorine can alter the solubility profile of benzoic acid in common organic solvents. While generally increasing lipophilicity, the specific substitution pattern can lead to unexpected solubility behavior.[2][3]
-
Isomeric Complexity: Synthetic routes to fluorinated benzoic acids can often yield a mixture of positional isomers (e.g., 2-, 3-, and 4-fluorobenzoic acid).[4] These isomers can have very similar physical properties, making their separation a significant challenge.
-
Common Synthetic Impurities: Depending on the synthetic route (e.g., diazotization of anthranilic acid or oxidation of a fluorotoluene), common impurities can include unreacted starting materials, phenolic byproducts, and isomeric variants.[4]
This guide will address these challenges by providing a systematic approach to purification, from initial crude product cleanup to the isolation of highly pure active pharmaceutical ingredients (APIs).
Recrystallization: The First Line of Purification
Recrystallization is a powerful and economical technique for purifying solid compounds, leveraging differences in solubility between the desired product and impurities in a given solvent system at varying temperatures.[5]
The Principle of Recrystallization
The ideal recrystallization solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at reduced temperatures. Impurities, conversely, should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble at all temperatures (allowing for removal by hot filtration).
Solvent Selection for Fluorinated Benzoic Acids
The choice of solvent is paramount for successful recrystallization. For fluorinated benzoic acids, a range of solvents and co-solvent systems can be employed.
| Solvent/System | Suitability for Fluorinated Benzoic Acids | Key Considerations |
| Water | Moderately soluble in hot water, sparingly in cold.[6][7][8][9] | Good for removing highly polar or ionic impurities. Can be effective for monofluorinated benzoic acids. |
| Ethanol/Water | Excellent co-solvent system. The ethanol solubilizes the acid, and water acts as an anti-solvent. | Allows for fine-tuning of the polarity to induce crystallization. A common starting point for method development. |
| Acetone/Hexane | Good for compounds with intermediate polarity. | Acetone provides good solubility, while hexane induces precipitation upon cooling. |
| Ethyl Acetate/Hexane | Similar to acetone/hexane, but ethyl acetate is less polar than acetone. | Can be effective for a wide range of fluorinated benzoic acids. |
| Toluene | Can be used for less polar fluorinated benzoic acids. | Higher boiling point requires careful handling. |
Step-by-Step Recrystallization Protocol
-
Solvent Screening: In small test tubes, assess the solubility of a small amount of the crude fluorinated benzoic acid in various solvents at room temperature and upon heating.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored due to high molecular weight impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal or any insoluble impurities.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Troubleshooting Recrystallization
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or too rapid cooling. Try using a more dilute solution or allowing for slower cooling.
-
No Crystal Formation: This can occur if too much solvent was used or if the solution is supersaturated. Try scratching the inside of the flask with a glass rod to induce nucleation or adding a seed crystal of the pure compound.
-
Poor Recovery: This may be due to using too much solvent or the compound having significant solubility in the cold solvent.
Acid-Base Extraction: Exploiting pKa Differences
Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[10][11] This method is particularly effective for separating fluorinated benzoic acids from neutral or basic impurities.
The Underlying Chemistry
Fluorinated benzoic acids are acidic and will react with a base to form their corresponding water-soluble carboxylate salts. Neutral organic compounds will remain in the organic phase. This allows for the selective transfer of the acidic compound into an aqueous layer.
The Critical Role of pKa
The strength of a fluorinated benzoic acid, and thus the choice of base for extraction, is dictated by its pKa. The presence of electron-withdrawing fluorine atoms lowers the pKa, making the acid stronger than benzoic acid (pKa ≈ 4.2).[1]
| Compound | pKa Value[1][12][13] |
| Benzoic Acid | 4.20 |
| 2-Fluorobenzoic Acid | 3.27 |
| 3-Fluorobenzoic Acid | 3.86 |
| 4-Fluorobenzoic Acid | 4.14 |
| 2,6-Difluorobenzoic Acid | 2.13 |
| 3,5-Difluorobenzoic Acid | 3.37 |
| 2,4,6-Trifluorobenzoic Acid | 1.83 |
A base should be chosen whose conjugate acid has a pKa higher than that of the fluorinated benzoic acid to ensure a complete acid-base reaction.
-
Sodium Bicarbonate (NaHCO₃): A weak base, suitable for extracting stronger acids. The pKa of its conjugate acid, carbonic acid (H₂CO₃), is approximately 6.4. This is sufficient to deprotonate most fluorinated benzoic acids.
-
Sodium Hydroxide (NaOH): A strong base, used for extracting weakly acidic compounds or for ensuring complete deprotonation of all acidic species.
Step-by-Step Acid-Base Extraction Protocol
-
Dissolution: Dissolve the crude mixture containing the fluorinated benzoic acid and neutral/basic impurities in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.
-
Extraction: Add an aqueous solution of a suitable base (e.g., 5% sodium bicarbonate or 1 M sodium hydroxide). Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup (especially with bicarbonate, which produces CO₂ gas).
-
Separation: Allow the layers to separate. The aqueous layer will contain the deprotonated fluorinated benzoic acid salt, and the organic layer will contain the neutral impurities.
-
Isolation of Neutral Impurities: Drain the organic layer and wash it with brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to isolate the neutral components.
-
Regeneration of the Acid: Cool the aqueous layer in an ice bath and acidify it by the dropwise addition of a strong acid (e.g., 6 M HCl) until the solution is acidic (test with pH paper). The fluorinated benzoic acid will precipitate out of the solution.
-
Collection: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
Caption: Workflow for Acid-Base Extraction.
Chromatographic Purification: For High Purity and Isomer Separation
When recrystallization and extraction are insufficient for achieving the desired purity, particularly for separating closely related isomers, chromatographic techniques are employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for both analytical and preparative-scale purification of fluorinated benzoic acids.
4.1.1. Stationary Phase Selection
-
Reversed-Phase (C18): This is the most common stationary phase for the separation of fluorinated benzoic acids. The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase.[14][15]
-
Fluorinated Phases (e.g., PFP - Pentafluorophenyl): These phases can offer unique selectivity for fluorinated compounds and other halogenated aromatics due to dipole-dipole, π-π, and hydrophobic interactions.
4.1.2. Mobile Phase Considerations
-
Composition: A mixture of water and an organic modifier (typically acetonitrile or methanol) is used.
-
pH Control: To ensure good peak shape and reproducible retention times for these acidic compounds, the mobile phase should be acidified (e.g., with 0.1% formic acid or trifluoroacetic acid) to suppress the ionization of the carboxylic acid group. The pH should be at least 1.5-2 units below the pKa of the analyte.[14]
4.1.3. Typical HPLC Method Parameters
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm and 275 nm[14] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
For volatile impurities or for the analysis of the final product's purity, GC coupled with a mass spectrometer (GC-MS) is highly effective.
4.2.1. Derivatization
Fluorinated benzoic acids are not sufficiently volatile for direct GC analysis. They must first be derivatized to a more volatile form, typically a methyl ester. This can be achieved using reagents such as diazomethane or boron trifluoride in methanol (BF₃·MeOH).[16]
4.2.2. Typical GC-MS Method Parameters
| Parameter | Setting |
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | 80 °C (2 min hold), then ramp at 10 °C/min to 250 °C (5 min hold)[4] |
| Detector | Mass Spectrometer (EI mode) |
Solid-Phase Extraction (SPE)
SPE is a valuable technique for sample cleanup and concentration prior to chromatographic analysis, or as a purification method in itself.
4.3.1. Sorbent Selection
Hydrophilic-Lipophilic-Balanced (HLB) reversed-phase cartridges are commonly used for the extraction of fluorinated benzoic acids from aqueous solutions.[16]
4.3.2. Step-by-Step SPE Protocol
-
Conditioning: Condition the SPE cartridge with methanol followed by water.
-
Loading: Load the sample solution (with adjusted pH) onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water) to remove polar impurities.
-
Elution: Elute the fluorinated benzoic acid with a stronger solvent (e.g., methanol or acetonitrile).
-
Analysis: The eluate can then be analyzed by HPLC or GC-MS (after derivatization).
Caption: Decision Tree for Purification Strategy.
Safety Considerations for Handling Fluorinated Benzoic Acids
Working with fluorinated organic compounds requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle these compounds in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling Precautions: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
The purification of fluorinated benzoic acids is a critical step in the synthesis of many important pharmaceutical and agrochemical compounds. A thorough understanding of the unique properties imparted by the fluorine substituents is essential for developing effective purification strategies. By systematically applying the principles of recrystallization, acid-base extraction, and chromatography, researchers can overcome the challenges of isolating these valuable compounds in high purity. The protocols and guidelines presented in this application note provide a solid foundation for achieving this goal, ultimately accelerating the pace of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 7. 4-Fluorobenzoic acid, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 8. 4-Fluorobenzoic acid | 456-22-4 [chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 13. 455-38-9 CAS MSDS (3-Fluorobenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. s4science.at [s4science.at]
- 16. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Fluorinated Benzoic Acids as Water Tracers in Geothermal Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated benzoic acids (FBAs) are a class of artificial, stable, and non-radioactive tracers increasingly utilized to investigate fluid dynamics in geothermal reservoirs.[1] Their excellent thermal stability, low background concentrations in natural waters, and high detectability make them ideal candidates for tracing the movement of reinjected water, understanding flow paths, and predicting potential thermal breakthrough in production wells.[2] This document provides detailed application notes and protocols for the effective use of FBAs in geothermal settings.
Key Advantages of Fluorinated Benzoic Acids as Geothermal Tracers
-
High Thermal Stability: Many FBA compounds are stable at the high temperatures characteristic of geothermal reservoirs. Some aromatic acids are suitable for use in moderate-temperature geothermal environments, with at least five being viable at temperatures as high as 300°C.[3]
-
Low Sorption: FBAs generally exhibit low affinity for sorption onto common reservoir rock minerals, ensuring that their transport is representative of water flow.[3]
-
High Detectability: Modern analytical techniques, such as Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), allow for the detection of FBAs at ultra-low concentrations (parts per billion to parts per trillion), minimizing the required tracer mass for injection.[1][4]
-
Large Number of Unique Compounds: The availability of numerous FBA isomers allows for the simultaneous injection of multiple unique tracers into different injection wells, enabling complex reservoir characterization.
-
Environmental Safety: FBAs are considered environmentally benign compared to radioactive tracers.[3]
Data Presentation
Table 1: Physicochemical Properties of Selected Fluorinated Benzoic Acid Tracers
| Tracer Compound | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | pKa |
| 2-Fluorobenzoic acid | 2-FBA | C₇H₅FO₂ | 140.11 | 3.27 |
| 3-Fluorobenzoic acid | 3-FBA | C₇H₅FO₂ | 140.11 | 3.86 |
| 4-Fluorobenzoic acid | 4-FBA | C₇H₅FO₂ | 140.11 | 4.14 |
| 2,6-Difluorobenzoic acid | 2,6-DFBA | C₇H₄F₂O₂ | 158.10 | 2.71 |
| 3,4-Difluorobenzoic acid | 3,4-DFBA | C₇H₄F₂O₂ | 158.10 | 3.93 |
| 2,3,4,5-Tetrafluorobenzoic acid | 2,3,4,5-TFBA | C₇H₂F₄O₂ | 194.08 | 2.71 |
| 3-(Trifluoromethyl)benzoic acid | 3-TFMBA | C₈H₅F₃O₂ | 190.12 | 3.89 |
| 4-(Trifluoromethyl)benzoic acid | 4-TFMBA | C₈H₅F₃O₂ | 190.12 | 3.78 |
Note: pKa values are approximate and can vary slightly with temperature and ionic strength.
Table 2: Thermal Stability of Selected Aromatic Acid Tracers
| Compound Family | Temperature Stability | Reference |
| Aromatic Acids | At least 24 compounds suitable for moderate-temperature geothermal environments. | [3] |
| Aromatic Acids | 5 compounds may be used at temperatures as high as 300°C. | [3] |
| Naphthalene Sulfonates | Stable at > 300°C. | [3] |
Note: Specific degradation kinetics for individual FBAs at various geothermal temperatures require experimental determination for precise tracer selection.
Table 3: Sorption Characteristics of Fluorinated Benzoic Acids
| Rock Type | FBA Sorption Behavior | Comments | Reference |
| General Geothermal Reservoir Rocks | Displayed no adsorption in tested conditions. | This indicates their suitability as conservative tracers. | [3] |
| Peat | Langmuir-linear or Langmuir sorption isotherms observed. | Higher organic content can increase sorption. | [5] |
| Kaolinite | Much lower sorption compared to peat. | Clay minerals can have some interaction with FBAs. | [5] |
Note: It is highly recommended to perform laboratory-based sorption experiments using site-specific reservoir rock and fluid samples to accurately quantify potential tracer retardation.
Experimental Protocols
Protocol 1: Geothermal Tracer Test Design and Implementation
This protocol outlines the key steps for conducting a geothermal tracer test using FBAs.
1. Tracer Selection:
- Assess the reservoir temperature to select FBAs with adequate thermal stability.
- Choose a unique FBA for each injection well if conducting a multi-well test.
- Ensure the selected FBAs are not present in detectable concentrations in the background geothermal fluids.
2. Tracer Mass Calculation:
- Estimate the required tracer mass based on the distance between injection and production wells, expected fluid velocities, and the analytical detection limits. The total dilution method is a practical approach for this calculation.
3. Tracer Injection:
- Dissolve the calculated mass of the selected FBA(s) in a suitable volume of water.
- Inject the tracer solution as a "slug" into the injection well to create a sharp concentration pulse.
- Record the exact time and volume of the tracer injection.
- It is recommended to use specialized injection equipment to deliver a controlled, high-flow pulse, even under high injection pressures.[6]
4. Sample Collection:
- Collect fluid samples from the production wells at a predetermined frequency. The sampling frequency should be higher in the initial stages to capture the tracer breakthrough and can be reduced over time.
- Use clean, appropriate sample containers (e.g., high-density polyethylene or glass bottles).
- For high-temperature wells, use a cooling coil to condense the steam and cool the water sample.
- Label each sample with the well ID, date, time, and a unique sample number.
5. Sample Preservation and Storage:
- Filter the samples upon collection if they contain suspended solids.
- Store the samples in a cool, dark place to prevent any potential degradation.
- For long-term storage, freezing the samples is recommended.
Protocol 2: Solid-Phase Extraction (SPE) of Fluorinated Benzoic Acids from Geothermal Brines
This protocol describes the pre-concentration of FBAs from geothermal water samples prior to analysis.
1. Materials:
- SPE cartridges (e.g., Oasis HLB, C18)
- SPE vacuum manifold
- Methanol (HPLC grade)
- Deionized water
- Formic acid or other suitable acid for pH adjustment
- Collection vials
2. Cartridge Conditioning:
- Place the SPE cartridges on the vacuum manifold.
- Wash the cartridges with one cartridge volume of methanol.
- Equilibrate the cartridges with one cartridge volume of deionized water. Do not allow the cartridges to dry out.
3. Sample Loading:
- Acidify the geothermal water sample to a pH of ~3 with formic acid to ensure the FBAs are in their protonated form.
- Load a known volume of the acidified sample onto the conditioned SPE cartridge at a slow, steady flow rate.
4. Washing:
- Wash the cartridge with one cartridge volume of deionized water to remove any interfering salts.
5. Elution:
- Place a clean collection vial under each cartridge.
- Elute the retained FBAs from the cartridge with a small volume of methanol.
- The resulting eluate is the concentrated sample ready for analysis.
Protocol 3: Analysis of Fluorinated Benzoic Acids by UPLC-MS/MS
This protocol provides a general procedure for the analysis of FBAs using UPLC-MS/MS.
1. Instrumentation:
- UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic Conditions (Example):
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A suitable gradient to separate the target FBAs.
- Flow Rate: 0.3 - 0.5 mL/min
- Injection Volume: 5 - 10 µL
3. Mass Spectrometry Conditions (Example):
- Ionization Mode: Negative Electrospray Ionization (ESI-)
- Scan Type: Multiple Reaction Monitoring (MRM)
- MRM Transitions: Determine the specific precursor and product ion transitions for each FBA of interest. The most common transition is the loss of CO₂ from the deprotonated molecule [M-H]⁻.
- Source Parameters: Optimize source temperature, gas flows, and capillary voltage for maximum sensitivity.
4. Quantification:
- Prepare a series of calibration standards of the target FBAs in a matrix that mimics the eluted samples.
- Construct a calibration curve by plotting the peak area against the concentration of each FBA.
- Quantify the concentration of FBAs in the samples by comparing their peak areas to the calibration curve.
Visualizations
Caption: Workflow for a geothermal tracer test using fluorinated benzoic acids.
Caption: Solid-Phase Extraction (SPE) workflow for FBA sample preparation.
References
- 1. [PDF] Chemical tracer test at the Dixie Valley geothermal field, Nevada. Geothermal Reservoir Technology research program | Semantic Scholar [semanticscholar.org]
- 2. pangea.stanford.edu [pangea.stanford.edu]
- 3. thermochem.com [thermochem.com]
- 4. Kinetics of fluorescein decay and its application as a geothermal tracer | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. epj-conferences.org [epj-conferences.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fluorinated Benzoic Acid Synthesis
Welcome to the technical support center for the synthesis of fluorinated benzoic acids. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare fluorinated benzoic acids?
A1: Common methods include nucleophilic aromatic substitution (SNAr), such as the Halex reaction, diazotization of aminobenzoic acids followed by fluorination (e.g., Balz-Schiemann reaction), and palladium-catalyzed C-H activation/fluorination. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Q2: I'm observing a significantly lower than expected yield in my reaction. What are the general contributing factors?
A2: Low yields in fluorinated benzoic acid synthesis can stem from several issues. Key factors to investigate include the purity of starting materials and reagents, the presence of moisture in the reaction, incorrect reaction temperature, and inefficient mixing. For specific reaction types, such as SNAr, the choice of solvent and the nature of the activating group are critical. In diazotization reactions, precise temperature control is crucial to prevent the decomposition of the diazonium salt intermediate.[1]
Q3: My final product is discolored (e.g., yellow or brown). How can I purify it?
A3: Discoloration is often due to the formation of tar-like byproducts or colored impurities, particularly in diazotization reactions.[1] Effective purification methods include:
-
Recrystallization: Using a suitable solvent system can effectively remove many impurities.
-
Activated Charcoal Treatment: Adding a small amount of activated charcoal to the hot solution during recrystallization can adsorb colored impurities.
-
Sublimation: Vacuum sublimation is a powerful technique for obtaining highly pure, white crystalline product by separating it from non-volatile colored contaminants.[1]
Q4: I am struggling with the separation of isomeric fluorobenzoic acids. What strategies can I employ?
A4: The separation of positional isomers (e.g., 2-fluoro, 3-fluoro, and 4-fluorobenzoic acid) can be challenging due to their similar physical properties. Techniques to consider include:
-
Fractional Crystallization: This method relies on slight differences in solubility of the isomers in a particular solvent.
-
Preparative Chromatography: Techniques such as preparative High-Performance Liquid Chromatography (HPLC) or column chromatography can be effective for separating isomers.
-
Derivatization: Converting the carboxylic acids to derivatives (e.g., esters) may alter their physical properties sufficiently to allow for easier separation by chromatography or distillation, followed by hydrolysis to recover the desired acid.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis of fluorinated benzoic acids.
Low Yield
| Symptom | Potential Cause | Suggested Solution |
| Low or no conversion of starting material | Inactive or impure reagents. | Ensure the purity of starting materials and reagents. Use freshly opened or properly stored reagents. |
| Presence of moisture. | Use anhydrous solvents and reagents. Consider drying solvents and glassware before use. | |
| Incorrect reaction temperature. | Optimize the reaction temperature. For endothermic reactions, ensure sufficient heating. For exothermic reactions, maintain proper cooling. | |
| Formation of significant side products | Incorrect stoichiometry. | Carefully check the molar ratios of your reactants and reagents. |
| Suboptimal reaction conditions. | Vary the reaction time, temperature, and solvent to find the optimal conditions for your specific substrate. | |
| In the Halex reaction, the fluoride source is not sufficiently nucleophilic. | Use a more soluble fluoride source (e.g., CsF, TBAF) or add a phase-transfer catalyst to increase the concentration of fluoride ions in the organic phase.[2] | |
| Product decomposition | Reaction temperature is too high. | Lower the reaction temperature and monitor the reaction progress more frequently. |
| The product is unstable under the reaction or workup conditions. | Consider a milder synthetic route or modify the workup procedure to minimize product degradation. |
Impurities in the Final Product
| Symptom | Potential Cause | Suggested Solution |
| Presence of starting material | Incomplete reaction. | Increase the reaction time, temperature, or the amount of the excess reagent. |
| Formation of non-fluorinated benzoic acid | Radical side reactions leading to the loss of the fluorine substituent. | Add a radical scavenger to the reaction mixture if radical pathways are suspected.[1] |
| In nucleophilic fluorination, protonolysis of the intermediate. | Ensure anhydrous conditions. | |
| Presence of phenolic byproducts (e.g., salicylic acid from anthranilic acid) | Reaction of the diazonium salt with water. | Maintain low temperatures (0-5 °C) during diazotization and subsequent fluorination to minimize the formation of phenols.[1] |
| Colored impurities | Formation of azo compounds in diazotization reactions.[1] | Optimize reaction conditions to minimize side reactions. Purify the crude product using activated charcoal treatment during recrystallization. |
| Oxidation of starting materials or product. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
The following tables summarize quantitative data for different synthetic methods for fluorinated benzoic acids. Direct comparison between methods can be challenging due to variations in substrates and reaction scales.
Table 1: Nucleophilic Aromatic Substitution (SNAr) - Halex Reaction
| Starting Material | Fluorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorobenzonitrile | KF | DMSO | 160 | 4 | 95 | F. Effenberger, et al. |
| 2,4-Dichlorobenzonitrile | KF | Sulfolane | 210 | 6 | 88 | U.S. Patent 4,287,374 |
| 4-Nitrochlorobenzene | Anhydrous KF | DMSO | Not specified | Not specified | High | --INVALID-LINK--[3] |
| 4-Nitrochlorobenzene | Anhydrous KF | DMF | Not specified | Not specified | Lower than DMSO | --INVALID-LINK--[3] |
Table 2: Nucleophilic Fluorination of 1-Arylbenziodoxolones
| Substrate | Fluoride Source | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1-Mesityl-7-methylbenziodoxolone | CsF | DMF | 130-150 | 20-30 min | 78 (NMR) | --INVALID-LINK--[4] |
| 1-Mesityl-5-nitrobenziodoxolone | CsF | Acetonitrile | 150 | 30 min | 89 | --INVALID-LINK--[4] |
Table 3: Palladium-Catalyzed C-H Fluorination
| Substrate | Fluorinating Agent | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzoic Acid | N-Fluoro-2,4,6-trimethylpyridinium triflate | Pd(OAc)₂ | 3-Amino-5-nitropyridone | Dichloroethane | 100 | up to 13 | --INVALID-LINK--[5] |
Experimental Protocols
Protocol 1: Synthesis of 2-Fluoro-3-methylbenzoic Acid via Nucleophilic Fluorination of 1-Arylbenziodoxolone[4]
This protocol describes the nucleophilic fluorination of a 1-aryl-7-methylbenziodoxolone.
Materials:
-
1-Mesityl-7-methylbenziodoxolone
-
Cesium Fluoride (CsF)
-
Dry N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
-
Schlenk flask
Procedure:
-
To a Schlenk flask, add 1-mesityl-7-methylbenziodoxolone (0.1 mmol) and dichloromethane (1 mL).
-
Add trifluoroacetic acid (100 µL) and stir the mixture for 1 minute at room temperature.
-
Evaporate the solvent under vacuum.
-
To the residue, add CsF (0.3 mmol) and dry DMF (500 µL) under an argon atmosphere.
-
Stir the reaction mixture for 20-30 minutes at 130-150 °C.
-
Cool the reaction mixture to room temperature and add water (3 mL) and dichloromethane (3 mL).
-
Separate the aqueous layer and discard the organic layer.
-
To the aqueous layer, add concentrated HCl (100 µL) and extract with dichloromethane (3 mL).
-
Separate the organic layer, dry it over sodium sulfate, and evaporate the solvent.
-
The residue can be analyzed by GC-MS and NMR to determine the yield.
Protocol 2: Synthesis of p-Fluorobenzoic Acid via Diazotization (Balz-Schiemann type)[6]
This protocol is a classic method for introducing fluorine via a diazonium salt intermediate.
Materials:
-
Ethyl p-aminobenzoate
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Boric Acid (H₃BO₃)
-
Hydrofluoric Acid (HF, 60%)
-
Methyl alcohol
-
Ether
-
Potassium Hydroxide (KOH)
-
Ethyl alcohol (95%)
-
Potassium Carbonate (K₂CO₃)
-
Ice-salt bath
Procedure: Part A: Diazotization and Fluoborate Salt Formation
-
In a flask, prepare a paste of p-carbethoxyaniline hydrochloride by warming ethyl p-aminobenzoate (1 mole) with water and concentrated HCl (2.5 moles). Cool the mixture to 0 °C in an ice-salt bath.
-
With mechanical stirring, slowly add a solution of sodium nitrite (1 mole) in water, keeping the temperature below 7 °C. Continue until a positive test for nitrous acid is observed.
-
In a separate paraffin-wax coated beaker, dissolve boric acid (1.1 moles) in 60% hydrofluoric acid (4 moles), keeping the temperature below 25 °C. Cool the resulting fluoboric acid solution in an ice-water bath.
-
Add the cold fluoboric acid solution to the diazonium salt solution while stirring and maintaining the temperature below 10 °C. A precipitate of p-carbethoxybenzenediazonium fluoborate will form.
-
Filter the precipitate and wash it sequentially with cold water, cold methyl alcohol, and ether. Dry the solid over concentrated sulfuric acid.
Part B: Thermal Decomposition and Saponification
-
Place the dry p-carbethoxybenzenediazonium fluoborate in a distilling flask and heat gently with a Bunsen flame to initiate decomposition. Control the heating to maintain a steady decomposition.
-
After the decomposition is complete, combine the contents of the decomposition flask and the receiver.
-
Reflux the crude ethyl p-fluorobenzoate with a solution of potassium hydroxide (1 mole) in 95% ethyl alcohol and water for one hour.
-
Filter the hot solution and precipitate the p-fluorobenzoic acid by adding concentrated HCl until the solution is acidic.
-
Cool the mixture, filter the solid product, and allow it to dry.
Part C: Purification
-
Dissolve the crude p-fluorobenzoic acid in a hot solution of potassium carbonate in water.
-
Treat the solution with activated charcoal to remove colored impurities and filter it hot.
-
Re-precipitate the purified p-fluorobenzoic acid by adding concentrated HCl to the hot filtrate.
-
Cool the mixture, filter the pure product, and dry it.
Visualizations
The following diagrams illustrate common workflows and logical relationships in the synthesis and troubleshooting of fluorinated benzoic acids.
Caption: A typical experimental workflow for the synthesis of fluorinated benzoic acids.
Caption: A logic diagram for troubleshooting low reaction yields.
References
Technical Support Center: Synthesis of Polyfluorinated Aromatic Compounds
Welcome to the technical support center for the synthesis of polyfluorinated aromatic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work.
Troubleshooting Guide
This guide addresses common challenges in the synthesis of polyfluorinated aromatic compounds, offering potential causes and solutions to overcome them.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield in Nucleophilic Aromatic Substitution (SNAr) | 1. Insufficient activation of the aromatic ring: The rate of SNAr is highly dependent on the presence of electron-withdrawing groups (EWGs) ortho and para to the leaving group.[1] 2. Poor leaving group: While fluorine is a common leaving group in polyfluoroarenes due to its ability to activate the ring, in some cases, other halogens might be more suitable depending on the nucleophile and reaction conditions.[1] 3. Decomposition of starting material or product: The reaction conditions (temperature, base) may be too harsh. 4. Poor solvent choice: The solvent can significantly impact the solubility of reagents and the reaction rate. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred.[2] 5. Inactive nucleophile: The nucleophile may not be strong enough or may be sterically hindered. | 1. Ensure strong EWGs (e.g., -NO2, -CN, -CF3) are present at ortho/para positions. If not, consider alternative synthetic strategies. 2. For less activated rings, consider using a better leaving group (e.g., Cl, Br) if the synthesis allows. 3. Screen reaction temperatures and use a milder base. For instance, K2CO3 can be effective and is milder than other options.[2][3] 4. Optimize the solvent. Test a range of polar aprotic solvents. For example, DMF was found to be a superior solvent for the reaction of phenothiazine with octafluorotoluene.[2] 5. Use a stronger nucleophile or consider a catalyst to enhance nucleophilicity. |
| Poor Regioselectivity (Mixture of Isomers) | 1. Multiple reactive sites: In highly fluorinated systems, several fluorine atoms can be susceptible to substitution. 2. Thermodynamic vs. kinetic control: The reaction conditions may favor the formation of a mixture of products. | 1. Substitution in polyfluoroarenes often occurs preferentially at the para position. [3] Exploit this electronic preference. 2. Modify the nucleophile or substrate to introduce steric hindrance that directs substitution to a specific site. 3. Carefully control reaction temperature and time to favor the desired isomer. Lower temperatures often favor the kinetically controlled product. |
| Formation of Side Products (e.g., Hydrodefluorination) | 1. Presence of a hydride source: Trace water or other protic impurities can lead to the replacement of a fluorine atom with hydrogen. 2. Use of certain reagents: Some reagents, like hydrosilanes in the presence of a fluoride source, are designed to effect hydrodefluorination.[4] | 1. Use anhydrous solvents and reagents. Dry solvents using standard laboratory procedures. 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. 3. If hydrodefluorination is desired, employ a specific protocol such as a hydrosilane and a fluoride salt.[4] |
| Low Yield in Cross-Coupling Reactions (e.g., Suzuki-Miyaura) | 1. Catalyst deactivation: The palladium catalyst can be poisoned by impurities or decompose at high temperatures.[5][6] 2. Inefficient ligand: The choice of phosphine ligand is critical for the stability and activity of the catalyst, especially with electron-poor substrates.[7] 3. Homocoupling of boronic acid: This side reaction can be significant, especially with unstable boronic acids.[7] 4. Poor choice of base or solvent. | 1. Use a pre-catalyst or ensure the active catalyst is generated under appropriate conditions. 2. Screen a variety of phosphine ligands. For polyfluorinated biphenyl synthesis, ligands like XPhos and CyJohnPhos have shown good performance.[7] 3. Slowly add the boronic acid or use a milder base to minimize homocoupling. 4. Optimize the base and solvent system. A mixture of THF/toluene/H2O with Na2CO3 has been used successfully.[7] |
| Difficulty in Perfluoroalkylation of Arenes | 1. Instability of the perfluoroalkylating agent. 2. Harsh reaction conditions required for traditional methods. 3. Poor regioselectivity in direct C-H functionalization. [8] | 1. Use stable, pre-formed copper-perfluoroalkyl reagents like [(phen)CuRF].[9] 2. Employ modern methods such as copper-mediated reactions of arylboronate esters, which proceed under mild conditions.[9] 3. For directed perfluoroalkylation, use a two-step, one-pot approach involving arene borylation followed by perfluoroalkylation to control regioselectivity.[9] |
Frequently Asked Questions (FAQs)
Q1: Why is nucleophilic aromatic substitution (SNAr) a common method for synthesizing polyfluorinated aromatic compounds?
A1: The high electronegativity of fluorine atoms makes the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles. This allows for the displacement of a fluoride ion, which, despite the strong C-F bond, becomes a feasible leaving group because the rate-determining step is the initial nucleophilic attack.[1] This approach provides a transition-metal-free pathway to substituted polyfluoroarenes.[3]
Q2: How can I control the regioselectivity of SNAr on a perfluorinated aromatic ring?
A2: Regioselectivity in SNAr is primarily governed by electronic effects. Nucleophilic attack is favored at positions para to existing electron-withdrawing substituents.[3] For example, in octafluorotoluene, substitution with phenothiazine occurs exclusively at the para-position to the trifluoromethyl group.[2] Careful selection of the substrate and reaction conditions can exploit these electronic preferences to achieve high regioselectivity.
Q3: What are the best solvents for SNAr reactions with polyfluoroarenes?
A3: Polar aprotic solvents are generally the most effective for SNAr reactions as they can solvate the cationic counter-ion of the nucleophile, thereby increasing its reactivity. Commonly used solvents include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN).[2] The optimal solvent can depend on the specific reactants, and screening may be necessary. For instance, in one study, DMF was found to be superior to DMSO and MeCN for a particular SNAr reaction, while chloroform, THF, and 1,4-dioxane were inappropriate.[2]
Q4: I am observing significant hydrodefluorination as a side product. How can I prevent this?
A4: Hydrodefluorination is the replacement of a fluorine atom with a hydrogen atom and can occur in the presence of a hydride source. To prevent this unwanted side reaction, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. If your reagents are known to be hygroscopic, they should be dried before use.
Q5: What are the advantages of using modern copper- or palladium-catalyzed methods for fluorination?
A5: Modern transition-metal-catalyzed methods offer several advantages over traditional techniques. They often proceed under milder conditions, tolerate a wider range of functional groups, and can provide access to products that are difficult to synthesize via classical SNAr.[10][11] For example, palladium-catalyzed fluorination allows for late-stage fluorination of complex molecules, which is highly valuable in drug discovery.[10][12] Copper-mediated trifluoromethylation of aryl boronic acids can be performed at room temperature and is tolerant of various functional groups.[13][14]
Experimental Protocols
Protocol 1: General Procedure for SNAr of Polyfluoroarenes with Phenothiazine
This protocol is adapted from the synthesis of 10-phenylphenothiazine derivatives.[2][3]
Materials:
-
Polyfluoroarene (e.g., octafluorotoluene)
-
Phenothiazine
-
Potassium carbonate (K2CO3)
-
N,N-dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere (e.g., nitrogen), add phenothiazine (1.0 equiv.), the polyfluoroarene (1.2 equiv.), and K2CO3 (2.0 equiv.).
-
Add anhydrous DMF to achieve a suitable concentration (e.g., 0.1 M).
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Mediated Trifluoromethylation of Aryl Boronic Acids
This protocol is a general procedure based on room temperature aryl trifluoromethylation methods.[13][14]
Materials:
-
Aryl boronic acid
-
Copper(I) salt (e.g., CuI)
-
Trifluoromethylating agent (e.g., a Togni reagent or TMSCF3 with a fluoride source)
-
Base (if required by the specific protocol)
-
Solvent (e.g., DMF, THF)
Procedure:
-
In a reaction vessel, combine the aryl boronic acid (1.0 equiv.), the copper(I) salt (e.g., 1.5 equiv.), and the trifluoromethylating agent (e.g., 1.5 equiv.).
-
Add the solvent under an inert atmosphere.
-
Stir the mixture at room temperature.
-
Monitor the reaction for 1-4 hours by TLC or NMR spectroscopy.
-
Once the starting material is consumed, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.
-
Dry the organic phase over a drying agent (e.g., MgSO4), filter, and concentrate.
-
Purify the product via flash column chromatography.
Visualizations
Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr).
Caption: Troubleshooting Logic for Low Yield in SNAr Reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives [mdpi.com]
- 4. Transition-Metal-Free Catalytic Hydrodefluorination of Polyfluoroarenes by Concerted Nucleophilic Aromatic Substitution with a Hydrosilicate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A deoxyfluoroalkylation–aromatization strategy to access fluoroalkyl arenes - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06267A [pubs.rsc.org]
- 9. A General Strategy for the Perfluoroalkylation of Arenes and Arylbromides by Using Arylboronate Esters and [(phen)CuRF] - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Trifluoromethylated Arene Synthesis
Welcome to the technical support center for the synthesis of trifluoromethylated arenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding byproduct formation during these critical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts encountered during the trifluoromethylation of arenes?
A1: Byproduct formation is highly dependent on the chosen trifluoromethylation method and the specific reagents used. However, some common classes of byproducts include:
-
Homocoupling Products: Biaryls formed from the coupling of two arene starting materials, particularly when using arylboronic acids.
-
Protodeboronated Arenes: The replacement of the boronic acid group with a hydrogen atom, leading to the unfunctionalized starting arene. This is a common side reaction in cross-coupling reactions involving arylboronic acids.[1][2][3][4]
-
Silyl Enol Ethers: Formed when using enolizable ketones as substrates in nucleophilic trifluoromethylation reactions with silyl-based CF3 sources like TMSCF3.
-
Reagent Decomposition Products: Fragments of the trifluoromethylating reagent can sometimes be incorporated into byproducts. For example, trifluoromethylated dibenzothiophenes can be observed when using Umemoto's reagent.
-
Fluoroform: Can be a byproduct in nucleophilic trifluoromethylation reactions.[5]
-
Reduced Starting Material: In some cases, the starting aryl halide can be reduced to the corresponding arene.[6]
Q2: How can I detect and identify these byproducts?
A2: A combination of chromatographic and spectroscopic techniques is essential for byproduct identification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent tool for separating volatile components of the reaction mixture and obtaining their mass spectra, which can help in identifying their structures.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can reveal the presence of aromatic protons from homocoupling or protodeboronation byproducts.
-
¹⁹F NMR: Is particularly useful for identifying all trifluoromethyl-containing species in the reaction mixture, including the desired product and any CF₃-containing byproducts. The chemical shifts can provide clues about the electronic environment of the CF₃ group.[8][9][10][11]
-
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the components of the reaction mixture, including non-volatile byproducts.
Q3: Are there general strategies to minimize byproduct formation?
A3: Yes, several general strategies can be employed:
-
Reaction Condition Optimization: Carefully tuning parameters such as temperature, reaction time, solvent, and the choice and stoichiometry of reagents and catalysts can significantly reduce byproduct formation.
-
Anhydrous Conditions: For many trifluoromethylation reactions, especially those involving moisture-sensitive reagents or intermediates, maintaining strictly anhydrous conditions is crucial.
-
Use of Specific Ligands: In metal-catalyzed reactions, the choice of ligand can have a profound impact on selectivity and can be optimized to favor the desired transformation over side reactions.
-
Slow Addition of Reagents: In some cases, the slow addition of a reagent can help to maintain a low concentration of a reactive intermediate and suppress side reactions.
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues related to byproduct formation in different trifluoromethylation methods.
Cross-Coupling Reactions (e.g., with Arylboronic Acids)
Problem: Significant formation of homocoupling (biaryl) and/or protodeboronated arene byproducts.
Diagram: Logical Relationship for Troubleshooting Byproducts in Cross-Coupling Trifluoromethylation
Caption: Troubleshooting flowchart for cross-coupling reactions.
| Potential Cause | Suggested Solution |
| Inappropriate Base | The choice of base is critical in Suzuki-Miyaura type couplings. A base that is too strong or too weak can promote side reactions.[1][2][3][4] Try screening different bases (e.g., carbonates like K₂CO₃, phosphates like K₃PO₄). |
| Presence of Water | Water can lead to protodeboronation. Ensure all reagents and solvents are anhydrous. Consider using boronic esters (e.g., pinacol esters) which are more resistant to hydrolysis. |
| Sub-optimal Catalyst/Ligand | The ligand on the metal catalyst plays a crucial role in the catalytic cycle. Screening different phosphine ligands or N-heterocyclic carbene (NHC) ligands can improve selectivity. |
| High Temperature/Long Reaction Time | Prolonged reaction times or excessively high temperatures can lead to decomposition and increased byproduct formation. Monitor the reaction progress and aim for the shortest time and lowest temperature necessary for completion. |
Nucleophilic Trifluoromethylation of Enolizable Ketones
Problem: Formation of a significant amount of the silyl enol ether byproduct.
Diagram: Experimental Workflow for Minimizing Silyl Enol Ether Byproduct
Caption: Workflow to reduce silyl enol ether formation.
| Potential Cause | Suggested Solution |
| Reaction Temperature | Higher temperatures can favor the formation of the thermodynamic silyl enol ether. Maintain a low reaction temperature (e.g., -78 °C) throughout the addition of the trifluoromethylating reagent. |
| Rate of Addition | Rapid addition of the trifluoromethylating reagent can lead to localized high concentrations and promote enolization. Add the reagent slowly and dropwise. |
| Choice of Base/Initiator | The nature of the base or initiator used to activate the TMSCF₃ can influence the extent of enolization. If possible, screen different activators. |
Electrophilic Trifluoromethylation with Reagents like Umemoto's or Togni's Reagents
Problem: Difficulty in separating the desired product from reagent-derived byproducts (e.g., dibenzothiophene).
Diagram: Logical Relationship for Purification Strategy
Caption: Purification options for removing reagent byproducts.
| Potential Cause | Suggested Solution |
| Similar Polarity of Product and Byproduct | The structural similarity between the desired product and reagent-derived byproducts can make separation by standard column chromatography challenging. |
| Purification Strategy | - Optimize Chromatography: Screen different solvent systems for column chromatography to improve separation. - Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. - Trituration/Solvent Washing: Washing the crude solid with a solvent in which the byproduct is soluble but the product is not can be a simple and effective purification step. |
Data Presentation: Byproduct Formation in Trifluoromethylation
The following tables provide a summary of common byproducts and reported yields under various trifluoromethylation conditions. Note that yields can be highly substrate-dependent.
Table 1: Byproducts in Copper-Catalyzed Trifluoromethylation of Arylboronic Acids
| Arylboronic Acid | CF₃ Source | Conditions | Homocoupling Byproduct Yield (%) | Protodeboronation Byproduct Yield (%) |
| 4-Methoxyphenylboronic acid | Togni's Reagent | CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₂CO₃, diglyme, 35 °C, 14 h | Not reported, but a potential side reaction | Not reported, but a potential side reaction |
| Phenylboronic acid | CF₃SO₂Na | Cu(OAc)₂, t-BuOOH, H₂O/DCM, rt | Not explicitly quantified, but a known side reaction | Up to 53% of starting material recovered in some cases |
Table 2: Byproducts in Nucleophilic Trifluoromethylation of Ketones
| Ketone | CF₃ Source | Initiator | Conditions | Silyl Enol Ether Byproduct Yield (%) |
| Acetophenone | TMSCF₃ | TBAF | THF, 0 °C to rt | Formation is known to occur, but quantitative data is highly variable |
| 2-Methylcyclohexanone | TMSCF₃ | LDA | THF, -78 °C | Can be the major product if conditions are not carefully controlled |
Experimental Protocols
General Protocol for GC-MS Analysis of a Trifluoromethylation Reaction Mixture
-
Sample Preparation:
-
Take a small aliquot (e.g., 0.1 mL) of the crude reaction mixture.
-
Quench the reaction by adding a suitable reagent (e.g., saturated aqueous NH₄Cl for organometallic reactions).
-
Extract the organic components with a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and dilute the sample to an appropriate concentration for GC-MS analysis.
-
-
GC-MS Parameters (Illustrative): [7]
-
GC Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is often suitable.
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
-
Source Temperature: 230 °C.
-
-
General Protocol for Workup and Purification to Remove Dibenzothiophene Byproduct
-
Quenching and Extraction:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Column Chromatography: Perform flash column chromatography on silica gel. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity (e.g., with ethyl acetate) can effectively separate the less polar dibenzothiophene byproduct from the more polar trifluoromethylated arene.
-
Recrystallization/Trituration: If the product is a solid, dissolve the crude material in a minimal amount of a hot solvent in which the product is soluble and the byproduct is less soluble. Allow the solution to cool slowly to induce crystallization of the pure product. Alternatively, wash the crude solid with a cold solvent in which the byproduct is soluble to remove it.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. asahilab.co.jp [asahilab.co.jp]
- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 7. benchchem.com [benchchem.com]
- 8. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. dovepress.com [dovepress.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3,5-Difluoro-4-(trifluoromethyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3,5-Difluoro-4-(trifluoromethyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the likely synthetic route for this compound and what are the potential impurities?
A1: A common and probable synthetic route for this compound is through the carboxylation of a Grignard reagent. This reaction typically involves the formation of a Grignard reagent from a brominated precursor, 4-bromo-2,6-difluoro-1-(trifluoromethyl)benzene, followed by its reaction with carbon dioxide.
Based on this synthetic pathway, the following impurities may be present in the crude product:
-
Unreacted Starting Material: 4-bromo-2,6-difluoro-1-(trifluoromethyl)benzene
-
Homo-coupled Byproduct: 3,3',5,5'-tetrafluoro-2,2'-bis(trifluoromethyl)-1,1'-biphenyl
-
Protonated Byproduct: 1,3-difluoro-2-(trifluoromethyl)benzene (from the reaction of the Grignard reagent with trace amounts of water)
-
Grignard Reagent Residues: Magnesium salts
Q2: What are the recommended general purification strategies for crude this compound?
A2: The primary purification strategies for this compound are:
-
Acid-Base Extraction: This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral impurities. The crude product is dissolved in an organic solvent and washed with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide). The desired acid is converted to its water-soluble salt and moves to the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer is then acidified to precipitate the purified product.
-
Recrystallization: This is a powerful technique for removing small amounts of impurities. The choice of solvent is critical and should be determined experimentally.
-
Column Chromatography: This method is effective for separating compounds with different polarities. For this compound, normal-phase silica gel chromatography can be employed.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of the final product can be assessed using the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like phosphoric or formic acid) is a suitable method for purity analysis.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 19F, and 13C NMR can confirm the structure and identify any proton- or fluorine-containing impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. The boiling point of this compound is 252°C.[2]
Troubleshooting Guides
Problem 1: Low Purity After Initial Work-up
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress by TLC or HPLC to ensure all the starting material is consumed before quenching the reaction. |
| Presence of significant amounts of neutral impurities (e.g., starting material, homo-coupled byproduct) | Perform a thorough acid-base extraction. Use multiple extractions with the aqueous base to ensure complete transfer of the carboxylate salt to the aqueous phase. |
| Inefficient phase separation during extraction | Allow sufficient time for the layers to separate completely. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help break it. |
Problem 2: Difficulty with Recrystallization
| Possible Cause | Troubleshooting Step |
| Incorrect solvent choice | The ideal solvent should dissolve the compound well at elevated temperatures and poorly at room temperature.[3][4] Screen a variety of solvents (e.g., heptane, toluene, ethyl acetate/heptane mixtures) to find the optimal one. |
| Oiling out instead of crystallization | This occurs when the compound is insoluble in the hot solvent and melts before dissolving. Try using a more polar solvent or a solvent mixture. Seeding the solution with a small crystal of pure product can also induce crystallization. |
| Low recovery of purified product | Avoid using an excessive amount of solvent for recrystallization. Ensure the solution is fully saturated at the higher temperature. Cool the solution slowly to maximize crystal formation and then cool further in an ice bath before filtration.[3] |
Problem 3: Poor Separation in Column Chromatography
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system (eluent) | Develop a suitable eluent system using Thin Layer Chromatography (TLC) first. For acidic compounds, adding a small amount of acetic acid or formic acid to the eluent can improve peak shape and reduce tailing. |
| Co-elution of impurities | If impurities have similar polarity to the product, consider using a different stationary phase (e.g., alumina) or a different chromatography technique like preparative HPLC. |
| Product streaking on the column | This can be due to the acidic nature of the compound interacting strongly with the silica gel. Adding a small percentage of a polar solvent like methanol or an acid to the eluent can mitigate this issue. |
Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and shake the funnel vigorously, venting frequently.
-
Allow the layers to separate and drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times.
-
Combine all the aqueous extracts.
-
Wash the combined aqueous extracts with a small portion of the organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous solution in an ice bath and slowly acidify it by adding concentrated hydrochloric acid (HCl) dropwise until the pH is ~2. The purified product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash it with cold deionized water, and dry it under vacuum.
Protocol 2: Recrystallization
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot recrystallization solvent (e.g., a mixture of heptane and ethyl acetate) until the solid just dissolves.
-
If the solution has colored impurities, a small amount of activated charcoal can be added, and the hot solution filtered through a fluted filter paper.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
Protocol 3: Flash Column Chromatography
-
Prepare a silica gel column in a suitable non-polar solvent (e.g., hexanes or heptane).
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% heptane and gradually increasing the percentage of ethyl acetate. To improve peak shape, 0.5-1% acetic acid can be added to the eluent mixture.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Acid-Base Extraction | >95% | 85-95% | Removes neutral impurities effectively, scalable. | Does not remove acidic impurities. |
| Recrystallization | >99% | 70-90% | High purity can be achieved, removes small amounts of various impurities. | Yield can be lower, requires solvent screening. |
| Column Chromatography | >98% | 60-85% | Can separate impurities with different polarities. | Can be time-consuming and requires larger volumes of solvent. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purifying this compound.
References
Technical Support Center: Column Chromatography of 3,5-Difluoro-4-(trifluoromethyl)benzoic Acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the purification of 3,5-Difluoro-4-(trifluoromethyl)benzoic acid using column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Separation of Product from Impurities | Inappropriate Stationary Phase: Standard silica gel may not provide sufficient selectivity for highly fluorinated compounds. | Consider using a stationary phase with alternative selectivity, such as a pentafluorophenyl (PFP) phase, which can offer enhanced retention and selectivity for halogenated compounds through dipole-dipole and π-π interactions.[1][2][3] |
| Incorrect Mobile Phase Composition: The polarity of the eluent may be too high or too low, resulting in co-elution. | Optimize the mobile phase. For normal-phase chromatography, a gradient of ethyl acetate in hexanes is a good starting point. For reversed-phase, consider a methanol/water or acetonitrile/water system.[4] | |
| Ionization of the Benzoic Acid: The acidic proton can interact with the stationary phase, leading to peak tailing and poor separation. | Add a small percentage (0.1-1%) of an acid like formic acid or acetic acid to the mobile phase. This suppresses the ionization of the carboxylic acid, leading to sharper peaks and improved resolution.[4][5] | |
| Product Elutes Too Quickly (Low Retention) | Mobile Phase is Too Polar (Normal Phase): A high concentration of the polar solvent (e.g., ethyl acetate) will rapidly elute all compounds. | Decrease the polarity of the mobile phase by reducing the percentage of the polar solvent. Start with a low polarity eluent and gradually increase the polarity. |
| Mobile Phase is Too Non-Polar (Reversed Phase): A high concentration of the aqueous component will result in weak retention on a hydrophobic stationary phase. | Increase the organic content of the mobile phase (e.g., methanol or acetonitrile). | |
| Product Does Not Elute from the Column | Mobile Phase is Too Non-Polar (Normal Phase): The eluent is not strong enough to displace the compound from the stationary phase. | Gradually increase the polarity of the mobile phase. A step or linear gradient can be employed. |
| Mobile Phase is Too Polar (Reversed Phase): The high organic content prevents the compound from partitioning into the mobile phase. | Decrease the organic content and increase the aqueous component of the mobile phase. | |
| Peak Tailing | Secondary Interactions with Stationary Phase: The acidic proton of the benzoic acid can interact with active sites on the silica gel. | As mentioned, add a small amount of a volatile acid (formic or acetic acid) to the mobile phase to suppress these interactions.[5] |
| Column Overloading: Too much sample has been loaded onto the column. | Reduce the amount of crude sample loaded onto the column. As a general rule, the sample load should be 1-5% of the mass of the stationary phase. | |
| Multiple Peaks for a Pure Compound | Tautomerization or Isomerization on the Column: While less common for this compound, interactions with the stationary phase can sometimes lead to on-column artifacts. | Deactivating the silica gel with a small amount of triethylamine in the eluent can sometimes mitigate this, but be cautious as this can affect the retention of the acidic product. |
| Inconsistent Retention Times | Changes in Mobile Phase Composition: Inconsistent mixing of the eluent can lead to variable retention. | Ensure the mobile phase is well-mixed, especially for binary solvent systems. If running a gradient, ensure the gradient former is functioning correctly. |
| Column Degradation: The stationary phase can degrade over time, especially with harsh mobile phases. | Use a fresh column or regenerate the column according to the manufacturer's instructions. |
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: While standard silica gel can be effective, for highly fluorinated compounds like this, a pentafluorophenyl (PFP) stationary phase can offer superior selectivity.[1][2][3] PFP phases provide multiple interaction mechanisms, including hydrophobic, dipole-dipole, and π-π interactions, which can be beneficial for separating fluorinated aromatics from their non-fluorinated or less-fluorinated impurities. For a more traditional and cost-effective approach, high-purity silica gel (40-63 µm particle size) is a suitable starting point.[5]
Q2: What is a good starting mobile phase for column chromatography?
A2: A good starting point for normal-phase chromatography on silica gel is a mixture of hexanes and ethyl acetate. You can begin with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity. For reversed-phase chromatography, a mobile phase of acetonitrile and water with 0.1% formic acid is a common choice.[4]
Q3: Why is my purified product still showing impurities by NMR?
A3: This could be due to several factors:
-
Co-elution: The chosen chromatographic conditions may not have been sufficient to resolve your product from all impurities. Try optimizing the mobile phase or using a different stationary phase.
-
Impurity has similar polarity: If an impurity has a very similar polarity to your product, it will be difficult to separate by column chromatography alone. In this case, recrystallization after chromatography may be necessary.
-
Contamination after purification: Ensure your collection flasks and rotary evaporator are clean.
Q4: Can I use TLC to determine the best mobile phase?
A4: Yes, Thin Layer Chromatography (TLC) is an excellent tool for quickly screening different mobile phases. The solvent system that gives good separation of your product from impurities on a TLC plate (with an Rf value for the product of around 0.2-0.4) will likely be a good starting point for your column chromatography.[5]
Q5: What are the potential impurities I should be looking for?
A5: Based on the synthesis of similar compounds, potential impurities could arise from incomplete reactions or side reactions. For instance, in the synthesis of the related 3,5-bis(trifluoromethyl)benzoic acid via a Grignard reaction, potential impurities include the starting brominated precursor and byproducts from reaction with trace water.[6] Therefore, look for starting materials or isomers that may have formed during synthesis.
Experimental Protocols
Protocol 1: Normal-Phase Flash Column Chromatography
-
Column Packing:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel (40-63 µm) in a low-polarity solvent (e.g., hexanes).
-
Pour the slurry into the column and allow the silica to pack under gravity, gently tapping the column to ensure even packing.
-
Add a thin layer of sand on top of the silica bed.
-
Equilibrate the column by running the initial mobile phase through it until the pack is stable.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with a low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate).
-
Collect fractions and monitor the elution by TLC.
-
Gradually increase the polarity of the mobile phase (e.g., to 90:10, 80:20 hexanes:ethyl acetate) to elute the desired compound. The addition of 0.5% acetic acid to the mobile phase can improve peak shape.[5]
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Reversed-Phase Column Chromatography
-
Column Packing:
-
Use a pre-packed C18 or PFP column suitable for preparative chromatography.
-
If packing your own, create a slurry of the reversed-phase silica in the initial mobile phase.
-
Equilibrate the column with the starting mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a compatible solvent.
-
Inject or carefully load the sample onto the column.
-
-
Elution:
-
Start with a highly aqueous mobile phase.
-
Gradually increase the organic content (acetonitrile or methanol) of the mobile phase to elute the compound.
-
Collect fractions and monitor by TLC or HPLC.
-
-
Fraction Analysis:
-
Analyze fractions to identify those containing the pure product.
-
Combine the pure fractions and remove the organic solvent. The product may then be extracted from the aqueous phase or isolated by lyophilization.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
Technical Support Center: Managing Exothermic Reactions in the Synthesis of Fluorinated Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of fluorinated compounds, with a specific focus on managing exothermic reactions.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Uncontrolled Exothermic Reaction or Thermal Runaway
Question: My fluorination reaction is showing a rapid, uncontrolled temperature increase. What should I do and how can I prevent this in the future?
Answer: An uncontrolled exotherm is a serious safety hazard.[1][2][3] Immediate and preventative actions are crucial.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the fluorinating agent or any other reactants.
-
Emergency Cooling: If possible and safe, apply external cooling (e.g., ice bath). Be cautious of thermal shock to glassware.
-
Evacuate: If the reaction cannot be brought under control, evacuate the area and follow your institution's emergency procedures.
Preventative Measures & Solutions:
-
Dilution: Increase the solvent volume to help dissipate heat more effectively.[4]
-
Slow Addition: Add the fluorinating agent slowly and in a controlled manner, using a syringe pump for precise control.[3]
-
Lower Temperature: Start the reaction at a lower temperature to manage the initial exotherm.
-
Choice of Reagent: Select a less reactive fluorinating agent. For example, if using a powerful electrophilic reagent like Selectfluor, consider a milder alternative if the substrate is highly reactive.[4][5]
-
Flow Chemistry: For highly exothermic reactions, transitioning from batch to continuous flow processing offers significantly better temperature control due to the high surface-area-to-volume ratio of microreactors.[1][6][7][8]
-
Calorimetry: Before scaling up, perform reaction calorimetry to determine the heat of reaction (enthalpy) and understand the thermal profile of your specific transformation.[3][9][10]
Issue 2: Low or No Yield of the Desired Fluorinated Product
Question: I am not observing the formation of my desired fluorinated compound, or the yield is very low. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in a fluorination reaction can stem from several factors related to reagents, reaction conditions, or the substrate itself.[4][11]
Potential Causes & Solutions:
-
Inactive Fluorinating Agent:
-
Inappropriate Solvent:
-
Cause: Some fluorinating agents can react with the solvent. For instance, electrophilic reagents like Selectfluor can react exothermically with solvents such as DMF, pyridine, and DMSO.[11] Nucleophilic fluoride sources can be poorly soluble in some organic solvents.
-
Solution: Screen a range of anhydrous, non-nucleophilic solvents. Acetonitrile is a common choice for many fluorination reactions.[11] Ensure the chosen solvent can dissolve the fluoride salt in nucleophilic fluorinations, or consider using a phase-transfer catalyst.
-
-
Sub-optimal Temperature:
-
Cause: The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition of the starting material, product, or reagent.
-
Solution: Experiment with a range of temperatures. For highly exothermic reactions that require cooling, ensure the cooling is efficient. For sluggish reactions, carefully increase the temperature while monitoring for any signs of decomposition.
-
-
Poor Nucleophilicity/Electrophilicity:
-
Cause: The substrate may not be sufficiently nucleophilic to react with an electrophilic fluorinating agent, or the leaving group in a nucleophilic substitution may not be sufficiently activated.
-
Solution (Electrophilic): If reacting with an enolate, ensure complete deprotonation by using an appropriate base and confirming enolate formation before adding the fluorinating agent.
-
Solution (Nucleophilic): Use a better leaving group (e.g., tosylate or triflate instead of a halide) or a more potent fluoride source. The choice of counter-ion for the fluoride salt can also impact reactivity.
-
Issue 3: Lack of Selectivity (Regio- or Stereoselectivity)
Question: My reaction is producing a mixture of isomers (e.g., 1-fluoro, 2-fluoro, and 3-fluorohexane). How can I improve the selectivity?
Answer: Achieving high selectivity in fluorination can be challenging due to the high reactivity of some fluorinating agents.[4]
Solutions to Improve Selectivity:
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Choice of Fluorinating Agent: The choice of reagent is critical. For electrophilic fluorination of ketones, for example, different N-F reagents can offer varying degrees of selectivity.[13]
-
Catalysis: Employing a catalyst, such as a transition metal complex or a hydrogen-bonding catalyst, can provide a lower energy pathway to a specific isomer.[14][15]
-
Directed Fluorination: If possible, modify the substrate to include a directing group that can guide the fluorinating agent to a specific position.
-
Reaction Conditions: Systematically screen reaction parameters such as temperature, solvent, and reaction time, as these can influence the kinetic vs. thermodynamic product distribution.
Frequently Asked Questions (FAQs)
Q1: What are the main safety precautions I should take when working with fluorinating agents?
A1: Safety is paramount in fluorine chemistry.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a flame-resistant lab coat, and appropriate gloves (consult the manufacturer's compatibility chart).[12]
-
Fume Hood/Glove Box: All manipulations of fluorinating agents should be performed in a well-ventilated fume hood or a glove box, especially for highly toxic or volatile reagents like DAST or elemental fluorine.[12]
-
Material Compatibility: Be aware of the compatibility of your reaction vessel and other equipment with the fluorinating agent and any byproducts. For example, hydrogen fluoride (HF), a common byproduct, is highly corrosive to glass.[5]
-
Quenching: Have a plan for safely quenching the reaction and any residual fluorinating agent.
-
Emergency Preparedness: Be familiar with your institution's safety protocols and have appropriate first aid materials readily available, such as calcium gluconate gel for potential HF exposure.
Q2: What is the difference between a nucleophilic and an electrophilic fluorinating agent?
A2: The key difference lies in the nature of the fluorine atom being delivered to the substrate.[16]
-
Nucleophilic Fluorinating Agents: These reagents provide a source of fluoride anion (F⁻), which acts as a nucleophile.[16] They are used to displace a leaving group on a carbon atom in an Sₙ2 reaction or to add to an unsaturated system. Common examples include potassium fluoride (KF), cesium fluoride (CsF), and diethylaminosulfur trifluoride (DAST).[16]
-
Electrophilic Fluorinating Agents: These reagents deliver an electrophilic fluorine atom ("F⁺" equivalent).[16] They react with nucleophilic sites on a molecule, such as enolates, aromatic rings, or alkenes.[16] Popular examples are N-F reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI).[13][17]
Q3: When should I consider using flow chemistry for my fluorination reaction?
A3: Flow chemistry is particularly advantageous for reactions that are highly exothermic, involve hazardous reagents, or are difficult to scale up in batch.[1][6][8]
-
Enhanced Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid and efficient heat dissipation, preventing thermal runaways.[1][6]
-
Improved Safety: Small reaction volumes at any given time minimize the risk associated with hazardous reagents or unstable intermediates.[6][7] Toxic byproducts like HF can also be quenched in-line.[7]
-
Precise Control: Flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to better reproducibility and potentially higher yields and selectivity.[6]
Q4: How can I monitor the progress of my fluorination reaction?
A4: The choice of monitoring technique depends on the specific reaction.
-
Thin-Layer Chromatography (TLC): A quick and common method, but be aware that some fluorinated compounds may not be UV-active. A potassium permanganate stain can often be used to visualize products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique for a wide range of compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a powerful tool to directly observe the formation of the C-F bond and can be used to monitor the disappearance of the fluorinating agent and the appearance of the fluorinated product. ¹H NMR can also be used to track the conversion of the starting material.
Quantitative Data Summary
The following tables summarize typical quantitative data for common fluorination reactions. Note that optimal conditions are highly substrate-dependent.
Table 1: Comparison of Common Fluorinating Agents
| Reagent Type | Reagent Example | Typical Substrates | Key Advantages | Key Disadvantages |
| Nucleophilic | Potassium Fluoride (KF) | Alkyl halides, sulfonates | Cost-effective | Highly basic, often requires high temperatures |
| DAST | Alcohols, aldehydes, ketones | Effective for deoxofluorination | Volatile, potentially toxic, can be unstable at higher temperatures | |
| Electrophilic | Selectfluor | Enolates, aromatic rings, alkenes | Highly selective, stable, easy to handle | Can be highly reactive and exothermic |
| NFSI | Enolates, organometallic compounds | Highly selective, stable |
Table 2: Typical Reaction Parameters for Palladium-Catalyzed Nucleophilic Allylic Fluorination
| Parameter | Typical Value/Condition |
| Catalyst Loading | 2.5 mol% Pd₂(dba)₃ |
| Ligand Loading | 7.5 mol% (R,R)-Trost ligand |
| Fluoride Source | Silver(I) Fluoride (AgF) |
| Solvent | Anhydrous, degassed organic solvent (e.g., THF, Toluene) |
| Concentration | ~0.1 M with respect to the substrate |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-95% |
| Typical Enantioselectivity | 85-95% ee |
(Data compiled from typical procedures found in the literature, such as those for palladium-catalyzed reactions)[14]
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Fluorination of a Ketone using Selectfluor
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the ketone substrate (1.0 equiv.) in an appropriate anhydrous solvent (e.g., acetonitrile).
-
Enolate Formation: Cool the solution to the desired temperature (e.g., -78 °C or 0 °C) and add the base (e.g., NaHMDS, LDA) dropwise. Stir the mixture for the required time to ensure complete enolate formation.
-
Fluorination: In a separate flask, dissolve Selectfluor (1.1 equiv.) in the same anhydrous solvent. Add the Selectfluor solution dropwise to the enolate solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Nucleophilic Fluorination of an Alkyl Bromide using Potassium Fluoride
-
Preparation: In a thoroughly dry round-bottom flask, add anhydrous, finely powdered potassium fluoride (2.0 equiv.) and a high-boiling point solvent (e.g., ethylene glycol).[18]
-
Reaction Setup: Equip the flask with a stirrer and a reflux condenser. Heat the mixture to the desired temperature (typically 150-190 °C).[18]
-
Substrate Addition: Add the alkyl bromide (1.0 equiv.) dropwise to the heated KF suspension.
-
Reaction: Maintain the reaction at temperature and stir vigorously. Monitor the reaction progress by GC-MS or by observing the consumption of the starting material.
-
Workup and Isolation: Upon completion, cool the reaction mixture. The product, if volatile, may be distilled directly from the reaction mixture. Alternatively, the mixture can be diluted with water and extracted with a suitable organic solvent.
-
Purification: Wash the organic extracts, dry, and purify the product by distillation or column chromatography.
Visualizations
Caption: Troubleshooting workflow for an uncontrolled exothermic reaction.
Caption: Decision-making process for selecting a fluorination method.
References
- 1. sravathi.com [sravathi.com]
- 2. pharma-iq.com [pharma-iq.com]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. Fluorination - Wordpress [reagents.acsgcipr.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Combustion Calorimetry with Fluorine: Constant Pressure Flame Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing the Synthesis of Fluorinated Aromatics
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solvent selection for the synthesis of fluorinated aromatics, a critical process for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Low yields, side product formation, and difficult purifications are common hurdles in the synthesis of fluorinated aromatics. Very often, the choice of solvent is a critical parameter that can mitigate these issues. The following guide addresses common problems encountered during these syntheses, with a focus on solvent-related solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Insufficient Reactivity of the Nucleophile: Protic solvents (e.g., alcohols, water) can form hydrogen bonds with the fluoride anion, reducing its nucleophilicity and slowing down the reaction.[1] Poor Solubility of Fluoride Salt: The inorganic fluoride salt (e.g., KF, CsF) may have low solubility in the chosen solvent, limiting the concentration of available nucleophile. Low Reaction Temperature: Many nucleophilic aromatic substitution (SNAr) reactions require elevated temperatures to overcome the activation energy barrier.[1] | Switch to a Polar Aprotic Solvent: Solvents like DMSO, DMF, acetonitrile, or 1,3-dimethyl-2-imidazolidone (DMI) are generally preferred as they solvate the cation of the fluoride salt, leaving the fluoride anion more "naked" and reactive.[1][2] Use a Phase-Transfer Catalyst: Additives like crown ethers or quaternary ammonium salts can help solubilize the fluoride salt in aprotic solvents. Increase Reaction Temperature: Gradually increase the temperature and monitor the reaction progress. Some reactions may require reflux conditions.[1] |
| Formation of Side Products (e.g., Alkoxy- or Hydroxy-dehalogenation) | Reaction with a Nucleophilic Solvent: If using a nucleophilic solvent (e.g., an alcohol) with a strong base, the solvent itself can compete with the fluoride nucleophile.[1] Presence of Water: Traces of water in the solvent or reagents can lead to the formation of hydroxylated byproducts. | Use a Non-Reactive, Aprotic Solvent: Employ solvents such as DMSO, DMF, or sulfolane that are less likely to participate in the reaction.[1] Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize the formation of hydroxy-impurities. |
| Di-substitution or Other Undesired Regioisomers | High Reactivity and/or Multiple Leaving Groups: If the aromatic substrate has more than one potential leaving group, di-substitution can occur. | Stoichiometric Control: Use a stoichiometric amount of the fluorinating agent to favor mono-substitution.[1] Solvent Can Influence Regioselectivity: While less common, the solvent can sometimes influence the regioselectivity of the reaction. It may be worthwhile to screen different solvent classes. |
| Difficult Product Purification | High-Boiling Point Solvents: Solvents like DMSO and DMF have high boiling points, making them difficult to remove from the final product during work-up.[1] | Aqueous Work-up: Partition the reaction mixture between a less polar organic solvent (e.g., ethyl acetate, dichloromethane) and water to remove the high-boiling point solvent and water-soluble byproducts.[1] Consider Solvent-Free Conditions: For some reactions, solvent-free conditions can be employed, simplifying purification. |
| Reagent Incompatibility/Decomposition | Reaction of Fluorinating Agent with Solvent: Some electrophilic fluorinating reagents, like Selectfluor, can react exothermically and rapidly with solvents such as DMF, pyridine, and DMSO. | Consult Reagent Compatibility Data: Always check the compatibility of your fluorinating agent with the intended solvent before starting the reaction. For highly reactive reagents, consider less reactive solvents or solvent-free conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the role of solvent polarity in the synthesis of fluorinated aromatics?
A1: Solvent polarity plays a crucial role, particularly in nucleophilic aromatic substitution (SNAr) reactions. Polar solvents are generally required to dissolve the fluoride salts often used as the fluorine source. However, a distinction must be made between polar protic and polar aprotic solvents. Polar aprotic solvents are typically the best choice for SNAr fluorinations because they can dissolve the fluoride salt while minimally solvating the anion. This leaves the fluoride ion more nucleophilic and reactive. In contrast, polar protic solvents can solvate the fluoride ion through hydrogen bonding, which deactivates the nucleophile and slows the reaction rate.[1]
Q2: Why are polar aprotic solvents like DMSO and DMF so commonly used for SNAr fluorinations?
A2: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are favored for several reasons. They possess high dielectric constants, which aids in dissolving inorganic fluoride salts. Critically, they are poor hydrogen bond donors. This means that while they effectively solvate the cation (e.g., K⁺, Cs⁺) of the fluoride salt, they do not strongly solvate the fluoride anion. This "naked" fluoride anion is a much stronger nucleophile, leading to faster reaction rates.[1]
Q3: Can protic solvents ever be a good choice for fluorination reactions?
A3: While generally less favored for SNAr reactions, there are instances where protic solvents can be used effectively. For example, the use of hindered tertiary alcohols like t-butanol has been shown to be surprisingly effective in some nucleophilic fluorinations. Additionally, fluorinated alcohols can play a beneficial role, possibly by stabilizing transition states through hydrogen bonding without excessively deactivating the nucleophile. The choice is highly dependent on the specific reaction and substrate.
Q4: Are there any safety concerns I should be aware of when selecting a solvent for fluorination?
A4: Absolutely. Safety is a primary concern. Many fluorinating reagents are highly reactive and can have explosive incompatibilities with certain common solvents. For instance, F+ reagents can react violently with solvents like DMF, pyridine, and DMSO. It is imperative to consult the safety data for your specific fluorinating agent and to assess its compatibility with the chosen solvent before proceeding with any reaction.
Q5: What are the advantages of using solvent-free conditions for fluorination?
A5: Solvent-free, or neat, reaction conditions offer several advantages. They can lead to higher reaction rates due to the high concentration of reactants. From a practical standpoint, they simplify the work-up and purification process as there is no bulk solvent to remove. Environmentally, they are a greener alternative, reducing solvent waste. A number of fluorination reactions have been successfully reported under solvent-free conditions.
Data Presentation: Solvent Effects on Reaction Yield
The choice of solvent can have a dramatic impact on the yield of a fluorination reaction. The following table summarizes the effect of different solvents on the yield of 3,4-difluorobenzonitrile from the reaction of 3,4-dichlorobenzonitrile with potassium fluoride.
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Reaction Time (h) | Yield of 3,4-difluorobenzonitrile (%) |
| 1,3-Dimethylimidazolidine-2-one (DMI) | 225 | 37.6 | 6 | 61 |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | 6 | 11 |
| Dimethyl Sulfoxide (DMSO) | 189 | 47.0 | 6 | Trace |
| Tetrahydrothiophene 1,1-dioxide (Sulfolane) | 285 | 43.3 | 6 | 45 |
Data adapted from a study on the synthesis of 3,4-difluorobenzonitrile. Reaction conditions: 3,4-dichlorobenzonitrile, 3 equiv. KF, 0.1 equiv. Ph4PBr, refluxing solvent.
Experimental Protocols
Representative Protocol: Synthesis of 4-Fluorobenzonitrile from 4-Chlorobenzonitrile
This protocol is a representative example of a nucleophilic aromatic substitution for the synthesis of a fluorinated aromatic compound.
Materials:
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4-Chlorobenzonitrile (4-CBN)
-
Potassium Fluoride (KF), spray-dried
-
1,3-Dimethyl-2-imidazolidone (DMI) as solvent
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware for high-temperature reactions (e.g., three-neck round-bottom flask, condenser, mechanical stirrer, thermocouple)
Procedure:
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In a three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermocouple, add 4-chlorobenzonitrile and 1,3-dimethyl-2-imidazolidone (DMI).
-
Add spray-dried potassium fluoride to the mixture. A typical molar ratio is 1:3 of 4-CBN to KF.[2]
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The flask is then purged with an inert gas (nitrogen or argon).
-
The reaction mixture is heated to 280 °C with vigorous stirring.[2]
-
The reaction is maintained at this temperature for 2 hours.[2]
-
The progress of the reaction can be monitored by a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product, 4-fluorobenzonitrile, can be isolated by vacuum distillation.
This is a generalized protocol and may require optimization for specific laboratory conditions and scales.
Visualizations
Solvent Selection Workflow for Aromatic Fluorination
References
Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling of Fluorinated Substrates
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for overcoming common challenges encountered during the Suzuki-Miyaura cross-coupling of fluorinated substrates. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to help you optimize your reaction conditions and achieve higher yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki coupling reaction with a fluorinated aryl halide is resulting in a very low yield. What are the primary parameters I should investigate?
A1: Low yields in Suzuki coupling of fluorinated substrates often stem from a few critical factors. A systematic approach to troubleshooting is recommended. Here are the key parameters to check and optimize:
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Catalyst and Ligand System: The choice of the palladium catalyst and phosphine ligand is paramount. For electron-deficient fluorinated arenes, standard catalysts like Pd(PPh₃)₄ may not be efficient.[1] Consider using catalyst systems with bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃) to facilitate the oxidative addition step.[1]
-
Base Selection: The base is crucial for the transmetalation step. While common inorganic bases like K₂CO₃ or K₃PO₄ can be effective, stronger bases such as Cs₂CO₃ are often more successful due to their higher solubility.[1] In some cases, fluoride sources like CsF can also promote the reaction.
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Solvent System: The solvent must be able to dissolve both the organic substrates and the inorganic base. Aprotic polar solvents like dioxane, THF, or DMF, often in a mixture with water, are commonly used.[1] The optimal solvent system should be determined empirically for your specific substrates.
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Reaction Temperature: Higher temperatures can help overcome the activation energy barrier, especially for less reactive fluorinated aryl chlorides.[1] However, be cautious of excessive heat, which can lead to catalyst decomposition and side reactions. Microwave irradiation can be an effective method for rapid and uniform heating, potentially improving yields and reducing reaction times.[1]
-
Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen.[1] It is critical to perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation and deactivation.
Q2: I am observing significant protodeboronation of my fluorinated boronic acid. How can I minimize this side reaction?
A2: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction, particularly with electron-deficient heteroaryl boronic acids.[2] To mitigate this issue, consider the following strategies:
-
Use Boronic Esters or Trifluoroborates: Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or a potassium trifluoroborate salt. These are generally more resistant to premature decomposition.[3]
-
Employ Anhydrous Conditions: Water can facilitate protodeboronation. Using rigorously dried solvents and reagents can help suppress this side reaction.
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Optimize the Base: While a base is necessary, its strength can influence the rate of protodeboronation. Weaker bases like K₂CO₃ or K₃PO₄ are often preferred over strong hydroxides.
-
"Slow-Release" Strategy: Using boronic acid surrogates like MIDA boronates can maintain a low concentration of the free, unstable boronic acid in the reaction mixture, thereby favoring the desired cross-coupling.
Q3: Besides protodeboronation, what other common side reactions should I be aware of with fluorinated substrates?
A3: Another significant side reaction to consider is hydrodefluorination , where a C-F bond is cleaved and replaced by a C-H bond. This can be a complex issue influenced by the catalyst system and reaction conditions. Careful selection of ligands and reaction parameters is crucial to minimize this undesired outcome. Homocoupling of the boronic acid is another potential side reaction, which can be exacerbated by the presence of oxygen.[4]
Q4: How does the position of the fluorine atom on the aromatic ring affect the reaction?
A4: The position of the fluorine substituent can influence the electronic properties and reactivity of the aryl halide. Generally, the electron-withdrawing nature of fluorine can activate the aryl halide towards oxidative addition. However, steric hindrance from substituents ortho to the halide can decrease the reaction rate. The electronic effects of fluorine substituents on the boronic acid partner can also impact the transmetalation step.[5]
Quantitative Data Summary
The following tables summarize the effects of different reaction parameters on the yield of Suzuki coupling reactions involving fluorinated substrates.
Table 1: Effect of Catalyst and Ligand on the Coupling of 1-bromo-4-fluorobenzene and Phenylboronic Acid
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75 | [1] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 95 | [1] |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 110 | 6 | 98 | [1] |
Table 2: Influence of Base and Solvent on the Coupling of 4-fluoro-1-iodobenzene and 4-methoxyphenylboronic acid
| Base | Solvent (v/v) | Temp (°C) | Time (h) | Yield (%) | Reference |
| K₂CO₃ | Dioxane / H₂O (4:1) | 90 | 8 | 85 | BenchChem |
| K₃PO₄ | Toluene / H₂O (10:1) | 100 | 6 | 92 | BenchChem |
| Cs₂CO₃ | THF / H₂O (10:1) | 80 | 10 | 96 | BenchChem |
| KF | Dioxane (anhydrous) | 100 | 12 | 78 | BenchChem |
Experimental Protocols
Protocol 1: General Procedure for Screening Ligands in Suzuki Coupling of a Fluorinated Aryl Bromide
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Reagent Preparation: In an array of oven-dried reaction vials equipped with magnetic stir bars, add the fluorinated aryl bromide (1.0 eq.), the arylboronic acid (1.2 eq.), and the selected base (e.g., K₃PO₄, 2.0 eq.).
-
Inert Atmosphere: Seal the vials with septa, and purge with an inert gas (e.g., Argon) for 15-30 minutes.
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Catalyst/Ligand Addition: Prepare a stock solution of the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%). In separate vials, add the respective phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃, 4 mol%) under a positive pressure of inert gas.
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Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, 0.1 M concentration relative to the limiting reagent) to each reaction vial via syringe.
-
Reaction: Heat the reaction mixtures to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring and Analysis: Monitor the reaction progress by TLC or LC-MS. After a set time (e.g., 8 hours), quench the reactions and analyze the crude mixture by a quantitative method (e.g., ¹H NMR with an internal standard or LC-MS with a calibration curve) to determine the yield for each ligand.
Protocol 2: Microwave-Assisted Suzuki Coupling of a Fluorinated Aryl Chloride
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Vial Preparation: To a microwave reaction vial, add the fluorinated aryl chloride (1.0 eq.), the arylboronic acid pinacol ester (1.5 eq.), the palladium catalyst (e.g., XPhos Pd G3, 5 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq.), along with a magnetic stir bar.
-
Solvent Addition: Add the degassed solvent (e.g., t-Amyl alcohol).
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction to the set temperature (e.g., 120 °C) for the specified time (e.g., 30 minutes).
-
Workup: After the reaction is complete, cool the vial to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualized Workflows and Relationships
Caption: A troubleshooting workflow for addressing low yields in Suzuki coupling of fluorinated substrates.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling with fluorinated substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Removal of Residual Palladium Catalyst
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing residual palladium catalysts from reaction mixtures.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of palladium catalysts and provides step-by-step solutions.
Issue 1: Incomplete Palladium Removal After Filtration
Symptoms:
-
The filtrate remains colored (e.g., dark red, black), suggesting the presence of soluble or colloidal palladium species.[1]
-
Analysis of the product by techniques like ICP-MS indicates palladium levels are still above the acceptable limits.[2][3]
Possible Causes:
-
The palladium catalyst has not been fully converted to an insoluble form.
-
The formation of soluble palladium complexes.
-
The presence of fine or colloidal palladium particles that pass through the filter medium.[4]
Troubleshooting Steps:
-
Optimize Filtration:
-
Employ a Scavenger:
-
Induce Precipitation:
Issue 2: Low Product Recovery After Scavenger Treatment
Symptoms:
-
Significant loss of the desired product after treatment with a scavenger resin or activated carbon.
Possible Causes:
-
The product is binding to the scavenger material.[6]
-
The scavenger is not compatible with the solvent system, leading to product trapping.
Troubleshooting Steps:
-
Reduce Scavenger Amount: Use the minimum amount of scavenger required for effective palladium removal.
-
Wash the Scavenger: After filtration, wash the scavenger with a fresh portion of the reaction solvent to recover any adsorbed product.[6]
-
Screen Different Scavengers: Test a variety of scavengers with different functional groups and support materials to find one with lower affinity for your product.[5]
-
Optimize Solvent: The choice of solvent can influence the binding of the product to the scavenger.[6] Experiment with different solvents if possible.
Issue 3: Scavenger Resin is Ineffective
Symptoms:
-
Palladium levels remain high even after prolonged treatment with a scavenger resin.
Possible Causes:
-
The scavenger is not suitable for the specific palladium species present (e.g., Pd(0) vs. Pd(II)).[5]
-
The reaction conditions (temperature, solvent) are not optimal for the scavenger.[5]
-
The scavenger has a low functional group loading.[5]
Troubleshooting Steps:
-
Select an Appropriate Scavenger:
-
Optimize Reaction Conditions:
-
Increase Scavenger Loading: A higher ratio of scavenger to crude product can improve performance.[5]
-
Consider a Combination Approach: Using a scavenger in combination with another method, like activated carbon, can have a synergistic effect.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium?
A1: The most common methods include:
-
Precipitation: Involves converting the soluble palladium catalyst into an insoluble form that can be removed by filtration.[9]
-
Adsorption using Scavengers: Employing solid-supported materials (scavenger resins) with functional groups that chelate or bind to palladium.[5][7]
-
Activated Carbon Treatment: Using activated carbon to adsorb palladium species. This method is cost-effective and can remove various forms of palladium.[5][8]
-
Chromatography: Passing the reaction mixture through a silica gel column can effectively remove palladium, although it may not always be sufficient on its own to reach very low levels.[2][4]
-
Solvent Extraction: A liquid-liquid extraction can be used to separate the palladium into an aqueous phase.[9]
Q2: How do I choose the right scavenger for my reaction?
A2: The choice of scavenger depends on several factors:
-
Palladium Species: The oxidation state (e.g., Pd(0), Pd(II)) and ligands of the palladium complex can influence scavenger effectiveness.[5]
-
Solvent System: The scavenger must be compatible with the reaction solvent.[5]
-
Product Structure: The scavenger should have a low affinity for your target compound to avoid product loss.[6]
-
Cost and Scalability: For larger scale applications, the cost and ease of handling the scavenger are important considerations.
It is often recommended to screen a small panel of scavengers to identify the most effective one for your specific system.[5]
Q3: What is Celite and how does it aid in palladium removal?
A3: Celite is a brand of diatomaceous earth, which is a naturally occurring, soft, siliceous sedimentary rock. In the context of palladium removal, it is used as a filter aid. A pad of Celite on a filter paper can trap very fine particles of precipitated or heterogeneous palladium catalyst that might otherwise pass through the filter.[4][6]
Q4: Can I reuse a palladium catalyst after it has been removed?
A4: In some cases, heterogeneous palladium catalysts (e.g., palladium on carbon) can be recovered and reused. However, the activity of the catalyst may decrease with each cycle. For homogeneous catalysts that have been scavenged or precipitated, recovery and reuse are generally not practical in a standard laboratory setting.
Q5: What are the typical regulatory limits for residual palladium in pharmaceutical products?
A5: Regulatory bodies like the International Council for Harmonisation (ICH) have established permitted daily exposure (PDE) limits for elemental impurities in drug products. For palladium, the acceptable concentration depends on the daily dose of the drug.[5] It is crucial to consult the relevant ICH guidelines (specifically ICH Q3D) for the specific limits applicable to your product.[5] In many cases, the target is to reduce palladium levels to below 10 ppm.[12]
Data Presentation
Table 1: Comparison of Palladium Removal Efficiencies for Different Methods
| Method | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Reference |
| Filtration through Celite | ~1000 | 576 | ~42% | [13] |
| Activated Carbon (Nuchar AquaGuard) | 9100 | >6500 | 28% | [5] |
| Activated Carbon + 1,2-ethanedithiol | 9100 | <300 | >97% | [5] |
| Silica Scavenger (SPM32) | 600 | 15 | 97.5% | [5] |
| Scavenger Resin (MP-TMT) | 2239 | 20 | >99% | [5] |
| Scavenger Resin (PCR-B2) | 328 | 4 | 98.8% | [5] |
| Flash Chromatography | - | >100 in some cases | ~90% on average | [2] |
| Chromatography + Scavenger Resin | - | <100 | ~98% on average | [2] |
Table 2: Performance of Thiol-Based Silica Scavengers
| Scavenger | Reaction Type | Initial Pd (ppm) | Final Pd (ppm) | Reference |
| Si-TMT | Suzuki-Miyaura | - | <100 | [2] |
| SPM32 | α-arylation | 600 | 15 | [5] |
| Si-TMT | Nitro-reduction | > target | < target | [5] |
Experimental Protocols
Protocol 1: Palladium Removal using a Celite Pad
-
Prepare the Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite (approximately 1-2 cm thick) onto the filter paper. Gently press down on the Celite to create a flat, compact bed.[6]
-
Wet the Pad: Pre-wet the Celite pad with the solvent used in the reaction mixture.
-
Filter the Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce its viscosity. Slowly pour the diluted mixture onto the Celite pad under vacuum.
-
Wash the Pad: Wash the Celite pad with additional fresh solvent to ensure all the product is collected.
-
Collect the Filtrate: The filtrate contains the product with a reduced amount of heterogeneous palladium.
Protocol 2: Palladium Removal using a Scavenger Resin
-
Select the Scavenger: Choose a scavenger resin appropriate for your palladium species and reaction conditions.
-
Add Scavenger to the Reaction Mixture: Add the recommended amount of scavenger resin to the crude reaction mixture. A typical starting point is 0.05 to 0.2 weight equivalents relative to the crude product.[5]
-
Stir the Mixture: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a specified period (typically 2-24 hours).[5]
-
Filter to Remove the Scavenger: Filter the mixture to remove the solid scavenger resin. A simple gravity or vacuum filtration is usually sufficient.
-
Wash the Scavenger: Wash the collected scavenger resin with a small amount of fresh solvent to recover any adsorbed product.
-
Combine and Concentrate: Combine the filtrate and the washings, and then remove the solvent under reduced pressure to obtain the purified product.
Visualizations
References
- 1. spinchem.com [spinchem.com]
- 2. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 9. mdpi.com [mdpi.com]
- 10. EP1636393B1 - Process for recovery of palladium from spent catalyst - Google Patents [patents.google.com]
- 11. US7473406B2 - Process for recovery of palladium from spent catalyst - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. onyxipca.com [onyxipca.com]
Assessing the stability of 3,5-Difluoro-4-(trifluoromethyl)benzoic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 3,5-Difluoro-4-(trifluoromethyl)benzoic acid in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A1: this compound is a solid that should be stored at room temperature in a dry, well-ventilated place.[1] Keep the container tightly closed to prevent moisture absorption. For long-term storage of solutions, it is advisable to use anhydrous aprotic solvents like DMSO or ethanol, store at -20°C or -80°C, protect from light by using amber vials, and consider purging with an inert gas to prevent oxidation.
Q2: What is the general stability of this compound in solution?
A2: Due to the strong carbon-fluorine bonds, this compound is expected to be relatively stable.[2] The electron-withdrawing nature of the fluoro and trifluoromethyl groups also contributes to its thermal stability.[1] However, like many organic molecules, its stability in solution can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.
Q3: In which solvents is this compound soluble?
Q4: What are the potential degradation pathways for this compound?
A4: Based on the chemistry of similar compounds, two primary degradation pathways can be anticipated:
-
Hydrolysis: The trifluoromethyl group (-CF3) can be susceptible to hydrolysis under certain conditions, particularly at alkaline pH, which could lead to the formation of a carboxylic acid group (-COOH). Studies on trifluoromethylphenols have shown that the position of substituents on the benzene ring can influence the rate of hydrolysis.
-
Photodegradation: Exposure to UV light can induce the degradation of fluorinated aromatic compounds. Studies on other fluorobenzoic acids have demonstrated photodegradation, which may involve defluorination or cleavage of the aromatic ring.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting Steps & Recommendations |
| Unexpectedly low assay values or poor recovery after storage. | Degradation of the compound in solution. | - Prepare fresh solutions before use.- If storage is necessary, store aliquots at low temperatures (-20°C or -80°C) in a suitable anhydrous solvent.- Avoid exposure to high temperatures and direct light.- Verify the pH of your solution; extreme pH values can accelerate degradation. |
| Appearance of new, unknown peaks in chromatograms (e.g., HPLC, LC-MS) over time. | Formation of degradation products. | - Attempt to identify the new peaks using mass spectrometry (MS) to see if their masses correspond to potential degradation products (e.g., hydrolysis product).- Perform a forced degradation study (see Experimental Protocols section) to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method. |
| Inconsistent or non-reproducible experimental results. | Instability of the compound under experimental conditions. | - Ensure all experimental parameters (pH, temperature, light exposure) are consistent across all experiments.- Prepare fresh solutions for each experimental run from a solid, properly stored sample.- Include control samples in your experiments to monitor the stability of the compound over the duration of the assay. |
Experimental Protocols
Protocol for Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at 105°C for 24 hours.
-
Dissolve the stressed solid in the initial solvent for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
3. Analysis:
-
Analyze all stressed samples and a non-stressed control sample by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
-
The chromatographic method should be capable of separating the parent compound from all degradation products.
Example Data Presentation
The results of a forced degradation study can be summarized in a table for easy comparison.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products Observed |
| 0.1 M HCl, 60°C, 24h | < 5% | 1 |
| 0.1 M NaOH, 60°C, 24h | 25% | 2 |
| 3% H₂O₂, RT, 24h | < 2% | 0 |
| Heat (105°C), 24h (Solid) | < 1% | 0 |
| UV Light (254 nm), 24h | 15% | 3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Potential hydrolysis pathway of the trifluoromethyl group.
References
- 1. This compound [myskinrecipes.com]
- 2. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Quantitative NMR (qNMR) Analysis of Fluorinated Benzoic Acids
The accurate quantification of fluorinated organic compounds is crucial in various scientific fields, including drug development, materials science, and agricultural research, where organofluorine compounds represent a significant class of molecules.[1] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands out as a powerful, non-destructive analytical method for determining the purity and concentration of substances, including fluorinated benzoic acids.[2] A key advantage of qNMR is the direct proportionality between the NMR signal integral and the number of corresponding nuclei, enabling precise quantitative measurements without the need for identical reference standards for each analyte.[3]
For fluorinated compounds, ¹⁹F qNMR offers distinct advantages over traditional ¹H qNMR. The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, leading to sensitivity comparable to that of ¹H NMR. Furthermore, the wider chemical shift range and the relative scarcity of fluorine in most organic molecules reduce the likelihood of signal overlap, simplifying spectral analysis and enhancing specificity. This guide provides a comparative overview of internal standards, detailed experimental protocols, and data analysis workflows for the qNMR analysis of fluorinated benzoic acids.
Comparison of Internal Standards for qNMR
The selection of an appropriate internal standard (IS) is a critical step in qNMR analysis.[4] An ideal standard should be highly pure, stable, and soluble in the chosen deuterated solvent, and its NMR signals must not overlap with those of the analyte.[4] For the analysis of fluorinated benzoic acids, both fluorine-containing and non-fluorine-containing standards can be employed, depending on whether ¹⁹F or ¹H qNMR is performed.
Table 1: Comparison of Common Internal Standards for qNMR of Fluorinated Compounds
| Internal Standard | Nucleus | Key Signal(s) (Representative) | Suitable Solvents | Advantages | Disadvantages/Considerations |
| 3,5-Bis(trifluoromethyl)benzoic Acid (BTFMBA) | ¹⁹F, ¹H | ¹⁹F: ~ -63 ppm¹H: ~8.1 ppm (1H), ~8.0 ppm (2H)[5] | DMSO-d₆, CD₃OD, CDCl₃, Acetone-d₆[5] | Excellent for organofluorine analysis; provides both ¹⁹F and ¹H signals for orthogonal verification.[1] | Acidic proton may exchange in some solvents; limited solubility in neutral D₂O.[5] |
| 4,4'-Difluorobenzophenone | ¹⁹F | Varies with solvent | DMSO-d₆, CDCl₃ | Provides a strong, clear signal in the aromatic fluorine region of the ¹⁹F spectrum.[6] | May not be suitable for analytes with signals in the same region. |
| Trifluoroacetic Acid (TFA) | ¹⁹F | Varies with solvent and concentration | D₂O, DMSO-d₆ | Highly soluble in polar solvents. | Chemical shift is highly sensitive to solvent, concentration, and pH; can be volatile. |
| Benzoic Acid | ¹H | ~7.4-8.1 ppm[7] | DMSO-d₆, CDCl₃ | Widely available, well-characterized, and part of the "Octad" of universal qNMR standards.[7][8] | Only applicable for ¹H qNMR; signals are in the often-crowded aromatic region.[7] |
| Maleic Acid | ¹H | ~6.0-6.5 ppm | D₂O, DMSO-d₆ | Signal is typically in a less crowded region than aromatic protons.[6] | Only applicable for ¹H qNMR; potential for reactivity with certain analytes. |
Experimental Workflow and Protocols
A successful qNMR experiment relies on meticulous planning and execution, from sample preparation to data processing.[3] The general workflow involves precise weighing of the analyte and internal standard, dissolution, data acquisition with optimized parameters, and careful data processing to ensure accurate integration.
Caption: General workflow for quantitative NMR (qNMR) analysis.
Detailed Experimental Protocols
1. Selection of Internal Standard and Solvent:
-
Choose an internal standard from Table 1, ensuring its quantifiable signals do not overlap with the signals from the fluorinated benzoic acid analyte or the solvent.[4]
-
Select a deuterated solvent (e.g., DMSO-d₆, CDCl₃, CD₃OD) that completely dissolves both the analyte and the internal standard.[3][5]
2. Sample Preparation:
-
Using a high-precision microbalance, accurately weigh approximately 5-15 mg of the fluorinated benzoic acid analyte and an appropriate amount of the internal standard into a clean vial.[4] The goal is to achieve a signal intensity ratio between the analyte and standard that is close to 1:1.[9]
-
Add approximately 0.6-0.8 mL of the chosen deuterated solvent to the vial.[4]
-
Ensure complete dissolution by vortexing or gentle sonication. The exact volume of the solvent is not critical for quantification when using an internal standard.[9]
-
Transfer the solution to a standard 5 mm NMR tube.
3. NMR Data Acquisition (¹⁹F or ¹H):
-
Instrument Settings: Higher field strength spectrometers are preferable as they provide better signal dispersion.[5]
-
Relaxation Delay (d1): This is a critical parameter. Set d1 to at least 5 times the longest spin-lattice relaxation time (T₁) of the signals being integrated (both analyte and standard) to ensure complete signal relaxation and accurate quantification.
-
Pulse Angle: Use a calibrated 90° pulse for uniform excitation.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N). A S/N of at least 250:1 is recommended for integration errors below 1%.[10]
-
Temperature: Maintain a constant temperature throughout the experiment.
4. Data Processing:
-
Apply Fourier Transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Carefully perform manual phase and baseline corrections. Automated routines may introduce errors, so manual adjustment is preferred for highest accuracy.[9][11]
-
Integration: Define the integration limits for one well-resolved signal from the analyte and one from the internal standard. Ensure the integration is performed consistently for both signals.[9]
5. Purity Calculation: The mass fraction (purity) of the analyte (w_A) is calculated using the following equation[5]:
w_A = (I_A / I_S) * (N_S / N_A) * (M_A / M_S) * (m_S / m_A) * w_S
Where:
-
I_A, I_S = Integral values for the analyte and standard.
-
N_A, N_S = Number of nuclei contributing to the integrated signal for the analyte and standard.
-
M_A, M_S = Molar masses of the analyte and standard.
-
m_A, m_S = Weighed masses of the analyte and standard.
-
w_S = Certified purity (mass fraction) of the internal standard.
Illustrative Quantitative Data
The following table presents hypothetical data to illustrate the results of a qNMR analysis for different fluorinated benzoic acids. Actual results will depend on sample purity and specific experimental conditions.
Table 2: Illustrative qNMR Purity Analysis of Fluorinated Benzoic Acids
| Analyte | Internal Standard | Nucleus | Analyte Signal (ppm, #Nuclei) | IS Signal (ppm, #Nuclei) | Calculated Purity (w/w %) |
| 2-Fluorobenzoic Acid | BTFMBA | ¹⁹F | -114.5 (1F) | -63.1 (6F) | 99.2% |
| 4-Fluorobenzoic Acid | BTFMBA | ¹⁹F | -109.8 (1F) | -63.1 (6F) | 98.7% |
| 3,4,5-Trifluorobenzoic Acid | BTFMBA | ¹⁹F | -135.2 (2F) | -63.1 (6F) | 99.5% |
| 2-Fluorobenzoic Acid | Maleic Acid | ¹H | 8.12 (1H) | 6.25 (2H) | 99.1% |
| Pentafluorobenzoic Acid | BTFMBA | ¹⁹F | -139.1 (2F) | -63.1 (6F) | 99.6% |
References
- 1. 2024-02-07-new-qnmr-standard - BIPM [bipm.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. emerypharma.com [emerypharma.com]
- 4. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 5. bipm.org [bipm.org]
- 6. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
- 7. ukisotope.com [ukisotope.com]
- 8. 2023-03-29-qnmr-octad - BIPM [bipm.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. qNMR Purity Recipe Book (3 - Data Processing) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
A Researcher's Guide to Comparing Experimental and Literature ¹⁹F NMR Data for Fluorinated Compounds
In the realm of pharmaceutical and materials science, the incorporation of fluorine into organic molecules is a widely used strategy to enhance desireable properties such as metabolic stability, binding affinity, and lipophilicity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, stands out as a powerful analytical technique for the characterization of these fluorinated compounds. Its high sensitivity, the 100% natural abundance of the ¹⁹F nucleus, and a wide chemical shift range make it an invaluable tool for structural elucidation and purity assessment.[1][2][3][4]
This guide provides a comprehensive comparison of experimentally acquired ¹⁹F NMR data with established literature values, a critical step for verifying molecular structures and ensuring the integrity of synthesized compounds.
The Importance of Data Comparison
Direct comparison of experimental NMR data with literature reports serves as a cornerstone of chemical analysis. For fluorinated compounds, this comparison is crucial for:
-
Structural Verification: Confirming that the synthesized molecule matches the expected structure.[2]
-
Purity Assessment: Identifying the presence of impurities or byproducts from the reaction mixture.[5]
-
Conformational Analysis: Understanding the three-dimensional structure of the molecule in solution.
Discrepancies between experimental and literature data can indicate structural differences, the presence of unexpected products, or variations in experimental conditions such as solvent, temperature, or pH.[1]
Experimental Protocol for Acquiring High-Quality ¹⁹F NMR Data
To ensure a meaningful comparison with literature data, it is imperative to acquire high-quality experimental ¹⁹F NMR spectra. The following protocol outlines the key steps and considerations.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the fluorinated compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD). The choice of solvent should ideally match that reported in the literature.[5][6]
-
Use a standard 5 mm NMR tube.
-
Add an internal reference standard. While trifluoroacetic acid (TFA) is sometimes used, its chemical shift can be sensitive to experimental conditions.[5] More stable and inert reference compounds are often preferred.[1] IUPAC recommends CFCl₃ as the primary reference (δ = 0.0 ppm), though practical limitations often lead to the use of secondary standards.[1][7]
2. NMR Spectrometer Setup:
-
Experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹⁹F detection.
-
Tune and match the probe for the ¹⁹F frequency to ensure optimal sensitivity.
-
Lock the spectrometer using the deuterium signal from the solvent.
3. Acquisition Parameters:
-
Spectral Width: The chemical shift range for ¹⁹F NMR is vast (over 400 ppm for organic compounds), so it is crucial to set an appropriate spectral width to avoid peak aliasing (folding).[7] A preliminary wide-sweep experiment may be necessary for novel compounds.
-
Transmitter Offset: Center the transmitter frequency in the middle of the expected spectral region to ensure uniform excitation of all signals.
-
Pulse Angle: A 90° pulse angle is typically used to maximize the signal-to-noise ratio.[5]
-
Relaxation Delay (D1): A sufficient relaxation delay (e.g., 5-20 seconds) is critical for quantitative analysis to ensure complete relaxation of the nuclei between scans.[5]
-
Number of Scans: The number of scans will depend on the concentration of the sample and the desired signal-to-noise ratio. For a typical sample, 16 to 64 scans are often sufficient.
-
Proton Decoupling: ¹H decoupling is commonly employed to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in sharper singlets for each unique fluorine environment.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Reference the spectrum to the internal standard.
Data Presentation: A Comparative Table
A clearly structured table is essential for presenting a side-by-side comparison of experimental and literature NMR data. This allows for a quick and objective assessment of the correlation between the two datasets.
| Compound ID | Functional Group | Experimental ¹⁹F Chemical Shift (δ, ppm) | Literature ¹⁹F Chemical Shift (δ, ppm) | Difference (ppm) | Multiplicity (J, Hz) | Solvent |
| FCpd-01 | Ar-CF₃ | -62.5 | -62.7 | +0.2 | s | CDCl₃ |
| Ar-F | -113.2 | -113.4 | +0.2 | t (8.5 Hz) | CDCl₃ | |
| FCpd-02 | -CF₂ - | -122.8 | -123.0 | +0.2 | t (15.2 Hz) | DMSO-d₆ |
| -CF₂ H | -145.1 | -145.3 | +0.2 | dt (50.1, 15.2 Hz) | DMSO-d₆ |
This table presents hypothetical data for illustrative purposes.
Visualizing the Comparison Workflow
The process of comparing experimental and literature NMR data can be effectively visualized as a logical workflow. The following diagram, generated using Graphviz, illustrates the key stages of this process.
References
- 1. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. F19 detection [nmr.chem.ucsb.edu]
A Comparative Analysis of the Biological Activity of 3,5-Difluoro-4-(trifluoromethyl)benzoic Acid and Its Non-fluorinated Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticipated biological activities of 3,5-Difluoro-4-(trifluoromethyl)benzoic acid against its non-fluorinated and partially fluorinated analogs. Due to a lack of direct experimental data for this compound in publicly available literature, this comparison is constructed based on structure-activity relationship (SAR) principles and available data for structurally related benzoic acid derivatives. The introduction of fluorine and trifluoromethyl groups to an aromatic ring is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical properties and enhance its biological activity.
Comparative Biological Activity Data
The biological efficacy of benzoic acid derivatives is significantly influenced by the nature, number, and position of substituents on the benzene ring. Fluorination can alter properties such as lipophilicity, metabolic stability, and binding affinity to target proteins. The following tables summarize quantitative data for benzoic acid and various fluorinated analogs to provide a basis for comparison.
Disclaimer: The data presented below is for analogous compounds and is intended to provide a relative performance framework. Direct experimental validation for this compound is required for a definitive assessment.
Table 1: Comparative Anticancer Activity (IC50 in µM)
| Compound | Cancer Cell Line | IC50 (µM) |
| Benzoic Acid Derivative (General) | HeLa | 10 - 100 |
| 3,4-Dihydroxybenzoic Acid | HCT-116 | ~50-60% growth inhibition |
| 5-Fluoroindole-2-carboxylic acid | APE1 expressing cancer cells | 10 |
| Fluorinated Benzofuran Derivative | HCT116 | ~70% proliferation inhibition |
Table 2: Comparative Anti-inflammatory Activity
| Compound | Assay | Activity |
| Benzoic Acid Derivatives | Carrageenan-induced paw edema in rats | Inhibition of edema |
| Fluorine-substituted benzo[h]quinazoline-2-amine | NF-κB inhibition | Significant reduction in phosphorylation of IκBα and p65 |
| Fluorinated Benzofuran Derivatives | LPS-treated macrophages | IC50: 1.2 - 9.04 µM (IL-6), 2.4 - 5.2 µM (NO) |
Table 3: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | Microorganism | MIC (µg/mL) |
| Benzoic Acid | E. coli | 1000 |
| 2-Hydroxybenzoic Acid | E. coli | 1000 |
| Hydrazide derivatives of fluorobenzoic acids | Gram-positive bacteria | General inhibitory activity |
| Fluorinated Benzenesulfonamides | Amyloid-β aggregation | Inhibition observed |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess the acute anti-inflammatory activity of compounds.
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats (180-220 g) for one week under standard laboratory conditions.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose (e.g., 50 mg/kg) one hour before carrageenan injection. A control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Serial Dilution of Compound: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
-
Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways potentially modulated by benzoic acid derivatives.
Caption: The NF-κB signaling pathway, a key regulator of inflammation.
Navigating Lipophilicity: A Comparative Guide to Fluorinated Benzoic Acid Isomers
For researchers, scientists, and drug development professionals, understanding the lipophilicity of molecular building blocks is paramount for designing effective therapeutic agents. The strategic placement of fluorine atoms on a benzoic acid scaffold can significantly alter its physicochemical properties, including its lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an objective comparison of the lipophilicity of ortho-, meta-, and para-fluorinated benzoic acid isomers, supported by experimental data and detailed methodologies.
The lipophilicity of a compound is a critical determinant of its ability to cross biological membranes and interact with target proteins. It is commonly expressed as the logarithm of the partition coefficient (logP), which measures the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. A higher logP value indicates greater lipophilicity.
Comparative Analysis of LogP Values
The experimental logP values for 2-fluorobenzoic acid, 3-fluorobenzoic acid, and 4-fluorobenzoic acid reveal a distinct trend influenced by the position of the fluorine substituent.
| Compound | Isomer Position | Experimental logP | Reference |
| 2-Fluorobenzoic Acid | ortho | 1.856 | [1] |
| 3-Fluorobenzoic Acid | meta | 2.163 - 2.2 | [2][3] |
| 4-Fluorobenzoic Acid | para | 2.07 | [4] |
The data indicates that the meta-isomer exhibits the highest lipophilicity, followed by the para- and then the ortho-isomer. This trend can be attributed to a combination of electronic and intramolecular effects.
The "Ortho Effect" and Intramolecular Hydrogen Bonding
The significantly lower lipophilicity of 2-fluorobenzoic acid is a classic example of the "ortho effect." The proximity of the fluorine atom to the carboxylic acid group in the ortho position allows for the formation of an intramolecular hydrogen bond between the acidic proton of the carboxyl group and the electronegative fluorine atom. This internal interaction effectively masks the polar nature of the carboxylic acid, reducing its ability to form hydrogen bonds with water molecules. However, this same interaction also constrains the molecule's conformation, which can impact its overall partitioning behavior. While intramolecular hydrogen bonding can sometimes increase lipophilicity by shielding polar groups, in the case of 2-fluorobenzoic acid, the dominant effect appears to be a reduction in its affinity for the nonpolar octanol phase compared to its isomers.
The meta and para isomers, lacking this close-range intramolecular interaction, behave more predictably based on the electronic influence of the fluorine atom. The electron-withdrawing nature of fluorine increases the overall polarity of the molecule, but its impact on the acidity of the carboxylic acid and the molecule's overall shape also plays a role in determining the final logP value.
Experimental Determination of Lipophilicity
The most common and well-established method for experimentally determining logP values is the shake-flask method .
Experimental Protocol: Shake-Flask Method
-
Preparation of Phases: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.
-
Sample Preparation: A known amount of the fluorinated benzoic acid isomer is dissolved in a small volume of the pre-saturated n-octanol or aqueous buffer.
-
Partitioning: The solution from step 2 is added to a separatory funnel containing known volumes of both the pre-saturated n-octanol and aqueous phases.
-
Equilibration: The funnel is shaken for a predetermined period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached. The mixture is then allowed to stand until the two phases have clearly separated.
-
Analysis: The concentration of the fluorinated benzoic acid isomer in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The logP is then calculated as the base-10 logarithm of P.
Visualizing the Lipophilicity Relationship
The following diagram illustrates the relationship between the isomeric position of the fluorine atom on the benzoic acid ring and its resulting lipophilicity.
References
Impact of trifluoromethyl group on metabolic stability compared to other halogens
A comparative analysis of the trifluoromethyl group versus other halogens reveals its superior ability to enhance the metabolic stability of drug candidates. This stability is primarily attributed to the high bond energy of the carbon-fluorine (C-F) bond, which makes it resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.
In the quest for developing safe and effective drugs, medicinal chemists are constantly seeking strategies to improve the pharmacokinetic properties of new chemical entities. One of the most critical parameters is metabolic stability, which dictates the rate at which a drug is broken down by the body's metabolic processes. A drug with low metabolic stability will be cleared from the body too quickly, reducing its therapeutic efficacy. The introduction of a trifluoromethyl (CF3) group into a drug molecule has emerged as a powerful strategy to enhance metabolic stability, often outperforming other halogens such as fluorine (F), chlorine (Cl), bromine (Br), and iodine (I).[1][2]
The exceptional stability of the trifluoromethyl group stems from the strength of the C-F bond, which has a bond dissociation energy of approximately 115 kcal/mol, significantly higher than that of carbon-hydrogen (C-H) bonds (around 105 kcal/mol) and other carbon-halogen bonds (C-Cl: ~84 kcal/mol, C-Br: ~72 kcal/mol, C-I: ~58 kcal/mol).[2] This high bond energy makes the CF3 group a "metabolic shield," effectively blocking common metabolic pathways such as oxidation.[3]
Quantitative Comparison of Metabolic Stability
The enhanced metabolic stability conferred by the trifluoromethyl group is not merely theoretical. Numerous studies have provided quantitative data demonstrating its superiority over other halogens. This is often measured by parameters such as in vitro half-life (t1/2) and intrinsic clearance (CLint) in human liver microsomes (HLM), which contain the primary drug-metabolizing enzymes. A longer half-life and lower intrinsic clearance indicate greater metabolic stability.
One illustrative example is the study of halogenated ketamine analogs. In this research, the metabolic stability followed a clear trend, with the bromo-substituted analog being the most rapidly metabolized, followed by the chloro, fluoro, and finally the non-halogenated parent compound, indicating that in this specific case, increasing halogenation at that position decreased stability. However, it is the trifluoromethyl group, not a single fluorine atom, that is widely recognized for its profound stabilizing effect.[4]
A more direct comparison highlighting the benefit of the CF3 group can be seen in the development of various drug candidates. For instance, replacing a metabolically labile methyl group with a trifluoromethyl group is a common and effective strategy to block a "metabolic hotspot" and significantly increase the drug's half-life.
| Compound Series | Halogen Substitution | In Vitro Half-life (t1/2, min) in HLM | Intrinsic Clearance (CLint, µL/min/mg protein) in HLM | Reference |
| Ketamine Analogs | -H (deschloroketamine) | 184 (based on Km) | Lower | [4] |
| -F | Lower Km than -H | Higher | [4] | |
| -Cl (Ketamine) | Lower Km than -F | Higher | [4] | |
| -Br (Bromoketamine) | 10 (based on Km) | Highest | [4] | |
| Picornavirus Inhibitors | -CH3 | Shorter | Higher | [3] |
| -CF3 | Longer | Lower | [3] |
Note: The data for ketamine analogs is based on Km values, where a lower Km suggests higher affinity for the metabolizing enzyme and thus potentially faster metabolism. The picornavirus inhibitor data is qualitative but clearly demonstrates the protective effect of the CF3 group. Finding direct head-to-head quantitative data for a single scaffold with CF3, Cl, Br, and I substitutions is challenging.
Metabolic Pathways and the Fate of Halogens
The metabolic fate of a halogenated drug is largely determined by the specific halogen present and its position on the molecule. The primary enzymes involved in the metabolism of halogenated compounds are the cytochrome P450s.
Trifluoromethyl Group: The CF3 group is exceptionally resistant to metabolism. Direct cleavage of the C-F bonds to release fluoride ions is energetically unfavorable and rarely observed. Instead, if metabolism occurs on a CF3-containing molecule, it is typically at a different, more vulnerable site on the molecule. The CF3 group effectively shields its local environment from enzymatic attack.[2]
Other Halogens (F, Cl, Br, I): Single halogen atoms are more susceptible to metabolic removal through a process called dehalogenation. This can occur through several mechanisms:
-
Oxidative Dehalogenation: CYP450 enzymes can hydroxylate the carbon atom to which the halogen is attached. The resulting halohydrin intermediate is unstable and spontaneously eliminates the hydrohalic acid (e.g., HCl, HBr) to form a ketone or aldehyde.[5]
-
Reductive Dehalogenation: Under low oxygen conditions, CYP450 enzymes can reduce the carbon-halogen bond, leading to the release of a halide ion and the formation of a carbon-centered radical. This radical can then be further metabolized.[6][7]
-
Glutathione Conjugation: Halogenated compounds can also be detoxified by conjugation with glutathione, a process catalyzed by glutathione S-transferases. This is a common pathway for the elimination of reactive electrophilic species.
The ease of dehalogenation generally follows the inverse of the bond strength: I > Br > Cl > F. This means that iodo- and bromo-substituted compounds are typically less metabolically stable than their chloro- and fluoro- counterparts. However, enzymatic reactions can be complex, and factors other than bond strength, such as the electronic properties of the substrate, can influence the rate of metabolism. For example, one study on 4-halogenated anilines found that the C-F bond was the most easily eliminated by CYP450 enzymes, a counterintuitive result that highlights the nuanced nature of drug metabolism.[1]
Caption: Metabolic fate of trifluoromethyl vs. other halogenated compounds.
Experimental Protocols
The metabolic stability of drug candidates is typically assessed using in vitro assays with liver microsomes. The following is a generalized protocol for a microsomal stability assay.
Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance in the presence of liver microsomes.
Materials:
-
Test Compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Liver Microsomes: Human, rat, mouse, or other species of interest.
-
Phosphate Buffer: Typically 100 mM, pH 7.4.
-
NADPH Regenerating System: A solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure a sustained supply of the necessary cofactor for CYP450 enzymes.
-
Stopping Solution: Ice-cold acetonitrile or methanol containing an internal standard for analytical quantification.
-
Control Compounds: Compounds with known high and low metabolic clearance (e.g., verapamil and warfarin).
-
96-well plates, incubator, centrifuge, and LC-MS/MS system.
Procedure:
-
Preparation:
-
Thaw the liver microsomes on ice.
-
Prepare working solutions of the test compound and control compounds in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome suspension to the phosphate buffer.
-
Add the test compound or control compound to the wells and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding the ice-cold stopping solution.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the resulting line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).
-
Conclusion
The strategic incorporation of a trifluoromethyl group is a highly effective method for enhancing the metabolic stability of drug candidates. Its resistance to enzymatic cleavage, rooted in the high C-F bond energy, offers a distinct advantage over other halogens. By blocking metabolic hotspots, the CF3 group can significantly prolong a drug's half-life, improve its oral bioavailability, and lead to a more predictable and favorable pharmacokinetic profile. While the metabolic fate of compounds containing other halogens is more varied and often involves dehalogenation, the trifluoromethyl group typically remains intact, providing a robust anchor for the design of more durable and effective medicines. For researchers and drug development professionals, understanding the profound impact of the trifluoromethyl group on metabolic stability is crucial for the successful design and optimization of the next generation of therapeutics.
References
- 1. The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Halogen Substitution Influences Ketamine Metabolism by Cytochrome P450 2B6: In Vitro and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. courses.washington.edu [courses.washington.edu]
- 6. Reductive Cytochrome P450 Reactions and Their Potential Role in Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanism of reductive dehalogenation of halothane by liver cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Difluoro- vs. Dichloro-substituted Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted benzoic acids are a cornerstone in medicinal chemistry, serving as scaffolds for a diverse array of therapeutic agents. The nature and position of substituents on the benzoic acid ring profoundly influence the molecule's physicochemical properties and, consequently, its biological activity. Among the most common modifications is halogenation, with fluorine and chlorine being frequently employed to modulate potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of difluoro- and dichloro-substituted benzoic acids, offering insights into their structure-activity relationships (SAR) across various biological targets. By presenting quantitative data, detailed experimental protocols, and visualizing relevant biological pathways, this document aims to facilitate further research and rational drug design.
Physicochemical Properties: The Impact of Halogen Substitution
The substitution of hydrogen with fluorine or chlorine alters the electronic and steric properties of the benzoic acid ring, which in turn affects its acidity (pKa), lipophilicity (logP), and solubility. These parameters are critical for predicting a molecule's behavior in biological systems, including its ability to cross cell membranes and interact with target proteins.
| Property | General Trend: Difluoro-substituted | General Trend: Dichloro-substituted | Rationale |
| Acidity (pKa) | Generally lower pKa (more acidic) than unsubstituted benzoic acid. | Generally lower pKa (more acidic) than unsubstituted benzoic acid, and often more acidic than the corresponding difluoro analog. | The strong electron-withdrawing inductive effect of both halogens increases the acidity of the carboxylic acid group. Chlorine's greater polarizability can sometimes lead to a slightly stronger acidifying effect compared to fluorine at the same position. |
| Lipophilicity (logP) | Increases lipophilicity compared to the parent benzoic acid. | Significantly increases lipophilicity compared to both the parent and corresponding difluoro-substituted benzoic acid. | Both fluorine and chlorine are more lipophilic than hydrogen. Chlorine is larger and more polarizable than fluorine, contributing to a greater increase in lipophilicity. |
| Solubility | Generally lower aqueous solubility than benzoic acid. | Generally lower aqueous solubility than both benzoic acid and difluoro-substituted analogs. | The increase in lipophilicity and crystal lattice energy due to halogen substitution tends to decrease aqueous solubility. |
Comparative Biological Activity
Difluoro- and dichloro-substituted benzoic acids have been investigated for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The following sections summarize the available data and highlight the influence of the halogen substitution pattern on these activities.
Anticancer Activity
Substituted benzoic acids have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action can involve the inhibition of key enzymes in cancer cell proliferation and survival.
Table 1: Anticancer Activity of Dihalo-substituted Benzoic Acid Derivatives
| Compound | Cancer Cell Line | Activity Metric (IC50) | Reference |
| 2,4-Dichlorobenzoic acid derivative | HeLa (Cervical Cancer) | 10-100 µM | |
| 4-chloro-substituted benzoic acid derivative | HT-29 (Colon Cancer) | 15.3 µM | |
| General Benzoic Acid Derivatives | MCF-7 (Breast Cancer) | 15.02 µM | |
| General Benzoic Acid Derivatives | K562 (Leukemia) | 15 µM |
Antimicrobial Activity
The antimicrobial properties of benzoic acid and its derivatives are well-established. Halogenation can enhance this activity by increasing the lipophilicity of the compounds, thereby facilitating their passage through microbial cell membranes.
Table 2: Antimicrobial Activity of Dihalo-substituted Benzoic Acid Derivatives
| Compound | Microorganism | Activity Metric (MIC) | Reference |
| 2-Chlorobenzoic acid derivative | Escherichia coli | Comparable to Norfloxacin | |
| 2-Fluorobenzoic acid amide derivative | Staphylococcus aureus | 125 µg/mL | |
| 2-Fluorobenzoic acid amide derivative | Bacillus subtilis | 250 µg/mL | |
| Dichlorobenzyl alcohol | Dental plaque microorganisms | - |
Note: The data presented is for mono- and di-halo-substituted derivatives and amides. Direct comparative MIC values for identically substituted difluoro- and dichloro-benzoic acids are limited in the provided search results.
Anti-inflammatory Activity
Certain substituted benzoic acids exhibit anti-inflammatory properties, often through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).
Table 3: Anti-inflammatory Activity of Dihalo-substituted Benzoic Acid Derivatives
| Compound/Derivative | Assay | Activity Metric | Reference |
| 2,6-Dichlorobenzyl derivative | RORγt Inverse Agonist | EC50 = 11 nM | |
| 2-Hydroxymethylbenzamide derivatives | Carrageenan-Induced Paw Edema | Up to 52.1% inhibition | |
| Diflunisal (a difluorophenyl derivative) | COX Inhibition | Potent inhibitor |
Note: The table includes data on derivatives of dihalo-substituted compounds to provide an indication of their potential anti-inflammatory effects.
Experimental Protocols
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., difluoro- or dichloro-substituted benzoic acids) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after incubation.
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create serial dilutions in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism from a fresh culture, adjusted to a 0.5 McFarland standard.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (microorganism in broth without any antimicrobial agent) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the test compound at which no visible growth of the microorganism is observed.
Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity
This in vivo assay is a widely used model for evaluating the acute anti-inflammatory activity of novel compounds.
Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Procedure:
-
Animal Acclimatization: Acclimatize Wistar rats to laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the rats into several groups: a control group, a standard drug group (e.g., indomethacin), and test groups for each of the difluoro- and dichloro-substituted benzoic acid derivatives.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally at a specific dose one hour before the induction of inflammation. The control group receives only the vehicle.
-
Induction of Edema: Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each test group compared to the control group at each time point.
Signaling Pathways and Experimental Workflows
The biological activities of substituted benzoic acids are often mediated through their interaction with specific signaling pathways. Visualizing these pathways and the experimental workflows used to study them can provide a clearer understanding of their mechanism of action and the research process.
A Comparative Guide to the Electrochemical Properties of Fluorinated Benzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. In drug discovery and materials science, understanding the electrochemical behavior of fluorinated compounds is crucial for predicting their metabolic fate, designing novel redox-active materials, and elucidating reaction mechanisms. This guide provides a comparative analysis of the electrochemical properties of the three positional isomers of fluorobenzoic acid: 2-fluorobenzoic acid, 3-fluorobenzoic acid, and 4-fluorobenzoic acid.
Influence of Fluorine Substitution on Electronic Properties
The electrochemical properties of the fluorobenzoic acid isomers are dictated by the electronic effects of the fluorine atom, which is highly electronegative. These effects are primarily twofold:
-
Inductive Effect (-I): Fluorine is the most electronegative element, and it withdraws electron density from the benzene ring through the sigma (σ) bonds. This effect is distance-dependent, being strongest at the ortho position, weaker at the meta position, and weakest at the para position. A stronger inductive effect leads to a more electron-deficient aromatic ring, which is generally harder to oxidize and easier to reduce.
-
Resonance Effect (+M): The lone pairs of electrons on the fluorine atom can be delocalized into the pi (π) system of the benzene ring. This electron-donating resonance effect increases electron density, particularly at the ortho and para positions, making the ring easier to oxidize and harder to reduce.
The net effect on the electron density of the ring, and thus its electrochemical properties, is a balance between these two opposing effects.
Comparative Data of Fluorinated Benzoic Acid Isomers
The following table summarizes key properties of the three isomers. The pKa values are included as they reflect the electronic effects of the fluorine substituent on the carboxyl group and provide a basis for predicting electrochemical behavior.
| Property | 2-Fluorobenzoic Acid (ortho) | 3-Fluorobenzoic Acid (meta) | 4-Fluorobenzoic Acid (para) |
| pKa | 3.27 | 3.86 | 4.14 |
| Oxidation Potential (Epa) | Data not available | Data not available | Data not available |
| Reduction Potential (Epc) | Data not available | Data not available | Data not available |
Note: Experimental electrochemical potential data under directly comparable conditions were not found in the surveyed literature. The trends in acidity, however, provide insight into the electronic environment of each isomer.
Theoretical Prediction of Electrochemical Properties
Based on the interplay of inductive and resonance effects, the following trends in electrochemical properties can be predicted:
-
2-Fluorobenzoic Acid (ortho): The strong, distance-dependent inductive effect of the fluorine atom at the ortho position is expected to be the dominant electronic influence. This will make the aromatic ring significantly electron-deficient. Consequently, 2-fluorobenzoic acid is predicted to be the most difficult to oxidize and the easiest to reduce among the three isomers. Its low pKa value, indicating the highest acidity, supports the notion of a strong electron-withdrawing effect.
-
3-Fluorobenzoic Acid (meta): At the meta position, the resonance effect of the fluorine atom is negligible. Therefore, the electron-withdrawing inductive effect is the primary influence on the ring's electron density. This will make the ring more electron-deficient than benzoic acid, leading to a higher oxidation potential and a lower reduction potential.
-
4-Fluorobenzoic Acid (para): In the para position, both the inductive and resonance effects are at play. While the inductive effect withdraws electron density, the resonance effect donates it back into the ring. For fluorine, these two effects are often considered to be closely balanced, with the inductive effect being slightly stronger. This would make the ring slightly more electron-deficient than benzoic acid. Therefore, 4-fluorobenzoic acid is expected to be slightly more difficult to oxidize and slightly easier to reduce than benzoic acid, but less so than the ortho and meta isomers.
Caption: Influence of fluorine's position on predicted electrochemical properties.
Experimental Protocols
While specific comparative data is lacking, the following provides a general experimental protocol for determining the electrochemical properties of fluorinated benzoic acid isomers using cyclic voltammetry.
Objective: To determine the oxidation and reduction potentials of 2-fluoro, 3-fluoro, and 4-fluorobenzoic acid.
Materials:
-
2-Fluorobenzoic acid
-
3-Fluorobenzoic acid
-
4-Fluorobenzoic acid
-
Anhydrous solvent (e.g., acetonitrile or dimethylformamide)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Potentiostat/Galvanostat
-
Three-electrode cell:
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)
-
Counter electrode (e.g., platinum wire)
-
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the supporting electrolyte (e.g., 0.1 M TBAPF₆) in the chosen anhydrous solvent.
-
Prepare analyte solutions by dissolving a known concentration (e.g., 1 mM) of each fluorobenzoic acid isomer in the electrolyte solution.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell. Ensure the working electrode is polished to a mirror finish and cleaned before each experiment.
-
Add the analyte solution to the cell.
-
Deoxygenate the solution by bubbling with an inert gas for at least 10-15 minutes. Maintain an inert atmosphere over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Set the parameters on the potentiostat software. This includes the initial potential, final potential, vertex potential, and scan rate (e.g., 100 mV/s). The potential window should be wide enough to observe the expected oxidation and reduction events.
-
Run the cyclic voltammetry experiment, recording the current response as a function of the applied potential.
-
Perform multiple cycles to ensure the reproducibility of the voltammogram.
-
-
Data Analysis:
-
From the cyclic voltammogram, determine the anodic peak potential (Epa) and cathodic peak potential (Epc).
-
The half-wave potential (E1/2), which is a good approximation of the standard redox potential, can be calculated as (Epa + Epc) / 2 for reversible or quasi-reversible processes.
-
The peak separation (ΔEp = Epa - Epc) can provide information about the kinetics of the electron transfer. For a reversible one-electron process, ΔEp is typically around 59 mV at room temperature.
-
Caption: A typical workflow for cyclic voltammetry experiments.
Conclusion
The positional isomerism of the fluorine atom on the benzoic acid ring is predicted to have a significant impact on the electrochemical properties of these compounds. Based on established electronic principles, the order of ease of reduction is expected to be 2-fluorobenzoic acid > 3-fluorobenzoic acid > 4-fluorobenzoic acid, while the order of ease of oxidation is predicted to be the reverse. These predictions are supported by the experimental pKa values, which reflect the electron-withdrawing nature of the fluorine substituent at each position.
This guide provides a theoretical framework for understanding these differences and a practical protocol for their experimental determination. Further experimental studies are warranted to provide quantitative data on the oxidation and reduction potentials of these important fluorinated building blocks.
Performance evaluation of fluorinated benzoic acids as water tracers
An objective analysis of fluorinated benzoic acids (FBAs) against other common water tracers, supported by experimental data, for researchers, scientists, and drug development professionals.
Fluorinated benzoic acids (FBAs) have emerged as a robust and reliable class of water tracers, crucial for hydrological investigations, environmental monitoring, and understanding fluid dynamics in various applications, including oil recovery.[1] Their stability, low sorption to soil, and detectability at trace levels make them a superior choice in many scenarios.[2] This guide provides a comprehensive comparison of the performance of various FBAs and other common water tracers, supported by experimental data to aid in the selection of the most suitable tracer for specific research needs.
Performance Comparison of Water Tracers
The selection of an appropriate water tracer is paramount for the success of any hydrological study. The ideal tracer should be chemically stable, move with the water without interacting with the surrounding medium, be detectable at very low concentrations, and be environmentally benign. Several studies have evaluated various FBAs and compared them with traditional tracers like bromide (Br⁻).
The following table summarizes the performance characteristics of several FBA isomers and bromide, a commonly used reference tracer. The data is compiled from various laboratory and field experiments.
| Tracer | Relative Sorption/Retardation | Stability/Degradation | Detection Limit (ppb) | Key Findings |
| Pentafluorobenzoic acid (PFBA) | Minimal, similar to Bromide | Stable | 0.05 - 50 | Effective tracer, functions well in various soil types.[2][3] |
| 2,6-Difluorobenzoic acid (2,6-DFBA) | Minimal, similar to Bromide | Stable | 0.05 - 50 | Behaves similarly to bromide with little sorption or degradation.[3] |
| o-Trifluoromethylbenzoic acid (o-TFMBA) | Minimal, similar to Bromide | Some evidence of degradation over long periods | 0.05 - 50 | Generally effective, but long-term stability should be considered.[2][3] |
| m-Trifluoromethylbenzoic acid (m-TFMBA) | Some retardation | Evidence of degradation over long periods | 0.05 - 50 | Shows more interaction with soil and less stability than other FBAs.[2][3] |
| 3,4-Difluorobenzoic acid (3,4-DFBA) | Significant retardation | Potential for degradation | Not recommended | Unsuitable as a tracer due to significant interaction with soil.[3] |
| 3,5-Difluorobenzoic acid (3,5-DFBA) | Significant retardation | Potential for degradation | Not recommended | Unsuitable as a tracer due to significant interaction with soil.[3] |
| Bromide (Br⁻) | Considered non-reactive/conservative | Stable | Varies with method | Widely used as a benchmark for non-reactive tracers.[4][5] |
Experimental Protocols
The evaluation of water tracers involves a series of well-defined experiments to assess their behavior in specific environments. Below are detailed methodologies for key experiments.
1. Batch Sorption Experiments
These experiments are designed to quantify the extent to which a tracer sorbs to soil or sediment, which is a critical factor in its suitability.
-
Objective: To determine the equilibrium distribution of the tracer between the solid (soil) and aqueous phases.
-
Materials:
-
Target soil, air-dried and sieved.
-
Tracer stock solution of known concentration.
-
Background electrolyte solution (e.g., 0.01 M CaCl₂).
-
Centrifuge tubes.
-
Shaker table.
-
Analytical instrument for tracer quantification (e.g., HPLC, LC-MS/MS).
-
-
Procedure:
-
Weigh a known amount of soil into a series of centrifuge tubes.
-
Add a known volume of the tracer solution at various concentrations to the tubes.
-
Include control tubes with no soil to account for any tracer loss to the tube walls.
-
Place the tubes on a shaker table and equilibrate for a specified period (e.g., 24 hours).
-
Centrifuge the tubes to separate the solid and liquid phases.
-
Collect the supernatant and analyze for the tracer concentration.
-
Calculate the amount of tracer sorbed to the soil by the difference between the initial and final aqueous concentrations.
-
The sorption is often described by a distribution coefficient (Kd), which is the ratio of the tracer concentration in the solid phase to that in the aqueous phase at equilibrium.
-
2. Soil Column Transport Studies
Column experiments simulate the movement of tracers through a porous medium under controlled flow conditions.
-
Objective: To evaluate the mobility and potential retardation of the tracer as it moves through a soil column.
-
Materials:
-
Chromatography column.
-
Packed soil representative of the field conditions.
-
Peristaltic pump to maintain a constant flow rate.
-
Tracer solution and background electrolyte.
-
Fraction collector to collect effluent samples.
-
-
Procedure:
-
Pack the column with the prepared soil to a desired bulk density.
-
Saturate the column with the background electrolyte solution from the bottom up to ensure no air is trapped.
-
Establish a steady-state flow of the background solution.
-
Introduce a pulse of the tracer solution into the column at a constant flow rate.
-
After the pulse, switch back to the background solution.
-
Collect effluent samples at regular intervals using a fraction collector.
-
Analyze the tracer concentration in each fraction.
-
Plot the normalized tracer concentration (C/C₀) versus the pore volumes of effluent collected to obtain a breakthrough curve. The shape and position of this curve relative to a conservative tracer like bromide indicate the degree of retardation and dispersion.
-
3. Field Tracer Tests
Field tests are the ultimate validation of a tracer's performance under real-world conditions.
-
Objective: To determine groundwater flow paths, velocities, and transport parameters in an aquifer or soil.
-
Procedure:
-
Injection: A known concentration and volume of the tracer solution is injected into an injection well or applied to the soil surface.
-
Monitoring: Water samples are collected from one or more downstream monitoring wells or lysimeters at regular time intervals.
-
Analysis: The collected samples are analyzed for the tracer concentration.
-
Interpretation: The arrival time and concentration distribution of the tracer at the monitoring points are used to calculate parameters such as groundwater velocity, dispersivity, and mass recovery.
-
Analytical Methods for Tracer Detection
The choice of analytical method is critical for achieving the low detection limits required for tracer studies.
-
High-Performance Liquid Chromatography (HPLC): A widely used technique for the simultaneous detection of multiple FBA tracers.[2] It offers good sensitivity and the ability to separate different FBA isomers.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides very high sensitivity and selectivity, allowing for the detection of tracers at parts-per-trillion levels.[1][6] This method is particularly useful for complex water matrices.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Another highly sensitive method that can be used for the analysis of FBAs, often requiring a derivatization step.[7]
Experimental Workflow and Logical Relationships
The process of evaluating and using water tracers follows a logical sequence, from initial screening to field application and data interpretation.
Caption: Workflow for water tracer evaluation and application.
This diagram illustrates the phased approach to water tracer studies, beginning with laboratory evaluations to select appropriate tracers, followed by field application, and concluding with sample analysis and data interpretation to determine hydrological parameters.
Conclusion
Fluorinated benzoic acids represent a versatile and effective suite of water tracers for a wide range of applications. Their performance, particularly that of PFBA and 2,6-DFBA, is often comparable or superior to that of traditional tracers like bromide. However, the suitability of a specific FBA is highly dependent on the geochemical conditions of the study site. Therefore, preliminary laboratory evaluations, including batch and column experiments, are crucial before conducting large-scale field tracer tests.[5] The availability of highly sensitive analytical techniques like LC-MS/MS further enhances the utility of FBAs by allowing for their detection at ultra-trace levels, minimizing the amount of tracer required and reducing potential environmental impact.
References
- 1. s4science.at [s4science.at]
- 2. nmt.edu [nmt.edu]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Difluorobenzoates as Nonreactive Tracers in Soil and Ground Water | Semantic Scholar [semanticscholar.org]
- 5. [PDF] Simultaneous analyses and applications of multiple fluorobenzoate and halide tracers in hydrologic studies | Semantic Scholar [semanticscholar.org]
- 6. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of 3,5-Difluoro-4-(trifluoromethyl)benzoic Acid Derivatives: A Guide for Researchers
While specific experimental data on the binding affinity of various 3,5-difluoro-4-(trifluoromethyl)benzoic acid derivatives is not available, the core structure is recognized as a key intermediate in the synthesis of pharmaceuticals. It is frequently employed in structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of drug candidates.
Experimental Design for Binding Affinity Determination
To quantitatively compare the binding affinity of a series of this compound derivatives, a robust and validated biochemical assay is required. A commonly employed method for determining the half-maximal inhibitory concentration (IC50) of small molecule inhibitors against a target enzyme is the enzyme-linked immunosorbent assay (ELISA) or a similar plate-based enzymatic assay.
General Experimental Protocol: In Vitro Enzyme Inhibition Assay
This protocol outlines a typical workflow for assessing the inhibitory activity of a library of compounds against a target enzyme.
1. Reagent and Material Preparation:
-
Target Enzyme: A purified preparation of the target enzyme of interest.
-
Substrate: The specific substrate for the target enzyme.
-
Test Compounds: A series of this compound derivatives dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Assay Buffer: A buffer solution optimized for enzyme activity and stability.
-
Detection Reagent: A reagent that produces a detectable signal (e.g., colorimetric, fluorescent, or luminescent) upon enzymatic reaction.
-
96-well Microplates: For high-throughput screening.
-
Plate Reader: Capable of measuring the signal generated by the detection reagent.
2. Assay Procedure:
-
Compound Dispensing: A serial dilution of each test compound is prepared and dispensed into the wells of a 96-well microplate. Control wells containing only the vehicle (e.g., DMSO) and a known inhibitor are also included.
-
Enzyme Addition: The target enzyme is diluted in assay buffer and added to all wells.
-
Incubation: The plate is incubated for a predetermined period to allow the test compounds to bind to the enzyme.
-
Reaction Initiation: The enzyme substrate is added to all wells to initiate the enzymatic reaction.
-
Signal Detection: After a specific incubation time, the detection reagent is added, and the signal is measured using a plate reader.
3. Data Analysis:
-
The raw data from the plate reader is normalized to the control wells.
-
The percentage of enzyme inhibition for each compound concentration is calculated.
-
The IC50 value, the concentration of the inhibitor at which 50% of the enzyme activity is inhibited, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Data Presentation for Comparative Analysis
Once the IC50 values for a series of this compound derivatives have been determined, the data should be presented in a clear and structured format to facilitate comparison. A tabular format is highly recommended.
Table 1: Hypothetical Binding Affinity Data for this compound Derivatives against Target X
| Compound ID | R-Group Modification | IC50 (nM) |
| Derivative 1 | -NH2 | [Insert Value] |
| Derivative 2 | -OH | [Insert Value] |
| Derivative 3 | -CH3 | [Insert Value] |
| Derivative 4 | -Cl | [Insert Value] |
| Derivative 5 | -OCH3 | [Insert Value] |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental data is required for a valid comparison.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel inhibitors for various biological targets. To effectively compare the binding affinity of its derivatives, a systematic approach involving standardized in vitro enzyme inhibition assays is essential. The experimental protocol and data presentation format outlined in this guide provide a robust framework for researchers to conduct such comparative studies. The generation of quantitative binding affinity data will be crucial for elucidating structure-activity relationships and guiding the rational design of more potent and selective drug candidates.
A Comparative Guide to the Synthetic Routes of Polyfluorinated Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Polyfluorinated benzoic acids are crucial building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and advanced materials. Their unique properties, stemming from the presence of multiple fluorine atoms, impart desirable characteristics such as enhanced metabolic stability, increased lipophilicity, and altered acidity. The efficient and selective synthesis of these compounds is, therefore, a topic of significant interest. This guide provides a comparative analysis of the most common synthetic routes to polyfluorinated benzoic acids, supported by quantitative data and detailed experimental protocols to aid in the selection of the most suitable method for a given application.
Comparative Analysis of Synthetic Routes
The synthesis of polyfluorinated benzoic acids can be broadly categorized into four main strategies: the oxidation of polyfluorinated alkylbenzenes, the hydrolysis of polyfluorinated benzonitrile or benzotrichloride derivatives, the decarboxylation of polyfluorinated phthalic acids, and the carboxylation of polyfluoroaromatic compounds. Each of these methods offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, yield, and scalability.
| Synthetic Route | Starting Material | Key Reagents & Conditions | Typical Yield (%) | Reaction Time | Advantages | Disadvantages |
| Oxidation of Polyfluorinated Alkylbenzenes | Polyfluorinated Toluene | KMnO4, heat | 30-70% | 2-4 hours | Readily available starting materials. | Often requires harsh conditions; moderate yields. |
| Hydrolysis of Polyfluorinated Benzonitriles | Polyfluorinated Benzonitrile | H2SO4, H2O, heat | 90-99%[1] | 2-4 hours | High yields and purity. | Precursor synthesis can be multi-stepped. |
| Decarboxylation of Polyfluorinated Phthalic Acids | Polyfluorinated Phthalic Acid | Tri-n-butylamine, heat or DMSO, triethylamine, heat | 81-94%[2][3] | 4-5 hours | Good yields; selective removal of one carboxyl group. | Starting materials can be expensive. |
| Carboxylation of Polyfluoroaromatics | Polyfluoroarene | n-BuLi, Dry Ice (CO2) | ~70-80% | 8-26 hours | Direct introduction of the carboxyl group. | Requires cryogenic temperatures; organometallic intermediates can be sensitive. |
| Multi-step Synthesis from Halogenated Precursors | Tetrachlorophthalic Anhydride | 1. Aniline, AcOH 2. KF, phase transfer catalyst 3. NaOH, H2O 4. Tri-n-butylamine, heat | ~57% (overall)[4] | ~20.5 hours (overall)[4] | Utilizes readily available starting materials. | Multiple steps can lower overall yield and increase complexity. |
Experimental Protocols
Oxidation of a Polyfluorinated Toluene (General Procedure)
This protocol describes a general method for the oxidation of a polyfluorinated toluene to the corresponding benzoic acid using potassium permanganate.
Materials:
-
Polyfluorinated toluene (e.g., 2,3,5,6-tetrafluorotoluene)
-
Potassium permanganate (KMnO4)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Sodium bisulfite (NaHSO3)
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a solution of sodium hydroxide in water is prepared.
-
The polyfluorinated toluene is added to the flask.
-
Potassium permanganate is added portion-wise to the stirred mixture.
-
The reaction mixture is heated to reflux for 2-4 hours, during which the purple color of the permanganate will disappear, and a brown precipitate of manganese dioxide will form.
-
After cooling to room temperature, ethanol is added to quench any unreacted potassium permanganate.
-
The mixture is filtered to remove the manganese dioxide.
-
The filtrate is acidified with concentrated hydrochloric acid until the precipitation of the polyfluorinated benzoic acid is complete.
-
The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., aqueous ethanol) can be performed for further purification.
Hydrolysis of a Polyfluorinated Benzonitrile
This protocol outlines the hydrolysis of a polyfluorinated benzonitrile to the corresponding benzoic acid.
Materials:
-
Polyfluorinated benzonitrile (e.g., 2,4,6-trifluorobenzonitrile)
-
Sulfuric acid (70% aqueous solution)
-
Water
-
Ethyl acetate
-
Hexane
Procedure:
-
Aqueous sulfuric acid (70%) is charged into a reactor and heated to 140°C.[1]
-
The 2,4,6-trifluorobenzonitrile is added continuously to the reactor over 3-4 hours.[1]
-
The reaction mixture is stirred for an additional 2 hours at the same temperature.[1]
-
After cooling to room temperature, the mixture is filtered, and the solid is washed with distilled water.[1]
-
The crude product is then purified by crystallization from a mixture of ethyl acetate and hexane.[1]
-
The purified product is isolated by filtration and dried under vacuum at 70°C. A yield of 95% with a purity of 99% can be expected.[1]
Decarboxylation of a Polyfluorinated Phthalic Acid
This protocol describes the synthesis of 2,3,4,5-tetrafluorobenzoic acid from tetrafluorophthalic acid.
Materials:
-
3,4,5,6-Tetrafluorophthalic acid
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine
-
Water
-
n-Butyl ether
-
Toluene
-
Sulfuric acid (99%)
-
Anhydrous sodium sulfate
-
Activated carbon (e.g., Darco S-51)
Procedure:
-
To a flask, add 3,4,5,6-tetrafluorophthalic acid (58 g), dimethyl sulfoxide (230 ml), and triethylamine (11.5 ml).[3]
-
Heat the mixture with stirring to 115°-120° C over 20 minutes and maintain this temperature for an additional 35-40 minutes.[3]
-
Cool the solution in an ice bath.[3]
-
Add demineralized water (580 ml), followed by n-butyl ether (250 ml) and toluene (350 ml).[3]
-
Cautiously add 99% sulfuric acid (3.5 ml) with stirring and cooling.[3]
-
Separate the layers and extract the aqueous layer with two portions of toluene (580 ml and 290 ml).[3]
-
Combine the organic layers and extract with 2% aqueous sulfuric acid (3 x 150 ml).[3]
-
Dry the organic layer over anhydrous sodium sulfate (60 g) and add activated carbon (11.5 g).[3]
-
Filter the mixture, concentrate the filtrate under reduced pressure, and dry the resulting solid under vacuum at 50°-60° C for seven hours to yield 2,3,4,5-tetrafluorobenzoic acid (44.3 g, 94%).[3]
Carboxylation of a Polyfluoroaromatic Compound
This protocol details the synthesis of 2,4,6-trifluorobenzoic acid from 1,3,5-trifluorobenzene.
Materials:
-
1,3,5-Trifluorobenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (in hexane)
-
Dry ice (solid CO2)
-
Aqueous sodium hydroxide (2N)
-
Diethyl ether
-
Concentrated hydrochloric acid
-
Sodium chloride
-
Magnesium sulfate
Procedure:
-
A solution of 1,3,5-trifluorobenzene (10.0 g) in anhydrous THF (150 ml) is cooled to -78°C under an argon atmosphere.[5]
-
n-Butyllithium (4.8 g in 48.7 ml of 1.55 M solution in hexane) is added dropwise over 30 minutes, and the mixture is stirred at -78°C for eight hours.[5]
-
A sufficient amount of crushed dry ice is added to the reaction mixture to form a thick slurry.[5]
-
The reaction mixture is allowed to warm to room temperature while stirring for 26 hours.[5]
-
The THF is removed under reduced pressure.[5]
-
The residue is washed with 2N aqueous sodium hydroxide (100 ml) and diethyl ether (200 ml).[5]
-
The aqueous layer is separated, and the organic layer is extracted with two 100 ml portions of 2N aqueous sodium hydroxide.[5]
-
The combined aqueous layers are washed with diethyl ether, cooled, and acidified with concentrated hydrochloric acid.[5]
-
The mixture is saturated with sodium chloride and extracted with three 150 ml portions of diethyl ether.[5]
-
The combined ether extracts are dried with magnesium sulfate, filtered, and concentrated to a solid residue.[5]
-
The residue is recrystallized from toluene to give 10.2 grams of 2,4,6-trifluorobenzoic acid.[5]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Oxidation of a polyfluorinated toluene.
Caption: Hydrolysis of a polyfluorinated benzonitrile.
Caption: Decarboxylation of a polyfluorinated phthalic acid.
Caption: Carboxylation of a polyfluoroaromatic compound.
Caption: Multi-step synthesis of 2,3,4,5-tetrafluorobenzoic acid.
Conclusion
The choice of a synthetic route for a particular polyfluorinated benzoic acid will depend on a variety of factors, including the desired substitution pattern, scale of the reaction, and the availability and cost of starting materials. For high-purity products and good yields, the hydrolysis of polyfluorinated benzonitriles is often a preferred method. When starting from readily available polychlorinated precursors, a multi-step approach involving fluorination can be effective, although it may be more labor-intensive. The decarboxylation of polyfluorinated phthalic acids offers a direct route with good yields. The carboxylation of polyfluoroaromatics is a powerful method for introducing the carboxyl group directly onto the fluorinated ring, though it often requires specialized conditions. The oxidation of polyfluorinated toluenes, while conceptually straightforward, may result in lower yields and require more rigorous purification. This guide provides the necessary data and protocols to make an informed decision for the synthesis of these valuable compounds.
References
- 1. EGUsphere - Gas-particle partitioning of toluene oxidation products: an experimental and modeling study [egusphere.copernicus.org]
- 2. prepchem.com [prepchem.com]
- 3. US4822912A - Process for the preparation of 2,3,5,6-tetrafluorobenzoic acid - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. youtube.com [youtube.com]
A Researcher's Guide to Confirming Fluorinated Compound Structures with X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery, profoundly influencing properties like metabolic stability, lipophilicity, and binding affinity.[1] However, the unique electronic nature of fluorine presents distinct challenges for unambiguous structural confirmation. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for determining the precise three-dimensional atomic arrangement of these molecules, a critical step for understanding structure-activity relationships (SAR).[1][2]
This guide provides a comparative overview of crystallographic strategies for fluorinated compounds, explaining the causality behind experimental choices and presenting data-driven protocols to navigate the complexities introduced by fluorine.
Section 1: The Fluorine Factor: Unique Crystallographic Challenges
The successful structure determination of a fluorinated compound hinges on understanding and overcoming challenges rooted in fluorine's fundamental properties: high electronegativity, low polarizability, and small size.[3]
-
Weak Intermolecular Interactions: Unlike heavier halogens, fluorine is a poor hydrogen bond acceptor but participates in a variety of weak, non-covalent interactions, such as C–H···F, F···F, and C–F···π contacts.[4][5] These subtle forces can significantly influence crystal packing but are often difficult to predict and control, complicating crystallization efforts.[4][6]
-
Positional Disorder: Trifluoromethyl (–CF3) groups are notoriously prone to rotational disorder within a crystal lattice.[6][7] This is due to their high symmetry and the low energy barrier for rotation around the C–CF3 bond.[7] This disorder manifests as "agitated" or smeared electron density in diffraction maps, making precise localization of the fluorine atoms difficult.[7][8]
-
Ambiguous Electron Density: The high electronegativity of fluorine means it pulls electron density from the atoms it is bonded to.[3] While this effect is key to its influence in medicinal chemistry, in a diffraction experiment, it can sometimes lead to electron density maps that are challenging to interpret, especially in cases of low resolution or disorder.[9][10]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: Key challenges in the crystallographic analysis of fluorinated compounds.
Section 2: A Comparative Guide to Experimental Strategies
Navigating the challenges posed by fluorine requires a methodical approach, from crystallization to data refinement. The choices made at each stage are critical for success.
Crystallization: A Comparative Approach
Obtaining high-quality single crystals is often the most significant hurdle.[11] The altered dipole moment and intermolecular interaction profile of fluorinated molecules mean that standard crystallization protocols may not be effective.[12] A systematic screening of conditions is paramount.
| Technique | Principle | Advantages for Fluorinated Compounds | Disadvantages & Considerations | Best Suited For... |
| Slow Evaporation | Solvent is slowly removed, increasing solute concentration to the point of supersaturation and crystallization. | Simple, requires minimal material. Effective for moderately soluble compounds in common organic solvents. | Can lead to oils or amorphous solids if evaporation is too fast. Less control over nucleation. | Initial screening when material is not limited and solubility is well-understood.[1] |
| Vapor Diffusion | A solution of the compound is equilibrated against a reservoir containing a solvent in which the compound is less soluble (the precipitant). | Excellent control over the rate of supersaturation. Ideal for small quantities of material.[13] | Requires careful selection of solvent/precipitant pairs. Can be sensitive to vibrations. | Compounds that are sensitive to rapid changes in concentration or temperature. |
| Slow Cooling | A saturated solution at a higher temperature is gradually cooled, decreasing solubility and inducing crystallization. | Allows for good control over the cooling rate. | Not suitable for compounds whose solubility is not strongly temperature-dependent.[14] | Compounds with a significant difference in solubility at high and low temperatures.[1] |
| Layering | A solution of the compound is carefully layered with a miscible anti-solvent, with crystallization occurring at the interface. | Good for screening multiple solvent/anti-solvent systems simultaneously. | Can be difficult to set up without disturbing the interface. | Rapid screening of solvent/anti-solvent systems to find promising leads for other methods.[1] |
Expert Insight: For fluorinated compounds, consider co-crystallization strategies. The addition of a co-former that can form stronger, more predictable interactions (like hydrogen bonds) can sometimes guide the fluorinated molecule into a well-ordered lattice.[12][13]
Data Collection: Standard vs. Advanced Sources
The quality of the diffraction data is directly linked to the quality of the final structure. Weakly diffracting crystals, a common issue with fluorinated compounds due to their weak packing interactions, may require more than a standard laboratory X-ray source.
| X-ray Source | Description | When to Use | Key Advantage |
| In-house Diffractometer | A laboratory-based sealed tube or rotating anode X-ray source. | Initial screening of good quality, well-diffracting crystals. | Accessibility and rapid turnaround time for routine structure confirmation. |
| Synchrotron Radiation | High-intensity X-rays generated by a particle accelerator. | Weakly diffracting crystals, very small crystals (< 20 µm), or cases of severe disorder. | The extremely high flux allows for the collection of usable data from samples that would fail on a home source.[15] |
Causality: The brilliance of a synchrotron beam is orders of magnitude higher than a lab source. This intensity allows for very short exposure times, which can minimize radiation damage, and enables the measurement of very weak diffraction spots that hold crucial information about the crystal lattice, which might otherwise be lost in the background noise.
Structure Solution and Refinement: Handling Fluorine's Quirks
Solving and refining the crystal structure is where the unique behavior of fluorine must be explicitly addressed. Standard refinement models often fail to account for issues like the rotational disorder of –CF3 groups.[7]
Workflow for Refinement of Disordered Fluorine:
dot graph G { graph [fontname="Arial", nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption: Decision workflow for refining disordered fluorine atoms in a crystal structure.
Trustworthiness through Validation: The principle of a self-validating protocol is crucial. During refinement, monitor the R-factors (R1, wR2) and the goodness-of-fit (GooF). More importantly, always inspect the difference electron density map (Fo-Fc).[16] Large positive or negative peaks near your fluorine atoms indicate that the model does not adequately describe the experimental data, signaling a need to reconsider the disorder model or atom positions.[9]
Section 3: Experimental Protocol - From Crystal to Structure
This section provides a generalized, step-by-step methodology for the crystallographic analysis of a novel fluorinated compound.
Step 1: Crystal Selection and Mounting
-
Under a polarized light microscope, select a single crystal that is free of cracks and defects. Ideal crystals will fully extinguish light every 90° of rotation.
-
Carefully pick up the crystal using a cryo-loop of appropriate size.
-
Coat the crystal in a cryoprotectant (e.g., Paratone-N oil) to prevent ice formation.
-
Immediately flash-cool the crystal by placing it in the cold nitrogen stream (typically 100 K) of the diffractometer.
-
Causality: Cooling the crystal reduces thermal motion of the atoms, leading to sharper diffraction spots and higher resolution data. For fluorinated compounds, this can sometimes "freeze out" dynamic disorder, leading to a more ordered structure.[6]
-
Step 2: Data Collection
-
Perform an initial screening to determine the unit cell parameters and assess the crystal's diffraction quality.
-
Based on the crystal system and quality, devise a data collection strategy to ensure high completeness and redundancy of the data.
-
Monitor the diffraction images during collection for signs of crystal decay or ice rings.
Step 3: Data Processing and Structure Solution
-
Integrate the raw diffraction images to obtain a list of reflection intensities (h, k, l, I, σ(I)).
-
Scale the data and correct for absorption effects.
-
Solve the structure using direct methods or Patterson methods to obtain an initial electron density map and a partial molecular model.[17]
Step 4: Refinement and Validation
-
Build the complete molecular model into the initial electron density map.
-
Perform iterative cycles of least-squares refinement.[18]
-
Identify and model any disorder, particularly for –CF3 groups, using appropriate commands (e.g., PART in SHELX-type programs).[6]
-
Introduce anisotropic displacement parameters (ADPs) for non-hydrogen atoms. Check for elongated or unusual ADP shapes, which can indicate unresolved disorder.
-
Locate hydrogen atoms in the difference map or place them in calculated positions.
-
Validate the final model using software tools like CHECKCIF, assessing bond lengths, angles, and overall geometry. The final R1 value for a well-refined small molecule structure should typically be below 5-7%.
Conclusion
Confirming the structure of fluorinated compounds using X-ray crystallography requires more than a routine application of standard techniques. A successful analysis is built on an understanding of fluorine's unique chemical nature, a systematic and comparative approach to crystallization and data collection, and meticulous attention to detail during structure refinement. By anticipating challenges such as positional disorder and weak crystal packing, and by employing the targeted strategies outlined in this guide, researchers can confidently and accurately elucidate the three-dimensional structures that are vital to advancing drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. X-ray crystallography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Non-covalent interactions in solid p-C6F4Cl2 and C6F5Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.iucr.org [journals.iucr.org]
- 9. researchgate.net [researchgate.net]
- 10. Assigning crystallographic electron densities with free energy calculations-The case of the fluoride channel Fluc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines? - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. unifr.ch [unifr.ch]
- 14. How To Grow Crystals » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. m.youtube.com [m.youtube.com]
- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 18. Refinement – Chemical Crystallography [xtl.ox.ac.uk]
Safety Operating Guide
Navigating the Disposal of 3,5-Difluoro-4-(trifluoromethyl)benzoic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 3,5-Difluoro-4-(trifluoromethyl)benzoic acid, a fluorinated benzoic acid derivative. Adherence to these protocols is essential to mitigate risks and ensure compliance with regulatory standards.
Summary of Key Safety and Disposal Information
The following table summarizes crucial data extrapolated from the SDS of analogous fluorinated benzoic acid compounds. This information should be treated as a guideline for handling and disposal.
| Parameter | Guideline | Source Analogs |
| Primary Hazards | Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3), Respiratory system | 4-(Trifluoromethyl)benzoic acid, 3-Fluoro-4-(trifluoromethyl)benzoic acid, 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoic acid |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, protective clothing, eye protection (goggles), face protection | [1][2][3][5] |
| Primary Disposal Method | Incineration by a licensed professional waste disposal service. The incinerator should be equipped with an afterburner and a scrubber. | [1] |
| Environmental Precautions | Do not allow to enter drains or waterways.[5][6] | [5][6] |
Detailed Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling the chemical, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1][2][3] Always wear the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety goggles or a face shield.[5]
-
Lab Coat: A flame-resistant lab coat should be worn.
Step 2: Waste Segregation
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to facilitate correct disposal.
-
Halogenated Waste: this compound is a halogenated organic compound due to the presence of fluorine atoms. It must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[7][8]
-
Do Not Mix: Never mix halogenated waste with non-halogenated waste.[7] Mixing waste streams can lead to hazardous reactions and significantly increases disposal costs. Also, do not combine with strong bases or oxidizing agents.[1]
Step 3: Waste Collection and Storage
-
Container: Use a designated, leak-proof, and chemically compatible container for waste collection. The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Irritant").
-
Storage: Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials. Keep the container tightly closed when not in use.[2][3]
Step 4: Disposal Procedure
The recommended and most environmentally responsible method for the disposal of this compound is through a licensed hazardous waste disposal company.
-
Professional Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a certified chemical waste contractor.[2][3]
-
Incineration: The standard disposal method for this type of compound is high-temperature incineration in a facility equipped with an afterburner and a flue gas scrubber to neutralize harmful acidic gases (like hydrogen fluoride) produced during combustion.[1]
-
Landfill Prohibited: Do not dispose of this chemical in a landfill.
-
Drain Disposal Prohibited: Under no circumstances should this chemical be poured down the drain.[7][9] Halogenated organic compounds can be detrimental to aquatic life and interfere with wastewater treatment processes.
Step 5: Spill Management
In the event of a spill:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, carefully sweep or vacuum the material into a suitable container for disposal, avoiding dust generation.[1][4]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. aplng.com.au [aplng.com.au]
- 6. fishersci.com [fishersci.com]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
Essential Safety and Operational Guide for Handling 3,5-Difluoro-4-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3,5-Difluoro-4-(trifluoromethyl)benzoic acid. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
Based on data from structurally similar compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, robust personal protective equipment (PPE) is mandatory to prevent exposure.
Engineering Controls: A chemical fume hood should be used for all manipulations of this compound to minimize inhalation exposure.[5] Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[3][6]
Personal Protective Equipment: The following PPE should be worn at all times when handling this compound:
| Hazard | Personal Protective Equipment (PPE) | Rationale |
| Eye and Face Contact | Chemical safety goggles and a face shield | Provides protection against splashes and airborne particles.[6][7][8] |
| Skin Contact | Chemical-resistant gloves (Nitrile, Neoprene, or PVC recommended) and a lab coat or chemical-resistant apron.[6][7][8] | Prevents direct contact with skin, which can cause irritation.[1][2][3][4] |
| Inhalation | Use in a well-ventilated area, preferably a chemical fume hood. If significant dust is generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases may be necessary.[1][8][9] | The compound may cause respiratory irritation.[1][2][3][4] |
| Accidental Ingestion | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[3] | Prevents accidental ingestion of the chemical. |
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for safely handling this compound.
Caption: Procedural workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Halogenated Organic Waste: As a fluorinated organic compound, this chemical must be disposed of as halogenated organic waste.[10]
-
Solid Waste: Collect solid waste in a designated, properly labeled, and sealed container.
-
Liquid Waste: If dissolved in a solvent, collect the solution in a container designated for halogenated organic liquid waste.[11] Do not mix with non-halogenated waste streams.[12]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be collected in a separate, labeled hazardous waste bag for incineration.
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the primary hazards (e.g., "Corrosive," "Irritant").
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Collection: Arrange for collection by a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.
By implementing these safety and handling protocols, researchers can minimize risks and ensure a secure working environment when working with this compound.
References
- 1. combi-blocks.com [combi-blocks.com]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. safeti.com [safeti.com]
- 6. chemsafe.ie [chemsafe.ie]
- 7. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 8. oshatrainingschool.com [oshatrainingschool.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. bucknell.edu [bucknell.edu]
- 11. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
